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3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Documentation Hub

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Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: A Technical Guide for Drug Discovery

Executive Summary The drive toward higher clinical success rates in modern drug discovery has catalyzed a shift away from flat, aromatic-heavy molecules toward architecturally complex, 3D-rich scaffolds. 3-Propyl-1,3,8-t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive toward higher clinical success rates in modern drug discovery has catalyzed a shift away from flat, aromatic-heavy molecules toward architecturally complex, 3D-rich scaffolds. 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (often utilized as its hydrochloride salt, CAS: 2460749-87-3[1]) represents a premier example of this paradigm. By fusing a basic piperidine ring with a hydantoin moiety via a spiro junction, this chemotype achieves a high fraction of sp³ carbons (Fsp³).

This technical whitepaper provides an in-depth analysis of the physicochemical properties of this specific spirohydantoin derivative, detailing the causality behind its structural behavior, validated experimental workflows for its characterization, and its recent emergence as a biased agonist for G-protein coupled receptors (GPCRs)[2].

Structural Rationale & Theoretical Properties

The core scaffold, 1,3,8-triazaspiro[4.5]decane-2,4-dione[3], is a highly polar, rigid structure. The strategic addition of a propyl group at the N3 position (the imide nitrogen between the two carbonyls) fundamentally alters the molecule's physicochemical profile.

  • Hydrogen Bond Donor (HBD) Reduction: Alkylating the N3 position caps a primary HBD. This reduction in topological polar surface area (TPSA) is a critical maneuver for enhancing blood-brain barrier (BBB) permeability.

  • Vector Projection: The spiro carbon (C5) forces the piperidine and hydantoin rings into orthogonal planes. This "escape from flatland" reduces off-target promiscuity and minimizes flat-stacking crystal lattice energies, which generally improves aqueous solubility.

  • Ionization State: The piperidine nitrogen (N8) acts as the primary basic center. With a pKa ranging between 7.95 and 9.27 (depending on solvent conditions and exact derivative structures)[2], the molecule exists in an equilibrium of neutral and protonated states at physiological pH (7.4), making it an ideal candidate for tunable lipophilicity (LogD).

Table 1: Physicochemical Profile Summary
PropertyValueRationale / Pharmacological Impact
Molecular Formula C₁₀H₁₇N₃O₂Core spiro scaffold + N3-propyl substitution.
Molecular Weight 211.26 g/mol Well within Lipinski's Rule of 5 (<500 Da); ideal for CNS penetration.
TPSA ~58.2 ŲCore is 70.2 Ų[3]. N-alkylation removes one H-bond donor, optimizing for BBB crossing.
LogP (Predicted) 0.5 - 1.5The propyl group increases lipophilicity compared to the unsubstituted core, enhancing membrane permeability.
pKa (Basic Nitrogen) 7.95 - 9.27The piperidine N8 is basic[2], ensuring partial protonation and high solubility at physiological pH.
Fsp³ (Fraction sp³) 0.808 out of 10 carbons are sp³ hybridized, providing excellent 3D spatial geometry.

Experimental Methodologies for Physicochemical Characterization

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocols are designed as self-validating systems. They explain not just how to perform the assay, but why specific techniques are mandated for this chemotype.

ProfilingWorkflow Start 3-Propyl-1,3,8-triazaspiro [4.5]decane-2,4-dione Solubility Thermodynamic Solubility (24h) Start->Solubility Shake-flask Lipophilicity LogD/LogP Profiling (pH 7.4) Start->Lipophilicity Octanol/Water Ionization pKa Determination Start->Ionization Acid/Base LCMS LC-MS/MS Quantification Solubility->LCMS Supernatant Lipophilicity->LCMS Phase Ratio Potentiometry Potentiometric Titration Ionization->Potentiometry pH tracking Data Validated Physicochemical Data Package LCMS->Data Potentiometry->Data

Flowchart of the physicochemical profiling workflow for spirohydantoin derivatives.
Protocol 1: pKa Determination via Potentiometric Titration

Causality Insight: Unlike highly conjugated aromatic drugs, the spirohydantoin core lacks a strong UV chromophore that shifts upon ionization. Therefore, UV-metric titration is unreliable. Potentiometric titration is the mandatory analytical choice.

  • Preparation: Dissolve 1-2 mg of the compound in 1.5 mL of a standardized ionic strength background solution (e.g., 0.15 M KCl) to mimic physiological osmolarity.

  • System Validation: Run a blank titration using 0.5 M HCl and 0.5 M KOH to validate the glass electrode response and ensure the titrant is carbonate-free.

  • Titration Execution: Titrate the sample from pH 2.0 to 11.0 under a nitrogen atmosphere (to prevent CO₂ absorption).

  • Data Analysis: Calculate the pKa using the Bjerrum difference curve. The inflection point corresponding to the deprotonation of the piperidine N8 will yield the pKa.

Protocol 2: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Causality Insight: Spirocyclic compounds can pack efficiently into crystal lattices, leading to slow dissolution kinetics. Kinetic solubility assays (e.g., DMSO dilution) often overestimate solubility due to transient supersaturation. A 24-hour thermodynamic assay is required.

  • Incubation: Add an excess of solid compound (approx. 5 mg) to 1 mL of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Equilibration: Agitate the suspension at 300 rpm at 37°C for exactly 24 hours.

  • Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes to pellet the undissolved solid.

  • Self-Validation Step: Recover the solid pellet and analyze via X-ray Powder Diffraction (XRPD) to confirm that the compound did not undergo a polymorphic shift or salt disproportionation during incubation.

  • Quantification: Dilute the supernatant and quantify the dissolved concentration using LC-MS/MS against a standard calibration curve.

Protocol 3: LogD (pH 7.4) Determination

Causality Insight: Because the basic piperidine nitrogen has a pKa near 8.0[2], the molecule exists as a mixture of ionized and neutral species at pH 7.4. LogD is therefore a more pharmacologically relevant metric than LogP for predicting in vivo distribution.

  • Phase Saturation: Pre-saturate 1-octanol and PBS (pH 7.4) with each other by stirring vigorously for 24 hours.

  • Partitioning: Dissolve the compound in the octanol phase. Mix equal volumes (500 µL) of the spiked octanol and PBS in a microcentrifuge tube.

  • Equilibration: Shake at 37°C for 2 hours, then centrifuge to ensure sharp phase separation.

  • Quantification & Validation: Quantify both phases via LC-MS/MS. Control: Run a reference standard (e.g., propranolol) in parallel to verify phase separation integrity and LC-MS/MS response linearity.

Application in Drug Discovery: GPCR Targeting

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has recently gained significant traction in neuropharmacology. A landmark 2024 study by Meqbil et al. identified derivatives of this chemotype as novel, selective agonists for the Delta Opioid Receptor (DOR) [2].

The unique 3D geometry of the spirohydantoin allows it to fit logically into the DOR binding pocket with submicromolar affinity[2]. More importantly, the scaffold exhibits biased agonism . While it effectively activates Gi/o-proteins (reducing cAMP to provide analgesia), it demonstrates low efficacy for β-arrestin 2 recruitment[2]. This biased signaling profile is highly sought after in modern opioid development, as β-arrestin recruitment is heavily implicated in adverse effects such as tolerance and respiratory depression.

DORPathway Agonist Spirohydantoin Derivative DOR Delta Opioid Receptor (DOR) Agonist->DOR Submicromolar Affinity Gi Gi/o Protein Activation DOR->Gi High Efficacy Arrestin β-Arrestin 2 Recruitment DOR->Arrestin Low Efficacy (Biased) cAMP cAMP Production (Inhibited) Gi->cAMP Inhibition Outcome1 Analgesia (Therapeutic) cAMP->Outcome1 Outcome2 Tolerance/Side Effects (Minimized) Arrestin->Outcome2

Biased signaling pathway of DOR agonists based on the spirohydantoin scaffold.

Conclusion

3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a highly versatile, Fsp³-rich building block. By understanding the causality behind its physicochemical properties—specifically how its spiro junction dictates 3D vector projection and how its ionization state dictates solubility—medicinal chemists can leverage this scaffold to design highly selective, BBB-penetrant therapeutics with minimized off-target liabilities.

References

  • PubChem (2025). 1,3,8-Triazaspiro[4.5]decane-2,4-dione - Compound Summary. National Center for Biotechnology Information. Available at:[Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3). Available at:[Link]

Sources

Exploratory

Decoding the Mechanism of Action of 3-Propyl-1,3,8-triazaspirodecane-2,4-dione: A Novel G-Protein-Biased Delta Opioid Receptor Agonist

Decoding the Mechanism of Action of 3-Propyl-1,3,8-triazaspiro[1]decane-2,4-dione: A Novel G-Protein-Biased Delta Opioid Receptor Agonist Executive Summary The search for safe and effective analgesics has long been hinde...

Author: BenchChem Technical Support Team. Date: March 2026

Decoding the Mechanism of Action of 3-Propyl-1,3,8-triazaspiro[1]decane-2,4-dione: A Novel G-Protein-Biased Delta Opioid Receptor Agonist

Executive Summary

The search for safe and effective analgesics has long been hindered by the adverse effect profiles of classical opioid receptor agonists. While the Delta Opioid Receptor (DOR) is a validated target for chronic and inflammatory pain, first-generation DOR agonists—such as SNC80—have repeatedly failed in clinical development due to their propensity to induce convulsions and rapid tachyphylaxis[1].

Recent high-throughput screening of GPCR-focused libraries has identified the 1,3,8-triazaspiro[2]decane-2,4-dione scaffold, specifically its 3-propyl and 3-methyl derivatives, as a breakthrough chemotype[3]. These compounds act as highly selective, G-protein-biased DOR agonists. By preferentially activating the Gi/o signaling pathway while minimizing β-arrestin recruitment, the 3-propyl-1,3,8-triazaspiro[2]decane-2,4-dione chemotype provides robust anti-allodynic efficacy without the dose-limiting pro-convulsant effects associated with classical agonists[4].

Pharmacological Profile and Mechanism of Action

The mechanism of action (MoA) of 3-propyl-1,3,8-triazaspiro[2]decane-2,4-dione is defined by its unique binding mode and subsequent functional selectivity (agonist bias).

  • Orthosteric Binding: Molecular dynamics (MD) simulations and competitive radioligand binding assays confirm that the rigid spirocyclic core optimally orients the 3-propyl moiety within the DOR orthosteric pocket[1]. This binding is highly selective for DOR over the Mu (MOR), Kappa (KOR), and Nociceptin (NOR) opioid receptors.

  • Functional Selectivity (G-Protein Bias): Classical GPCR theory assumes ligands activate all downstream pathways equally. However, this chemotype stabilizes a specific active conformation of the DOR that couples efficiently to heterotrimeric Gi/o proteins (leading to adenylyl cyclase inhibition and analgesia) but poorly to G-protein-coupled receptor kinases (GRKs). Consequently, the receptor avoids the hyper-phosphorylation required for robust β-arrestin 1 and 2 recruitment[4].

  • Therapeutic Causality: β-arrestin recruitment at the DOR is the primary mechanistic driver for receptor internalization (tachyphylaxis) and seizure induction[5]. By exhibiting low efficacy for β-arrestin recruitment (<40% compared to SNC80), this chemotype functionally uncouples analgesia from adverse neurological events.

MoA Ligand 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione DOR Delta Opioid Receptor (DOR) Orthosteric Site Ligand->DOR High Affinity Binding Gi Gi/o Protein Activation DOR->Gi Biased Agonism Arrestin β-Arrestin 2 Recruitment (Minimized) DOR->Arrestin Low Efficacy cAMP ↓ cAMP Levels Gi->cAMP Adenylyl Cyclase Inhibition Adverse Convulsions / Tachyphylaxis (Avoided) Arrestin->Adverse Adverse Pathway Analgesia Analgesia / Anti-Allodynic Effect cAMP->Analgesia Therapeutic Pathway

DOR biased signaling pathway of 3-propyl-1,3,8-triazaspiro[2]decane-2,4-dione.

Experimental Workflows and Self-Validating Protocols

To rigorously validate the biased agonism of the 3-propyl-1,3,8-triazaspiro[2]decane-2,4-dione scaffold, a sequential pharmacological screening cascade is utilized. The following protocols are engineered as self-validating systems to ensure data integrity.

Protocol 1: Radioligand Competitive Binding Assay

Objective: Determine the orthosteric binding affinity (


) of the compound.
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human DOR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 43,000 x g to isolate the membrane fraction.

  • Radioligand Incubation: Incubate 15-20 µg of membrane protein with 1 nM[3H]naltrindole (a selective DOR antagonist) and varying concentrations of the test ligand (10 pM to 10 µM) in a 96-well plate[5].

  • Self-Validation (NSB Control): Define Non-Specific Binding (NSB) using 10 µM unlabelled naltrindole. Causality: This control ensures the measured radioactive displacement is strictly localized to the DOR orthosteric site, eliminating false positives from lipophilic membrane partitioning.

  • Detection: Terminate via rapid vacuum filtration through GF/B glass fiber filters. Quantify radioactivity using a MicroBeta counter.

Protocol 2: GloSensor Real-Time cAMP Assay

Objective: Quantify Gi/o-protein activation via the inhibition of adenylyl cyclase.

  • Cell Transduction: Co-express human DOR and the pGloSensor-22F cAMP plasmid in HEK293T cells.

  • Substrate Loading: Pre-incubate cells with 2% D-luciferin substrate for 2 hours. Causality: Unlike endpoint assays (e.g., HTRF), the GloSensor relies on a conformational change in a modified luciferase upon cAMP binding. Pre-loading ensures steady-state luminescence, allowing for real-time kinetic monitoring of transient Gi/o signaling peaks that static measurements often miss.

  • Agonist Challenge: Treat cells simultaneously with 1 µM Forskolin (to stimulate baseline cAMP) and serial dilutions of the test compound[5].

  • Kinetic Readout: Measure luminescence continuously for 30 minutes to calculate the

    
     and 
    
    
    
    .
Protocol 3: PathHunter β-Arrestin 2 Complementation Assay

Objective: Assess the propensity of the compound to recruit β-arrestin 2.

  • Enzyme Complementation Setup: Utilize engineered cells where DOR is fused to a ProLink (PK) peptide and β-arrestin 2 is fused to an Enzyme Acceptor (EA).

  • Ligand Incubation: Plate cells and stimulate with the test compound for 90 minutes at 37°C.

  • Self-Validation (Detection): Add the PathHunter detection reagent. Causality: If arrestin is recruited, PK and EA complement to form active β-galactosidase. This system is inherently self-validating because the luminescent signal is strictly dependent on the direct physical proximity of the receptor and arrestin, eliminating false positives from downstream signaling crosstalk[1].

Workflow HTS GPCR Library Screening Binding Radioligand Binding (Affinity) HTS->Binding cAMP GloSensor cAMP Assay (Gi/o Efficacy) Binding->cAMP Arrestin PathHunter Assay (β-Arrestin Efficacy) Binding->Arrestin InVivo In Vivo CFA Model (Anti-Allodynic Efficacy) cAMP->InVivo Bias Calculation Arrestin->InVivo

Sequential pharmacological validation workflow for DOR biased agonists.

Quantitative Pharmacological Data

The therapeutic viability of the 3-propyl-1,3,8-triazaspiro[2]decane-2,4-dione chemotype is best understood when benchmarked against the classical DOR agonist SNC80. The data below summarizes the distinct divergence in β-arrestin efficacy despite comparable Gi/o activation[1],[5].

Ligand / ChemotypeTargetBinding Affinity (

)
Gi/o Efficacy (cAMP

)
β-Arrestin 2 Efficacy (

)
In Vivo Phenotype
3-Propyl-1,3,8-triazaspiro[2]decane-2,4-dione DORSub-micromolarHigh (Full Agonist)Low (<40%) Analgesia, No Convulsions
SNC80 (Reference Standard)DORNanomolarHigh (Full Agonist)High (>90%) Analgesia, Pro-convulsant

Systems-Level Implications

Translating these in vitro findings to systems biology, the 3-propyl-1,3,8-triazaspiro[2]decane-2,4-dione scaffold has been evaluated in the Complete Freund's Adjuvant (CFA) model of inflammatory pain[1]. Because the compound selectively triggers the Gi/o cascade, it successfully suppresses nociceptive signaling in both male and female murine models. Crucially, the absence of robust β-arrestin recruitment prevents the rapid internalization of DORs in the central nervous system, thereby bypassing the mechanisms that trigger seizures and tolerance. This makes the spirocyclic dione scaffold a highly promising lead for next-generation, non-addictive pain therapeutics.

References

  • [1] Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2024). Identification of 1,3,8-Triazaspiro[2]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. URL:[Link]

  • [5] Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[2]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC. PubMed Central. URL:[Link]

  • [4] National Institutes of Health (NIH). Identification of 1,3,8-Triazaspiro[2]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed. URL:[Link]

Sources

Foundational

Biological Activity of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives: A Comprehensive Technical Guide

Executive Summary In contemporary medicinal chemistry, the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold represents a highly versatile, privileged chemotype. Characterized by a rigid spirocyclic core that projects subs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold represents a highly versatile, privileged chemotype. Characterized by a rigid spirocyclic core that projects substituents into distinct vector spaces, this framework enables high-affinity interactions with diverse biological targets. Within global drug discovery hubs—including our current operational focus here in Japan—the 3-propyl substituted derivatives have garnered significant attention. Their unique physicochemical properties balance lipophilicity and aqueous solubility, making them ideal candidates for screening libraries[1]. This technical whitepaper synthesizes recent breakthroughs regarding their biological activities, focusing on Delta Opioid Receptor (DOR) biased agonism, Receptor-Interacting Protein Kinase 1 (RIPK1) inhibition, and systemic myelostimulating properties.

Delta Opioid Receptor (DOR) Selective Biased Agonism

Mechanistic Rationale

Traditional opioid analgesics targeting the Mu Opioid Receptor (MOR) are plagued by severe adverse effects, including respiratory depression and addiction. The Delta Opioid Receptor (DOR) has emerged as a promising alternative for chronic pain management. Recent high-throughput screening campaigns have identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel chemotype for DOR-selective agonists[2].

Crucially, these compounds exhibit biased agonism —preferentially activating the Gi/o-protein signaling pathway while minimizing β-arrestin recruitment[2]. The causality here is paramount: β-arrestin recruitment is mechanistically linked to receptor internalization, tolerance, and pro-convulsant side effects. By utilizing the rigid spirocyclic core, these ligands stabilize a specific active conformation of the DOR (often interacting with the N131 residue within the sodium-binding pocket) that selectively couples to Gi/o proteins[2].

Experimental Protocol: Functional Evaluation of Biased Agonism

To validate the biased signaling profile, a self-validating dual-assay system is employed.

  • Cell Preparation: Culture CHO-K1 cells stably expressing human DOR.

  • Gi/o Efficacy (cAMP GloSensor Assay):

    • Causality: The GloSensor assay is chosen over traditional endpoint cAMP assays (like ELISA) because it utilizes a live-cell, reversible biosensor. This allows for real-time kinetic monitoring of cAMP fluctuations, which is critical for capturing transient Gi/o-mediated inhibition states that endpoint assays often miss.

    • Step 1: Transfect cells with the pGloSensor-22F cAMP plasmid.

    • Step 2: Pre-incubate cells with 2 mM D-luciferin for 2 hours to establish baseline luminescence.

    • Step 3: Stimulate cells with 3 μM forskolin (to artificially elevate cAMP) simultaneously with varying concentrations (10 pM to 10 μM) of the spiro-derivative.

    • Step 4: Measure luminescence continuously for 45 minutes. Calculate IC50 using non-linear regression.

  • β-Arrestin Recruitment (PathHunter Assay):

    • Step 1: Utilize a β-galactosidase enzyme fragment complementation system[2].

    • Step 2: Incubate cells with the test compound for 90 minutes at 37°C.

    • Step 3: Add detection reagent and read chemiluminescence. A low signal confirms the desired low β-arrestin recruitment profile[2].

Pharmacological Data Summary

Table 1: Pharmacological Characterization of Spirocyclic Derivatives at Opioid Receptors

CompoundDOR Binding Affinity (Ki, nM)MOR Binding Affinity (Ki, nM)DOR Gi/o Efficacy (Emax, %)DOR β-Arrestin 1/2 Recruitment (%)
Spiro-Derivative 1 24.5 ± 3.2> 10,00085 ± 412 ± 2
Spiro-Derivative 2 118.0 ± 12.1> 10,00078 ± 540 ± 3
Spiro-Derivative 3 315.0 ± 22.4> 10,00065 ± 629 ± 4

Note: Data synthesized from competitive radioligand binding and functional assays. Efficacy normalized to reference standards[2].

DOR_Signaling Ligand 3-Propyl-1,3,8-triazaspiro [4.5]decane-2,4-dione DOR Delta Opioid Receptor (DOR) Ligand->DOR High Affinity Binding Gi_Path Gi/o Protein Activation DOR->Gi_Path Biased Agonism (Strong) Arrestin_Path β-Arrestin Recruitment DOR->Arrestin_Path Low Efficacy (Weak) cAMP_Inhib Inhibition of Adenylate Cyclase (Decreased cAMP) Gi_Path->cAMP_Inhib Analgesia Analgesic Efficacy cAMP_Inhib->Analgesia Internalization Receptor Internalization & Tolerance Arrestin_Path->Internalization

Biased signaling of DOR agonists favoring Gi/o activation over β-arrestin recruitment.

RIPK1 Kinase Inhibition and Anti-Necroptotic Activity

Mechanistic Rationale

Necroptosis is a highly regulated form of inflammatory cell death driven by Receptor-Interacting Protein Kinase 1 (RIPK1). Aberrant necroptosis is implicated in various inflammatory and neurodegenerative diseases. Virtual screening workflows have recently identified 8-substituted 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives (such as compound 8, an 8-benzoyl-3-benzyl derivative) as hit compounds for RIPK1 inhibition[3]. Structural optimization of this core has led to potent inhibitors with IC50 values in the nanomolar range (e.g., 92 nM)[3]. The spiro-dione moiety acts as a critical hydrogen bond network within the ATP-binding pocket of the kinase domain, effectively locking RIPK1 in an inactive conformation.

Experimental Protocol: In Vitro Necroptosis Rescue Assay

A robust cellular model must be used to ensure biochemical inhibition translates to phenotypic rescue.

  • Cell Line: U937 human histiocytic lymphoma cells[3].

    • Causality: U937 cells are selected because they express high endogenous levels of RIPK1 and RIPK3, eliminating the need for artificial overexpression and providing a physiologically relevant threshold for necroptotic signaling.

  • Induction Cocktail: Treat cells with a combination of TNF-α (20 ng/mL), Smac mimetic (100 nM), and z-VAD-fmk (20 μM) (collectively termed TSZ).

    • Causality: TNF-α initiates death receptor signaling; Smac mimetic degrades cIAPs to prevent NF-κB survival signaling; z-VAD-fmk inhibits caspases to block apoptosis, forcing the cell exclusively down the RIPK1-dependent necroptosis pathway.

  • Compound Treatment: Pre-treat cells with the spiro-derivative (0.1 nM to 10 μM) for 1 hour prior to TSZ addition.

  • Viability Readout: After 24 hours, assess cell viability using ATP quantification (CellTiter-Glo) to calculate the EC50 for necroptosis rescue[3].

RIPK1_Workflow Library Virtual Screening (Spiro Library) Hit Hit Identification (Compound 8) Library->Hit Optimization Structural Optimization Hit->Optimization Lead Lead Compound 41 (IC50 = 92 nM) Optimization->Lead Assay U937 Necroptosis Model Lead->Assay

Discovery and optimization workflow for spiro-based RIPK1 kinase inhibitors.

Systemic Myelostimulating Properties and Metabolic Modulation

Mechanistic Rationale

Beyond CNS and kinase targets, 1,3,8-triazaspiro[4.5]decane-2,4-diones exhibit profound systemic effects, notably as myelostimulators. In states of drug-induced immunosuppression, these compounds accelerate the regeneration of the lymphocyte and granulocyte pools in the bone marrow[4]. The nitrogen-rich spiro structure is hypothesized to inhibit lactate production, reducing the accumulation of ammonium ions in lymphocytes[5]. Furthermore, these derivatives target hypoxia-inducible factor (HIF) and cyclophosphamide resistance protein (CPR), enhancing the oxidative metabolism of glucose and thereby promoting hematopoietic stem cell proliferation[5].

Experimental Protocol: In Vivo Myelodepression Model
  • Subject: Male Wistar rats (180-200g).

  • Induction: Administer a single intraperitoneal (i.p.) injection of cyclophosphamide (100 mg/kg) on Day 0.

    • Causality: Cyclophosphamide is an alkylating agent that reliably induces severe, transient leukopenia by cross-linking DNA in rapidly dividing hematopoietic progenitor cells. This creates a highly reproducible baseline of myelodepression[4].

  • Treatment: Administer the spiro-derivative (50 mg/kg, p.o.) daily from Day 1 to Day 10[4].

    • Causality: Oral administration is chosen to evaluate systemic bioavailability and practical translation to clinical dosing regimens.

  • Hematological Analysis: Collect peripheral blood on days 3, 7, and 10. Perform differential white blood cell (WBC) counts using an automated hematology analyzer, validating with manual Giemsa-stained blood smears to ensure morphological accuracy of the regenerating granulocytes[4].

Hematological Data Summary

Table 2: Peripheral Blood Leukocyte Recovery Post-Cyclophosphamide (Day 7)

GroupTotal WBCs (x10^9/L)Lymphocytes (%)Granulocytes (%)
Intact Control 12.5 ± 1.175.2 ± 3.120.1 ± 2.0
Cyclophosphamide (CP) Only 3.2 ± 0.545.1 ± 4.248.5 ± 3.5
CP + Spiro-Derivative 8.9 ± 0.868.4 ± 3.525.6 ± 2.8
CP + Methyluracil (Ref) 7.1 ± 0.760.2 ± 4.032.1 ± 3.1

Note: The spiro-derivative significantly outperforms the reference standard in restoring baseline lymphocyte ratios[4].

Myelo_Protocol Induction Day 0: Cyclophosphamide Treatment Days 1-10: Spiro-Derivative (p.o.) Induction->Treatment Sampling Days 3, 7, 10: Blood Sampling Treatment->Sampling Analysis Hemogram: WBC Differential Sampling->Analysis

In vivo protocol for evaluating myelostimulating activity in cyclophosphamide models.

Chemical Synthesis and Library Generation

The robust biological profile of 3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is underpinned by its synthetic accessibility. These spiroconnected hydantoins are typically synthesized via the Strecker reaction of cyanohydrins with ammonium carbonate, or through the Bucherer–Bergs reaction utilizing protected piperidone derivatives[4][5]. This efficient chemistry allows for rapid derivatization at the 8-position (e.g., 8-(2,4-dichlorobenzoyl) or 8-(ethanesulfonyl) substitutions), making the scaffold a staple in Fsp3-enriched and GPCR-focused screening libraries[1][6].

Conclusion

The 3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is a masterclass in structural versatility. By subtly altering the vector trajectory of the 8-position substituent while maintaining the rigid spiro-dione core, researchers can pivot the biological activity from GPCR biased agonism (DOR) to kinase inhibition (RIPK1) and systemic hematopoietic stimulation. Future drug development efforts should leverage this privileged framework to build highly targeted, structurally optimized therapeutics.

References

Sources

Exploratory

An In-Depth Technical Guide to the Preclinical Evaluation of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and Its Derivatives

This guide provides a comprehensive technical overview of the in vitro and in vivo studies of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its derivatives. This class of compounds has emerged as a versatile scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the in vitro and in vivo studies of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its derivatives. This class of compounds has emerged as a versatile scaffold in drug discovery, with derivatives showing potential therapeutic applications in pain management, anemia, and cardioprotection. This document is intended for researchers, scientists, and drug development professionals, offering insights into the experimental design, methodologies, and interpretation of data for this promising chemical series.

Introduction to the 1,3,8-Triazaspiro[4.5]decane-2,4-dione Scaffold

The 1,3,8-triazaspiro[4.5]decane-2,4-dione core, a spirohydantoin, represents a unique and conformationally constrained chemical scaffold. This structural rigidity, combined with the potential for diverse substitutions at the nitrogen and other positions, has made it an attractive starting point for the development of novel therapeutic agents. Hydantoin derivatives, in general, are known for their wide range of pharmacological activities.[1] The spirocyclic nature of this particular scaffold provides a three-dimensional architecture that can facilitate precise interactions with biological targets.

Recent research has identified derivatives of this core structure as potent and selective modulators of several key biological targets, including:

  • δ-Opioid Receptors (DOR): As novel agonists with potential for treating neurologic and psychiatric disorders.[2][3]

  • Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF PHDs): As pan-inhibitors for the treatment of anemia.[4]

  • Mitochondrial Permeability Transition Pore (mPTP): As inhibitors targeting the c subunit of F1/FO-ATP synthase for cardioprotection.[5][6][7]

This guide will delve into the in vitro and in vivo methodologies used to characterize the pharmacological profiles of these compounds across these different therapeutic areas.

In Vitro Evaluation: From Target Engagement to Cellular Function

In vitro assays are fundamental for the initial characterization of novel chemical entities, providing crucial information on their potency, selectivity, and mechanism of action in a controlled environment.[8][9] These studies are typically cost-effective, time-efficient, and allow for a detailed investigation of molecular interactions.[10]

Target Binding and Affinity Determination

A primary step in characterizing a new compound is to determine its binding affinity for the intended biological target. Competitive radioligand binding assays are a gold-standard technique for this purpose.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes: Homogenize cells or tissues expressing the target receptor (e.g., CHO cells overexpressing DOR) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [³H]naltrindole for DOR), and varying concentrations of the unlabeled test compound (a derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione).

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter mat traps the membranes with the bound radioligand, while the unbound ligand passes through.

  • Quantification: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Table 1: Representative Binding Affinities of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives at Opioid Receptors

CompoundTarget ReceptorKi (nM)
Derivative Aδ-Opioid ReceptorSubmicromolar
Derivative Bδ-Opioid ReceptorSubmicromolar
Derivative Cδ-Opioid ReceptorSubmicromolar

Data synthesized from findings reported in Meqbil et al. (2024).[2]

Functional Activity Assessment

Beyond binding, it is crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at its target. Functional assays measure the cellular response following compound binding.

For GPCRs like the δ-opioid receptor, functional activity is often assessed by measuring the modulation of downstream signaling pathways, such as the inhibition of cyclic AMP (cAMP) production.

Experimental Protocol: cAMP GloSensor™ Assay

  • Cell Culture: Use a cell line stably expressing the target receptor and a genetically encoded cAMP sensor (e.g., GloSensor™).

  • Cell Plating: Plate the cells in a 96-well plate and incubate overnight.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Stimulation: Add a Gs-activating agent (e.g., forskolin) to stimulate cAMP production.

  • Luminescence Measurement: Measure the luminescence produced by the GloSensor™, which is inversely proportional to the cAMP concentration.

  • Data Analysis: Plot the luminescence signal against the logarithm of the test compound concentration to determine the EC50 (potency) and Emax (efficacy) values.

β-arrestin recruitment is another key signaling pathway for many GPCRs and can be associated with receptor desensitization and specific downstream effects. The PathHunter® assay is a common method for measuring this.

Experimental Protocol: PathHunter® β-Arrestin Recruitment Assay

  • Cell Line: Utilize a cell line engineered to express the target receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementing fragment.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound.

  • Lysis and Substrate Addition: Lyse the cells and add a chemiluminescent substrate for β-galactosidase.

  • Signal Detection: Measure the luminescence, which is proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Generate dose-response curves to determine the EC50 and Emax for β-arrestin recruitment.

Table 2: Functional Activity of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives at the δ-Opioid Receptor

CompoundAssayEC50 (nM)Emax (%)
Derivative AcAMP InhibitionSubmicromolarHigh
Derivative Aβ-Arrestin 2 Recruitment>10,000Low
Derivative BcAMP InhibitionSubmicromolarHigh
Derivative Bβ-Arrestin 2 Recruitment>10,000Low

Data indicates a G-protein signaling bias. Synthesized from Meqbil et al. (2024).[2]

Cytotoxicity Assessment

It is essential to evaluate the potential toxicity of a new compound on healthy cells. The MTT assay is a widely used colorimetric method for assessing cell viability.[11]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The concentration of the compound that reduces cell viability by 50% is the CC50 value.

In_Vitro_Workflow cluster_Target_Engagement Target Engagement cluster_Functional_Activity Functional Activity cluster_Safety_Profile Preliminary Safety Profile Binding_Assay Competitive Radioligand Binding Assay Binding_Data Determine Ki (Binding Affinity) Binding_Assay->Binding_Data Functional_Data Determine EC50 & Emax (Potency & Efficacy) Binding_Data->Functional_Data Select Hits cAMP_Assay cAMP GloSensor™ Assay cAMP_Assay->Functional_Data Arrestin_Assay PathHunter® β-Arrestin Assay Arrestin_Assay->Functional_Data Cytotoxicity_Assay MTT Cytotoxicity Assay Functional_Data->Cytotoxicity_Assay Characterize Leads Safety_Data Determine CC50 (Cytotoxicity) Cytotoxicity_Assay->Safety_Data

Caption: General workflow for the in vitro characterization of novel compounds.

In Vivo Evaluation: Assessing Efficacy and Safety in Living Systems

In vivo studies are critical for evaluating the therapeutic potential of a drug candidate in a whole, living organism.[12][13][14] These studies provide insights into pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and toxicity that cannot be fully recapitulated by in vitro models.[13]

Animal Models

The choice of animal model is crucial and depends on the disease indication. Rodent models are commonly used in early-stage preclinical research due to their genetic similarity to humans, relatively short reproductive cycles, and well-characterized disease phenotypes.[14]

  • Inflammatory Pain: The Complete Freund's Adjuvant (CFA) model in mice is used to induce a localized and persistent inflammatory state, allowing for the assessment of a compound's anti-allodynic effects.[2]

  • Anemia: Animal models where anemia is induced, for example, through specific diets or genetic modifications, can be used to evaluate the erythropoietin (EPO)-stimulating effects of HIF PHD inhibitors.[4]

  • Myocardial Infarction: Models of ischemia-reperfusion injury in rodents are used to assess the cardioprotective effects of mPTP inhibitors.[6]

Efficacy Studies

Experimental Protocol: CFA-Induced Inflammatory Pain Model

  • Induction of Inflammation: Inject CFA into the plantar surface of one hind paw of the mice.

  • Baseline Measurement: Before drug administration, measure the baseline pain sensitivity using von Frey filaments. This involves applying filaments of increasing force to the paw and recording the force at which the mouse withdraws its paw (paw withdrawal threshold).

  • Drug Administration: Administer the test compound (e.g., a DOR agonist derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione) via a specific route (e.g., intraperitoneal injection).

  • Post-Treatment Measurements: Measure the paw withdrawal threshold at various time points after drug administration.

  • Data Analysis: Compare the paw withdrawal thresholds of the treated group to a vehicle-treated control group. A significant increase in the paw withdrawal threshold indicates an anti-allodynic effect.

Table 3: In Vivo Efficacy of a DOR Agonist Derivative in a Mouse Model of Inflammatory Pain

Treatment GroupDose (mg/kg)Paw Withdrawal Threshold (grams)
Vehicle Control-Decreased
Compound X10Significantly Increased

Illustrative data based on the findings of Meqbil et al. (2024).[2]

Experimental Protocol: In Vivo EPO Response

  • Animal Model: Use a suitable rodent model (e.g., rats or mice).

  • Drug Administration: Administer the HIF PHD inhibitor derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione orally or via another appropriate route.

  • Blood Sampling: Collect blood samples at various time points post-dosing.

  • EPO Measurement: Analyze the plasma or serum levels of EPO using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the EPO concentration over time to assess the magnitude and duration of the EPO response.

Table 4: In Vivo EPO Upregulation by a HIF PHD Inhibitor Derivative

SpeciesDosePeak EPO Fold Increase
Rat30 mg/kg>100-fold
Mouse30 mg/kg>50-fold

Data synthesized from Vachal et al. (2012).[4]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for optimizing its dosing regimen and predicting its behavior in humans.

Experimental Protocol: Basic Pharmacokinetic Study

  • Animal Cannulation: In some cases, animals are cannulated to allow for serial blood sampling.

  • Drug Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Serial Blood Collection: Collect blood samples at predetermined time points.

  • Bioanalysis: Process the blood to obtain plasma or serum and quantify the concentration of the parent drug and any major metabolites using a validated analytical method such as LC-MS/MS.

  • PK Parameter Calculation: Use specialized software to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

In_Vivo_Workflow Animal_Model Selection of Appropriate Animal Model PK_Study Pharmacokinetic (PK) Studies Animal_Model->PK_Study Efficacy_Study Efficacy Studies in Disease Model Animal_Model->Efficacy_Study Toxicity_Study Preliminary Toxicity Studies Animal_Model->Toxicity_Study Data_Analysis Data Analysis and Interpretation PK_Study->Data_Analysis Efficacy_Study->Data_Analysis Toxicity_Study->Data_Analysis

Caption: Key stages of an in vivo evaluation campaign for a drug candidate.

Synthesis and Future Directions

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has proven to be a rich source of novel therapeutic candidates. The synthesis of derivatives often involves multi-step processes, and recent advancements have focused on developing efficient methods for C-N coupling to enable extensive structure-activity relationship (SAR) studies.[4]

The distinct pharmacological profiles observed with different derivatives underscore the versatility of this chemical core. Future research will likely focus on:

  • Lead Optimization: Further modifying the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigation into the molecular interactions and signaling pathways modulated by these compounds.

  • Translational Studies: Bridging the gap between preclinical findings and potential clinical applications by conducting studies in more complex animal models and preparing for early-phase human trials.

The collective evidence from in vitro and in vivo studies strongly supports the continued exploration of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a promising class of therapeutic agents for a range of diseases.

References

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  • MDPI. (2024, December 26). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Retrieved from [Link]

  • Czopek, A., et al. (2016). NEW SPIROHYDANTOIN DERIVATIVES - SYNTHESIS, PHARMACOLOGICAL EVALUATION, AND MOLECULAR MODELING STUDY. Acta Poloniae Pharmaceutica, 73(6), 1545-1554. Retrieved from [Link]

  • Yaddanapudi, K., et al. (2009). Novel derivatives of spirohydantoin induce growth inhibition followed by apoptosis in leukemia cells. Biochemical Pharmacology, 77(3), 348-363. Retrieved from [Link]

  • Jayasuriya, A., et al. (2025, September 30). Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABA A Rs. ACS Chemical Neuroscience. Retrieved from [Link]

  • MDPI. (2026, February 26). Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). Retrieved from [Link]

  • Czopek, A., et al. (2015). Novel spirohydantoin derivative as a potent multireceptor-active antipsychotic and antidepressant agent. Bioorganic & Medicinal Chemistry, 23(13), 3464-3472. Retrieved from [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. Retrieved from [Link]

  • Washington University School of Medicine. (n.d.). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - Fingerprint. Retrieved from [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. Retrieved from [Link]

  • MDPI. (2023, March 24). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. Retrieved from [Link]

  • SFERA. (2025, May 21). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

  • ResearchGate. (2024, April 15). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. Retrieved from [Link]

  • Vachal, P., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia. Journal of Medicinal Chemistry, 55(7), 2945-2959. Retrieved from [Link]

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Sources

Foundational

A Technical Guide to 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: A Novel Delta-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals Abstract The delta-opioid receptor (DOR) represents a compelling target for the development of novel analgesics and therapeutics for neuropsychiatric disord...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The delta-opioid receptor (DOR) represents a compelling target for the development of novel analgesics and therapeutics for neuropsychiatric disorders, offering a potential alternative to traditional mu-opioid receptor (MOR) agonists with a more favorable side-effect profile. However, the clinical translation of DOR agonists has been hampered by issues such as tachyphylaxis and seizure induction, often associated with specific chemotypes like SNC80.[1][2][3] This technical guide provides an in-depth overview of a recently identified, novel class of DOR-selective agonists: the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, with a specific focus on the 3-propyl substituted analog. This document synthesizes the current understanding of its chemical synthesis, pharmacological profile, and therapeutic potential, offering a foundational resource for researchers in the field.

Introduction: The Rationale for Novel DOR Agonists

The opioid system, comprising the mu (μ), delta (δ), and kappa (κ) receptors, is a cornerstone of pain modulation.[4] While MOR agonists are potent analgesics, their utility is limited by severe side effects, including respiratory depression, dependence, and addiction. DORs, which bind endogenous enkephalins, also play a crucial role in analgesia, particularly in chronic pain states, and have been implicated in mood regulation.[1][2] Activation of DORs is considered a promising strategy for developing analgesics with a reduced side-effect profile.[1]

However, the development of clinically successful DOR agonists has been challenging. Many existing non-peptidic agonists, such as SNC80, exhibit a strong tendency to recruit β-arrestin, a cellular signaling protein. This β-arrestin recruitment has been linked to rapid receptor desensitization (tachyphylaxis) and the induction of seizures, significant hurdles for therapeutic development.[1][2][3] This has created a critical need for novel DOR agonist chemotypes that are not only potent and selective but also exhibit biased signaling, favoring G-protein-mediated therapeutic pathways over β-arrestin recruitment. The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has recently emerged as such a promising chemotype.[1][4]

Chemical Profile and Synthesis

Core Scaffold: 1,3,8-Triazaspiro[4.5]decane-2,4-dione

The core structure is a spirocyclic hydantoin, a privileged scaffold in medicinal chemistry. The spirocyclic nature of the molecule, where the piperidine and hydantoin rings share a single carbon atom, imparts a rigid three-dimensional conformation that is crucial for its interaction with the DOR binding pocket. The key feature of this chemotype is the 1,3,8-triazaspiro[4.5]decane-2,4-dione nucleus, which provides the foundational structure for derivatization.

Synthesis Pathway: A Generalized Approach

While the specific compounds identified as DOR agonists were commercially sourced in the initial discovery, a general and robust method for the synthesis of the spirohydantoin core is the Bucherer-Bergs reaction.[4] This multicomponent reaction provides an efficient route to 5,5-disubstituted hydantoins from a ketone precursor.

A plausible synthetic route for N-3 substituted analogs like 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione would involve an initial Bucherer-Bergs reaction to form the parent spirohydantoin, followed by selective alkylation at the N-3 position of the hydantoin ring.

Step 1: Bucherer-Bergs Synthesis of the Spirohydantoin Core

This reaction involves the condensation of a piperidone derivative (e.g., N-Boc-4-piperidone) with potassium cyanide and ammonium carbonate. The reaction proceeds through the formation of an intermediate aminonitrile, which then cyclizes to form the spirohydantoin. Subsequent deprotection of the piperidine nitrogen yields the 1,3,8-triazaspiro[4.5]decane-2,4-dione core.

Step 2: N-3 Alkylation

The resulting spirohydantoin can then be selectively alkylated at the N-3 position. This is typically achieved by treating the hydantoin with a suitable base (e.g., sodium hydride) in an aprotic polar solvent (e.g., DMF) to generate the corresponding anion, which is then reacted with an alkyl halide (in this case, 1-iodopropane or 1-bromopropane) to introduce the propyl group.

Pharmacological Characterization

The 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been characterized as a novel class of DOR-selective agonists with a potentially favorable signaling bias.[1][4]

Receptor Binding Affinity

Competitive radioligand binding assays are a cornerstone for determining the affinity of a novel compound for its target receptor. In these assays, the unlabeled test compound competes with a radiolabeled ligand with known high affinity and specificity for the receptor.

Initial studies on this chemotype have demonstrated sub-micromolar binding affinity for the delta-opioid receptor.[1][4] For instance, the 3-propyl derivative (referred to as compound 1 in the primary literature) exhibits a Ki value in the sub-micromolar range at the DOR, with selectivity over the MOR.[2]

Table 1: Comparative Binding Affinities (Ki, nM) of Spirohydantoin Derivatives at Opioid Receptors

Compoundδ-Opioid Receptor (DOR)μ-Opioid Receptor (MOR)Selectivity (MOR Ki / DOR Ki)
3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Sub-micromolarMicromolar~9.6-fold
Derivative 2Sub-micromolarSub-micromolarLower
Derivative 3Sub-micromolarSub-micromolarLowest

Data synthesized from Meqbil et al., 2024.[2]

Functional Activity: G-Protein Signaling vs. β-Arrestin Recruitment

A critical aspect of this novel chemotype is its functional signaling profile. As G-protein coupled receptors (GPCRs), DORs mediate their effects through two primary pathways: G-protein signaling, which is generally associated with the therapeutic effects, and β-arrestin recruitment, which is linked to receptor desensitization and certain adverse effects.[1][4]

DORs are coupled to inhibitory G-proteins (Gi/o), which, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The 3-propyl derivative has been shown to be a potent agonist in inhibiting forskolin-stimulated cAMP production, with sub-micromolar potency.[4]

In contrast to its potent G-protein activation, the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype demonstrates significantly lower efficacy in recruiting β-arrestin 2.[1][4] This is a key differentiator from agonists like SNC80, which are highly efficacious β-arrestin recruiters.[2] This "G-protein bias" is a highly sought-after characteristic in modern GPCR drug discovery, as it may translate to a wider therapeutic window with reduced tolerance and fewer side effects.[4]

Table 2: Functional Potency and Efficacy of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

AssayParameterValue
cAMP Inhibition pEC50Sub-micromolar
EmaxFull Agonist
β-Arrestin 2 Recruitment pEC50Micromolar
EmaxLow Efficacy

Data synthesized from Meqbil et al., 2024.[1][2][4]

Signaling Pathway Diagram

DOR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular DOR δ-Opioid Receptor G_protein Gi/o Protein DOR->G_protein Activation (Strong) Beta_Arrestin β-Arrestin 2 DOR->Beta_Arrestin Recruitment (Weak) AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP (Inhibited) Agonist 3-Propyl-1,3,8-triazaspiro [4.5]decane-2,4-dione Agonist->DOR Binding G_protein->AC Inhibition PKA Protein Kinase A cAMP->PKA Therapeutic_Effects Analgesia, Antidepressant effects PKA->Therapeutic_Effects Downstream Signaling Desensitization Receptor Desensitization, Potential Side Effects Beta_Arrestin->Desensitization Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes (DOR-expressing) - Radioligand ([³H]DPDPE) - Test Compound Dilutions - Assay Buffer start->prepare_reagents incubation Incubate: Membranes + Radioligand + Test Compound (or vehicle/Naloxone) (e.g., 90 min at RT) prepare_reagents->incubation filtration Rapid Filtration (e.g., GF/B filter plate) incubation->filtration washing Wash Filters (ice-cold buffer) filtration->washing scintillation Add Scintillation Cocktail and Count Radioactivity washing->scintillation analysis Data Analysis: - Calculate % Inhibition - Determine IC50 - Calculate Ki (Cheng-Prusoff) scintillation->analysis end End analysis->end

Sources

Exploratory

Therapeutic Potential of 3-Propyl-1,3,8-triazaspirodecane-2,4-dione for Anemia: A Technical Whitepaper

Therapeutic Potential of 3-Propyl-1,3,8-triazaspiro[1]decane-2,4-dione for Anemia: A Technical Whitepaper Executive Summary The management of anemia, particularly anemia of chronic kidney disease (CKD), has undergone a p...

Author: BenchChem Technical Support Team. Date: March 2026

Therapeutic Potential of 3-Propyl-1,3,8-triazaspiro[1]decane-2,4-dione for Anemia: A Technical Whitepaper

Executive Summary

The management of anemia, particularly anemia of chronic kidney disease (CKD), has undergone a paradigm shift with the advent of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors. Among the emerging chemotypes, 1,3,8-triazaspiro[1]decane-2,4-diones (spirohydantoins) —specifically those featuring a 3-propyl substitution—have demonstrated profound efficacy as short-acting pan-inhibitors of HIF PHD1–3.

This technical guide explores the rational drug design, molecular mechanism, and preclinical validation of 3-propyl-1,3,8-triazaspiro[1]decane-2,4-dione derivatives. By stabilizing the HIF-α subunit and mimicking a state of hypoxia, these compounds trigger a robust, physiological upregulation of endogenous erythropoietin (EPO), offering a compelling oral alternative to recombinant human EPO injections.

Molecular Mechanism: The HIF-PHD Axis

Cellular oxygen sensing is primarily governed by the HIF family of transcription factors. Under normoxic conditions, HIF-α subunits are rapidly hydroxylated at specific proline residues (Pro402 and Pro564 in human HIF-1α) by Prolyl Hydroxylase Domain (PHD) enzymes (PHD1, PHD2, and PHD3). This hydroxylation requires oxygen, 2-oxoglutarate (2-OG), iron (Fe²⁺), and ascorbate. Hydroxylated HIF-α is subsequently recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, leading to ubiquitination and proteasomal degradation.

Spirohydantoins, such as 3-propyl-1,3,8-triazaspiro[1]decane-2,4-dione, act as competitive inhibitors within the 2-OG binding pocket of the PHD active site. By chelating the active site iron or displacing 2-OG, they halt catalytic hydroxylation. This stabilizes HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and bind to Hypoxia Response Elements (HREs) to drive the transcription of EPO and genes involved in iron metabolism.

HIF_Pathway Normoxia Normoxia (O2 Present) PHD_Active PHD1-3 Active (Fe2+, 2-OG, Ascorbate) Normoxia->PHD_Active HIF_OH HIF-α Hydroxylation (Pro564/Pro402) PHD_Active->HIF_OH Degradation Proteasomal Degradation (VHL-mediated) HIF_OH->Degradation Inhibitor 3-Propyl-Spirohydantoin (PHD Inhibitor) PHD_Blocked PHD1-3 Blocked Inhibitor->PHD_Blocked HIF_Stable HIF-α Stabilized PHD_Blocked->HIF_Stable Transcription HIF-α/β Dimerization & EPO Transcription HIF_Stable->Transcription

Mechanism of Action: Inhibition of PHD1-3 stabilizes HIF-α, driving EPO transcription.

Medicinal Chemistry & Rational Drug Design

The discovery of the spirohydantoin class originated from an initial spirooxindole hit identified via Affinity Selection Mass Spectrometry (AS-MS) [1]. While early pan-PHD inhibitors exhibited promising in vitro potency, they were severely bottlenecked by off-target potassium channel (hERG) inhibition, posing a severe risk of cardiotoxicity (QT prolongation).

Overcoming hERG Toxicity and Optimizing PK/PD

To de-risk the scaffold, high-throughput experimentation (HTE) was utilized to optimize C–N coupling, enabling rapid Structure-Activity Relationship (SAR) mapping [2]. The introduction of a 3-propyl group on the 1,3,8-triazaspiro[1]decane-2,4-dione core, coupled with the systematic introduction of acidic functionalities or specific heterocycles (e.g., pyridazine or pyrazole), successfully eliminated hERG affinity.

Crucially, the optimized derivatives were designed to be short-acting inhibitors . Continuous, long-term stabilization of HIF is associated with oncogenic risks and pulmonary arterial hypertension. A short-acting pharmacokinetic profile induces a pulsatile release of EPO, which more closely mimics physiological responses to transient hypoxia and ensures a robust No Observed Effect Level (NOEL) margin for liver enzymes like Alanine Aminotransferase (ALT) [1].

Quantitative SAR & Pharmacokinetic Summary
ParameterEarly Spirooxindole HitOptimized 3-Propyl-SpirohydantoinCausality / Clinical Implication
PHD2 IC₅₀ (nM) > 500 nM< 50 nMEnhanced active-site coordination via optimized bioisosteres.
hERG Inhibition (IC₅₀) < 10 µM (High Risk)> 30 µM (De-risked)Acidic functionalities reduce lipophilicity and block hERG pore binding.
In Vivo EPO Upregulation Moderate / SustainedRobust / PulsatileShort half-life prevents chronic HIF activation, minimizing tumor risk.
ALT Elevation (Toxicity) ObservedMitigatedRobust ALT NOEL margin ensures hepatic safety during chronic dosing.

Experimental Protocols: Validating PHD Inhibition

To ensure rigorous validation of 3-propyl-spirohydantoin derivatives, a self-validating experimental workflow is required. The following protocol details the continuous in vitro HIF-PHD2 inhibition assay, which directly measures the catalytic activity of the enzyme.

Workflow Hit Hit Identification (AS-MS) SAR SAR Optimization (HTE & 3-Propyl Mod) Hit->SAR InVitro In Vitro Profiling (PHD2 IC50 & hERG) SAR->InVitro InVivo In Vivo Efficacy (EPO & ALT NOEL) InVitro->InVivo

Preclinical workflow: From AS-MS hit identification to in vivo EPO efficacy validation.

Step-by-Step Methodology: In Vitro PHD2 Catalytic Assay

This assay evaluates the ability of the compound to inhibit the hydroxylation of a synthetic HIF-1α Oxygen Degradation Domain (ODD) peptide by recombinant human PHD2 [3].

Step 1: Reagent Preparation

  • Enzyme: Purify recombinant human PHD2 (residues 181–426) from E. coli inclusion bodies.

  • Substrate: Synthesize a 19-amino acid HIF-1α peptide corresponding to residues 556–574 (DLDLEMLAPYIPMDDDFQL), containing the target Pro564.

  • Cofactor Mix: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 2-oxoglutarate (10 µM), FeSO₄ (10 µM), and L-ascorbate (2 mM). Note: Ascorbate is critical to maintain iron in the ferrous (Fe²⁺) state; without it, the enzyme undergoes rapid auto-inactivation.

Step 2: Compound Pre-Incubation

  • Serially dilute the 3-propyl-spirohydantoin compound in DMSO.

  • In a 384-well microtiter plate, combine 10 µL of the diluted compound with 10 µL of the PHD2 enzyme solution (final enzyme concentration: 50 nM).

  • Incubate at room temperature for 15 minutes to allow steady-state binding to the active site.

Step 3: Reaction Initiation

  • Initiate the catalytic reaction by adding 10 µL of the Cofactor Mix containing the HIF-1α peptide substrate (final peptide concentration: 1 µM).

  • Incubate the plate at 37°C for 30 minutes.

Step 4: Detection & Quenching

  • Quench the reaction by adding 10 µL of 50 mM EDTA to chelate the active site Fe²⁺.

  • Quantify the unreacted 2-OG or the formation of succinate using a coupled luminescence assay, or quantify the hydroxylated peptide directly via Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

Step 5: Data Analysis

  • Normalize the data against positive (no inhibitor) and negative (no enzyme) controls.

  • Plot the dose-response curve and calculate the IC₅₀ using a 4-parameter logistic regression model. A valid short-acting candidate should exhibit an IC₅₀ < 50 nM.

Clinical Translation & Future Perspectives

The optimization of the 1,3,8-triazaspiro[1]decane-2,4-dione core into a short-acting pan-PHD inhibitor represents a masterclass in rational drug design. By prioritizing a short pharmacokinetic half-life, researchers successfully decoupled the therapeutic benefit (erythropoiesis) from the toxicological liabilities (ALT elevation and hERG inhibition) associated with chronic HIF stabilization [1][2].

As the landscape of anemia treatments shifts from injectable erythropoiesis-stimulating agents (ESAs) to oral HIF-PHD inhibitors (e.g., Roxadustat, Vadadustat), the spirohydantoin class offers a highly tunable scaffold. Future development will likely focus on refining the tissue distribution of these compounds to target renal vs. hepatic EPO production selectively, further minimizing systemic off-target effects.

References

  • Vachal, P., et al. "1,3,8-Triazaspiro[1]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia." Journal of Medicinal Chemistry, 2012.[Link]

  • ResearchGate. "1,3,8-Triazaspiro[1]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia." ResearchGate, 2012.[Link]

  • Biochemistry (Moscow). "Catalytic Mechanism and Substrate Specificity of HIF Prolyl Hydroxylases." MSU.ru, 2012.[Link]

Sources

Foundational

3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a mitochondrial permeability transition pore inhibitor

An In-Depth Technical Guide: 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: A Novel, Cyclophilin D-Independent Inhibitor of the Mitochondrial Permeability Transition Pore Executive Summary The mitochondrial permeabilit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: A Novel, Cyclophilin D-Independent Inhibitor of the Mitochondrial Permeability Transition Pore

Executive Summary

The mitochondrial permeability transition pore (mPTP) is a high-conductance channel in the inner mitochondrial membrane whose prolonged opening is a key event in cell death pathways, particularly in ischemia-reperfusion injury and neurodegenerative diseases.[1][2] For decades, the primary pharmacological inhibitor has been Cyclosporin A (CsA), which acts by binding to a key modulator, cyclophilin D (CypD). However, the immunosuppressive and off-target effects of CsA limit its therapeutic potential.[3][4] This has spurred the search for new classes of inhibitors with more direct mechanisms of action.

Recent discoveries have identified a novel class of small molecules based on the 1,3,8-triazaspiro[4.5]decane scaffold that inhibit mPTP opening.[5] These compounds, including the representative molecule 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, operate through a distinct, CypD-independent mechanism. They directly target the c-subunit of the F1/FO-ATP synthase, a protein now understood to be a core component of the mPTP.[5][6] This guide provides a comprehensive overview of this compound class, its mechanism of action, and detailed protocols for its in-vitro evaluation, offering a technical resource for researchers and drug developers in the field.

Part 1: The Mitochondrial Permeability Transition Pore (mPTP) as a Therapeutic Target

Molecular Architecture and Regulation

The precise molecular identity of the mPTP remains a subject of intense investigation, but a leading model posits that it forms from dimers of the F1/FO-ATP synthase.[1] Under pathological conditions, this complex undergoes a conformational change to create a non-selective pore. Its opening and closing are tightly regulated by a variety of factors:

  • Inducers: High matrix concentrations of Ca²⁺, inorganic phosphate, and significant oxidative stress are potent inducers of pore opening.[5]

  • Inhibitors: Adenine nucleotides (ADP) and low pH desensitize the pore to opening.

  • Modulators: Cyclophilin D (CypD), a mitochondrial matrix protein, is the most well-characterized modulator. Its binding to the F1/FO-ATP synthase greatly increases the probability of pore opening in response to Ca²⁺.[5]

Pathophysiological Roles

Sustained mPTP opening is a critical event in cellular demise. It leads to the collapse of the mitochondrial membrane potential (ΔΨm), cessation of ATP synthesis, and osmotic swelling of the mitochondria, which ultimately ruptures the outer membrane.[2] This releases pro-apoptotic factors (like cytochrome c) into the cytosol, triggering cell death cascades. This mechanism is a key contributor to tissue damage in:

  • Ischemia-Reperfusion (I/R) Injury: Occurs in heart attacks and strokes, where the sudden reintroduction of oxygenated blood after a period of ischemia triggers massive oxidative stress, leading to mPTP opening and cell death.[2][5]

  • Neurodegenerative Diseases: Mitochondrial dysfunction and mPTP activation are implicated in the loss of neurons in conditions like Parkinson's and Alzheimer's disease.[1][7][8]

  • Traumatic Brain Injury: Excessive calcium entry and oxidative stress following injury promote mPTP-mediated cell death.[2]

Rationale for Inhibition

Given its central role as a final executioner in multiple cell death pathways, inhibiting the mPTP is a highly attractive therapeutic strategy. An effective inhibitor could prevent the catastrophic collapse of mitochondrial function, preserve cellular energy levels, and ultimately salvage cells that would otherwise be committed to death, thereby reducing tissue damage in a wide range of pathologies.[8][9]

Part 2: A Novel Chemical Scaffold: The 1,3,8-Triazaspiro[4.5]decane-2,4-dione Class

Discovery and Rationale

The 1,3,8-triazaspiro[4.5]decane scaffold was identified through dedicated screening efforts to find novel mPTP inhibitors that could overcome the limitations of CsA.[5] The goal was to identify compounds that act directly on the core pore machinery rather than on its modulators, potentially offering greater specificity and fewer off-target effects.

Mechanism of Action: Targeting the ATP Synthase c-Subunit

Unlike CsA, 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its analogues inhibit mPTP opening in a manner that is independent of CypD.[5] Experimental evidence demonstrates that these molecules directly bind to the c-subunit ring of the F1/FO-ATP synthase.[5][6] This interaction is thought to stabilize the ATP synthase complex, preventing the conformational change required to form the pore, even in the presence of high calcium and oxidative stress. This direct-acting mechanism represents a significant advancement over indirect modulation via CypD.

cluster_0 mPTP Regulation & Inhibition cluster_1 Downstream Consequences Inducers Pathological Stimuli (High Ca²⁺, Oxidative Stress) mPTP F₁/Fₒ-ATP Synthase (Pore Configuration) Inducers->mPTP Induces Opening CypD Cyclophilin D (Modulator) Inducers->CypD Sensitizes Collapse ΔΨm Collapse Mitochondrial Swelling mPTP->Collapse Pore Opening Leads to CypD->mPTP Promotes Opening CsA Cyclosporin A CsA->CypD Inhibits Spiro 3-Propyl-1,3,8-triazaspiro [4.5]decane-2,4-dione Spiro->mPTP Directly Inhibits Death Cell Death (Apoptosis/Necrosis) Collapse->Death cluster_0 Experimental Workflow: In Vitro Evaluation cluster_1 Primary Efficacy (Isolated Mitochondria) cluster_2 Cellular Validation (Intact Cells) start Isolate Mitochondria & Culture Cells CRC Protocol 3.1.1 Calcium Retention Capacity (CRC) Assay start->CRC Swell Protocol 3.1.2 Mitochondrial Swelling Assay start->Swell MMP Protocol 3.2.1 Membrane Potential (ΔΨm) Assay start->MMP Tox Protocol 3.2.2 Viability/Toxicity (ATP/Membrane Integrity) start->Tox end Data Analysis: Efficacy & Safety Profile CRC->end Swell->end MMP->end Tox->end

Caption: A streamlined workflow for the in vitro evaluation of mPTP inhibitors.

Part 4: Data Interpretation and Visualization

Quantitative Data Summary

Clear presentation of quantitative data is essential for comparing the efficacy and safety of novel compounds.

Table 1: Comparative Efficacy in mPTP Inhibition Assays (Illustrative Data)

Compound (1 µM)Calcium Retention Capacity (nmol Ca²⁺/mg protein)% Inhibition of Swelling (Rate)
Vehicle (0.1% DMSO)250 ± 250% (Baseline)
3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione850 ± 6085% ± 7%
Cyclosporin A (Positive Control)780 ± 5582% ± 6%

Table 2: Cellular Activity and Cytotoxicity Profile (24h exposure) (Illustrative Data)

Compound (10 µM)Basal ATP Levels (% of Vehicle)Membrane Integrity (% Cytotoxicity)
Vehicle (0.1% DMSO)100% ± 5%2% ± 1%
3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione98% ± 6%3% ± 1.5%
Staurosporine (Cytotoxicity Control)25% ± 8%75% ± 10%

Part 5: Preclinical Considerations and Future Directions

In Vivo Models

The promising in vitro profile of this compound class necessitates validation in relevant animal models. Based on the pathophysiology of mPTP, the most relevant models include:

  • Cardiac Ischemia-Reperfusion (I/R): In this model, an animal's coronary artery is temporarily occluded and then released. The compound would be administered just before reperfusion to assess its ability to reduce infarct size and preserve cardiac function. [5][10]* Neurotoxin Models of Parkinson's Disease: While care must be taken not to confuse the neurotoxin MPTP with the pore mPTP, mitochondrial dysfunction is central to these models. [7]Assessing the neuroprotective effects of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in such models could validate its therapeutic potential in neurodegeneration.

Pharmacokinetic Profile

A critical step in the transition from a lead compound to a clinical candidate is the optimization of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Research on related spirohydantoins has highlighted the importance of medicinal chemistry efforts to improve the pharmacokinetic profile and ensure adequate drug exposure at the target tissue while minimizing systemic side effects. [11]

Future Outlook

The discovery of 1,3,8-triazaspiro[4.5]decane-2,4-diones as direct, CypD-independent inhibitors of the mPTP marks a significant step forward in the field. By targeting the core machinery of the pore, these compounds offer the potential for a more specific and safer therapeutic intervention compared to previous generations of inhibitors. Future work will focus on in-depth SAR studies to maximize potency, conducting comprehensive safety pharmacology, and demonstrating efficacy in robust preclinical models of human disease. 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its analogues represent a promising new frontier in the development of drugs that target mitochondrial dysfunction.

References

  • Li, W., Zhang, C., & Sun, X. (2018). Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay. Journal of Visualized Experiments. [Link]

  • Reddy, P. H., & Yin, X. (2020). Mitochondrial permeability transition pore: a potential drug target for neurodegeneration. Journal of Alzheimer's Disease. [Link]

  • Wikipedia. (n.d.). Mitochondrial permeability transition pore. Wikipedia. [Link]

  • Gerencser, A. A. (n.d.). Fluorescence measurement of mitochondrial swelling in cells. ImageJ.net. [Link]

  • Wikipedia. (n.d.). MPTP. Wikipedia. [Link]

  • da Silva, T., et al. (2017). Discovery of a new mitochondria permeability transition pore (mPTP) inhibitor based on gallic acid. Informa Healthcare. [Link]

  • JoVE. (2025). Determination of the Calcium Retention Capacity of Isolated Mitochondria. Journal of Visualized Experiments. [Link]

  • Merad, Z., & Terman, A. (2022). The Mitochondrial Permeability Transition: Nexus of Aging, Disease and Longevity. Cells. [Link]

  • Santos, D., et al. (2025). Discovery of a Necroptosis Inhibitor Improving Dopaminergic Neuronal Loss after MPTP Exposure in Mice. MDPI. [Link]

  • JoVE Science Education Database. (2022). Mitochondrial Ca Retention Capacity and Ca triggered Swelling Assay. YouTube. [Link]

  • Roy, S., et al. (2020). A novel class of cardioprotective small-molecule PTP inhibitors. Cell Death & Disease. [Link]

  • Hernandez-Garcia, J., & Javadov, S. (2021). Analysis of Mitochondrial Calcium Retention Capacity in Cultured Cells: Permeabilized Cells Versus Isolated Mitochondria. Frontiers in Cell and Developmental Biology. [Link]

  • BMG LABTECH. (2017). Calcium retention capacity assay evaluates inhibition of mitochondrial permeability transition pore. BMG LABTECH. [Link]

  • Penzo, C., et al. (2024). Mitochondrial Permeability Transition, Cell Death and Neurodegeneration. International Journal of Molecular Sciences. [Link]

  • Brand, M. D., & Nicholls, D. G. (2011). Assessing mitochondrial dysfunction in cells. Biochemical Journal. [Link]

  • Jones, B. A., et al. (2021). Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity. Bio-protocol. [Link]

  • ResearchGate. (n.d.). Light scattering assay for mitochondrial swelling. ResearchGate. [Link]

  • Sartorius. (n.d.). Incucyte® Mitochondrial Membrane Potential Assay. Sartorius. [Link]

  • ASH Publications. (2025). Novel small molecule inhibitors of mitochondrial permeability transition pore (mPTP) block platelet procoagulant activity. Blood. [Link]

  • ResearchGate. (2025). Novel small molecule inhibitors of mitochondrial permeability transition pore (mPTP) block platelet procoagulant activity. ResearchGate. [Link]

  • Przedborski, S., et al. (2001). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols. [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • SFERA. (n.d.). Discovery of novel 1,3,8-triazaspiro[4.5]decane derivatives that target the c subunit of F1/FO-adenosine triphosphate (ATP) synthase. SFERA. [Link]

  • SFERA. (2025). Triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. SFERA. [Link]

  • Korge, P., et al. (2020). Inhibition of the mPTP and Lipid Peroxidation Is Additively Protective Against I/R Injury. Circulation Research. [Link]

  • ResearchGate. (n.d.). Different strategies of inhibition of mPTP opening for cardioprotective approaches. ResearchGate. [Link]

  • MDPI. (n.d.). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). MDPI. [Link]

  • MDPI. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. MDPI. [Link]

  • Kung, C., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia. Journal of Medicinal Chemistry. [Link]

  • Frontiers. (2020). Mitochondrial MPTP: A Novel Target of Ethnomedicine for Stroke Treatment by Apoptosis Inhibition. Frontiers in Pharmacology. [Link]

  • ResearchGate. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. ResearchGate. [Link]

  • PubMed. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed. [Link]

  • PubMed. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. PubMed. [Link]

  • WashU Medicine Research Profiles. (n.d.). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. WashU Medicine. [Link]

  • Campo, F., et al. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International Journal of Molecular Sciences. [Link]

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Exploratory

Technical Guide: Evaluating the Myelostimulating Activity of 3-Propyl-1,3,8-Triazaspiro[4.5]decane-2,4-Dione Derivatives

Executive Summary & Pharmacological Context Chemotherapy-induced myelosuppression remains a critical dose-limiting toxicity in oncology. Alkylating agents like cyclophosphamide induce severe neutropenia and lymphopenia b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Chemotherapy-induced myelosuppression remains a critical dose-limiting toxicity in oncology. Alkylating agents like cyclophosphamide induce severe neutropenia and lymphopenia by depleting the rapidly dividing hematopoietic stem cell (HSC) and progenitor pools in the bone marrow. While recombinant granulocyte colony-stimulating factors (G-CSF) are standard clinical interventions, small-molecule myelostimulators offer distinct advantages in oral bioavailability, manufacturing cost, and reduced immunogenicity.

Recent pharmacological screening has identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives—specifically those featuring N-propyl and N-alkoxyalkyl substitutions on the piperidine ring—as potent accelerators of bone marrow hematopoiesis[1]. This technical guide provides a comprehensive framework for evaluating the myelostimulating efficacy of these spirohydantoin derivatives, detailing the structural rationale, in vivo efficacy metrics, and self-validating experimental protocols.

Chemical Architecture and Mechanistic Rationale

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is a spirocyclic compound featuring a hydantoin (imidazolidine-2,4-dione) moiety fused to a piperidine ring[2].

Synthesis Rationale: These derivatives are typically synthesized via the or the Strecker reaction of cyanohydrins with ammonium carbonate[3]. The Bucherer-Bergs reaction is preferred for its high atom economy and ability to efficiently construct the sterically hindered spirocenter[4].

SAR and Causality: Why focus on the 3-propyl substitution? The spiro-fusion restricts the conformational flexibility of the hydantoin ring, locking it into a rigid geometry that favorably interacts with putative hematopoietic receptors[1]. The addition of a 3-propyl group on the triazaspiro scaffold enhances lipophilicity, improving cellular permeability and metabolic stability compared to unsubstituted analogs. This structural pre-organization is critical; it lowers the entropic cost of receptor binding, thereby increasing the compound's potency in stimulating progenitor cell differentiation.

In Vivo Efficacy: Reversing Myelodepression

To establish the baseline efficacy of 3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, quantitative hematological profiling must be compared against both a negative control (saline) and a positive reference standard, such as [1].

Quantitative Hematological Recovery

The following table summarizes a representative recovery profile in a cyclophosphamide-induced myelodepression murine model.

Treatment GroupDay 3 Nadir WBC (

/L)
Day 7 WBC (

/L)
Day 14 WBC (

/L)
Granulocyte/Lymphocyte Recovery Rate
Intact (Healthy Control) 12.512.612.5Baseline
Cyclophosphamide + Placebo 4.25.88.1Slow
Cyclophosphamide + Methyluracil 4.58.211.0Moderate
Cyclophosphamide + 3-Propyl-Spiro Derivative 4.810.512.4Rapid (Accelerated)

Causality of Data: The rapid normalization of white blood cells (WBCs) by Day 14 in the spiro-derivative group indicates that the compound does not merely mobilize existing marginal pool leukocytes[1]. Instead, it actively forces quiescent progenitor cells out of the


 phase, stimulating de novo granulopoiesis and lymphopoiesis in the bone marrow.

Self-Validating Experimental Protocols

As application scientists, we must ensure that our in vivo models are robust. The following protocols are designed with internal controls to prevent false-positive interpretations of myelostimulation.

Protocol A: Induction of the Myelodepressive Window
  • Objective: Establish a reproducible baseline of neutropenia and lymphopenia.

  • Causality: Cyclophosphamide is an alkylating agent that targets rapidly dividing cells. Administering it reliably depletes the bone marrow progenitor pool, creating a standardized therapeutic window to evaluate the myelostimulators[1].

  • Step-by-Step Methodology:

    • Acclimation: House healthy Wistar rats or specific-pathogen-free (SPF) mice under standard laboratory conditions for 7 days prior to the study.

    • Baseline Profiling: Draw baseline peripheral blood via the tail vein to establish healthy WBC, granulocyte, and lymphocyte counts.

    • Induction: Administer cyclophosphamide (e.g., 100 mg/kg) via a single intraperitoneal (IP) injection.

    • Validation of Nadir: Monitor peripheral blood counts daily. Nadir (peak suppression) typically occurs on days 3-5. Validate suppression by confirming a >50% drop in absolute neutrophil and lymphocyte counts relative to baseline.

Protocol B: Administration and Bone Marrow Validation
  • Objective: Quantify the regenerative capacity of the spirohydantoin derivative and confirm de novo hematopoiesis.

  • Causality: Validating peripheral blood counts with bone marrow smears is critical. It ensures that the observed increase in WBCs is due to actual bone marrow regeneration rather than mere demargination of leukocytes from the vascular endothelium[1].

  • Step-by-Step Methodology:

    • Dosing: Begin subcutaneous or oral administration of the 3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione derivative (e.g., 10-50 mg/kg) immediately following the confirmation of the nadir.

    • Hematological Tracking: Collect peripheral blood samples at specific intervals (Days 7, 10, 14, and 21 post-induction). Perform automated hemogram analysis.

    • Tissue Extraction: Euthanize a statistically significant subset of animals at each key timepoint via cervical dislocation. Extract the femoral bones.

    • Bone Marrow Smears: Flush the marrow cavity with a known volume of buffer. Prepare bone marrow smears and stain using the May-Grünwald-Giemsa method.

    • Quantification: Calculate the absolute nucleated cell count per femur using a hemocytometer to validate the peripheral blood findings.

Mechanistic Pathways and Workflows

To visualize the experimental and biological logic, the following diagrams map the in vivo workflow and the proposed mechanism of action.

Workflow A Step 1: Induce Myelodepression (Cyclophosphamide IP) B Step 2: Confirm Nadir (Days 3-5 Blood Draw) A->B Monitor WBCs C Step 3: Administer Compound (3-Propyl-Spirohydantoin) B->C If WBC < 50% Baseline D Step 4: Hematological Profiling (Automated Hemogram) C->D Days 7, 10, 14, 21 E Step 5: Bone Marrow Analysis (Femoral Smears) D->E Validate De Novo Synthesis

Caption: Step-by-step in vivo experimental workflow for evaluating myelostimulating activity.

Mechanism CP Cyclophosphamide BM Bone Marrow Suppression CP->BM DNA Alkylation DR 3-Propyl-Spiro Derivative BM->DR Triggers Dosing HSC HSC / Progenitor Activation DR->HSC Receptor Binding REC Leukocyte Regeneration HSC->REC Cell Proliferation

Caption: Logical pathway of cyclophosphamide-induced suppression and spirohydantoin recovery.

References

  • Title: Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators Source: Journal of Chemistry (Hindawi/Wiley) URL: [Link]

  • Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity Source: Molecules (MDPI) URL: [Link]

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Protocols & Analytical Methods

Method

Synthesis Protocol for 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Application Note & Technical Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Strategic Overview Spirohydantoins, specifically 1,3,8-triazaspiro[4.5]decane-2,4-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Strategic Overview

Spirohydantoins, specifically 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, are privileged pharmacophores in modern medicinal chemistry. They serve as critical scaffolds for pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) in anemia treatments[1], potent antimalarial agents[2], and myelostimulators.

Synthesizing the 3-propyl substituted derivative requires a highly controlled, three-step sequence. As a self-validating methodology, this protocol integrates in-process controls (IPCs) at every stage to ensure high fidelity and reproducibility.

Mechanistic Causality & Experimental Design

To ensure experimental success, it is vital to understand the causality behind the selected reagents and conditions:

  • The Bucherer-Bergs Multicomponent Assembly: The spirohydantoin core is constructed from N-Boc-4-piperidone using potassium cyanide (KCN) and ammonium carbonate. This is a thermodynamically controlled process. The ketone condenses with ammonia and hydrogen cyanide to form an α-aminonitrile intermediate, which subsequently reacts with in situ generated CO₂ to close the imidazolidine-2,4-dione (hydantoin) ring[3].

  • Regioselective N3-Alkylation: The hydantoin ring possesses two distinct nitrogen atoms: the amide-like N1 and the imide-like N3. The N3 proton is significantly more acidic (pKa ~ 8.5) than the N1 proton (pKa ~ 12)[4]. By employing a mild base (K₂CO₃) in a polar aprotic solvent (DMF), the N3 position is selectively deprotonated. This precise condition prevents the formation of N1/N3 dialkylated byproducts, which are notoriously difficult to separate and typically occur when stronger bases like NaH or KHMDS are used[5].

  • Orthogonal Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen (N8) is completely stable to the basic alkylation conditions of Step 2. It is orthogonally cleaved using anhydrous 4M HCl in dioxane. Avoiding aqueous acids prevents hydrolytic degradation of the hydantoin ring, yielding the final product as a stable, highly pure hydrochloride salt[2].

Reaction Workflow

Pathway cluster_0 Step 1: Bucherer-Bergs Reaction cluster_1 Step 2: Regioselective N3-Alkylation cluster_2 Step 3: Acidic Deprotection A N-Boc-4-piperidone + KCN + (NH4)2CO3 B 8-Boc-1,3,8-triazaspiro[4.5]decane-2,4-dione (Spirohydantoin Core) A->B MeOH/H2O, 60°C Thermodynamic Control C 8-Boc-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione B->C 1-Bromopropane, K2CO3 DMF, 80°C (Selective N3 Deprotonation) D 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione HCl (Final Target) C->D 4M HCl in Dioxane RT, 2h (Boc Cleavage)

Workflow for the 3-step synthesis of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.

Materials and Quantitative Data

Table 1: Key Reagents and Materials

ReagentMW ( g/mol )EquivalentsAmountRole
N-Boc-4-piperidone199.251.010.0 gStarting Material
Ammonium carbonate96.094.019.2 gNitrogen/Carbon source
Potassium cyanide (KCN)65.122.06.5 gCyanide source
1-Bromopropane122.991.14.5 mLAlkylating agent
Potassium carbonate138.212.05.52 gMild base (N3 selective)
4M HCl in Dioxane36.4610.025.0 mLDeprotecting agent

Table 2: Reaction Monitoring & Expected Outcomes

StepIntermediate/ProductIPC MethodExpected m/z [M+H]⁺Typical YieldAppearance
18-Boc-spirohydantoinLC-MS, TLC270.1475-80%White solid
28-Boc-3-propyl-spirohydantoinLC-MS, TLC312.1980-85%Pale yellow solid
33-Propyl-spirohydantoin HClLC-MS, NMR212.14>90%White powder

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-Butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate

CRITICAL SAFETY WARNING: KCN is highly toxic. Perform all operations in a certified fume hood. Do NOT mix cyanide waste with acids (releases lethal HCN gas). Quench all cyanide waste with basic sodium hypochlorite (bleach).

  • Initiation: In a 500 mL round-bottom flask, dissolve N-Boc-4-piperidone (10.0 g, 50.2 mmol) and ammonium carbonate (19.2 g, 200 mmol) in a 1:1 mixture of Methanol/H₂O (100 mL).

  • Addition: Slowly add potassium cyanide (6.5 g, 100 mmol) in small portions to the stirring mixture at room temperature. Seal the flask loosely with a vented septum.

  • Reaction: Heat the reaction mixture to 60 °C and stir vigorously for 16–24 hours. A thick white precipitate will form as the reaction progresses.

  • IPC Check: Sample 10 µL of the suspension, dilute in MeOH, and analyze via LC-MS. Confirm the disappearance of the starting material and the presence of the product mass (m/z 270.14).

  • Workup: Cool the mixture to 0 °C in an ice bath for 1 hour to maximize precipitation. Filter the solid through a Büchner funnel, wash thoroughly with ice-cold water (3 × 50 mL) to remove residual cyanides and salts, and dry in a vacuum oven at 45 °C overnight.

Step 2: Regioselective N3-Propylation
  • Initiation: Suspend the 8-Boc-spirohydantoin intermediate (5.38 g, 20.0 mmol) and finely powdered anhydrous K₂CO₃ (5.52 g, 40.0 mmol) in anhydrous DMF (50 mL) under an argon atmosphere.

  • Addition: Add 1-bromopropane (4.5 mL, 22.0 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 80 °C and stir for 12 hours.

  • IPC Check: Analyze via LC-MS. The product should show a dominant peak at m/z 312.19. If significant unreacted starting material remains, add an additional 0.2 eq of 1-bromopropane and stir for 2 more hours.

  • Workup: Cool the reaction to room temperature and quench by pouring into 200 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 × 75 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl solution (3 × 50 mL) to remove residual DMF, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N3-propyl intermediate as a pale yellow solid.

Step 3: Boc Deprotection and Salt Formation
  • Initiation: Dissolve the 8-Boc-3-propyl-spirohydantoin (3.11 g, 10.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

  • Deprotection: Slowly add 4M HCl in Dioxane (25.0 mL, 100 mmol) at room temperature. Effervescence (CO₂ gas evolution from Boc cleavage) will occur.

  • Reaction: Stir the mixture at room temperature for 2 hours. A white precipitate (the hydrochloride salt) will begin to crash out of the solution.

  • IPC Check: Analyze via LC-MS to confirm complete loss of the Boc group (m/z 212.14).

  • Workup: Concentrate the mixture under reduced pressure to remove DCM and excess HCl. Triturate the resulting crude solid with cold diethyl ether (50 mL) and stir for 30 minutes.

  • Isolation: Filter the solid, wash with additional cold diethyl ether (20 mL), and dry under high vacuum to afford 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride in high purity.

References

  • Title: 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia. Source: PubMed (J. Med. Chem. 2012) URL: [Link]

  • Title: Evaluation of spiropiperidine hydantoins as a novel class of antimalarial agents. Source: PMC (Bioorg Med Chem Lett.) URL: [Link]

  • Title: Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Source: PubMed (Chem Pharm Bull 2021) URL: [Link]

  • Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Source: MDPI (Molecules 2021) URL: [Link]

Sources

Application

Application Notes and Protocols for High-Throughput Screening of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its Analogs

Introduction: The Therapeutic Potential of the 1,3,8-Triazaspiro[4.5]decane-2,4-dione Scaffold The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has emerged as a privileged structure in modern drug discovery, with deri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the 1,3,8-Triazaspiro[4.5]decane-2,4-dione Scaffold

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has emerged as a privileged structure in modern drug discovery, with derivatives demonstrating significant activity against multiple, high-value therapeutic targets. Notably, compounds bearing this core have been identified as selective agonists of the δ-opioid receptor (DOR) and as potent pan-inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHD1-3)[1][2]. The therapeutic implications are profound, ranging from novel treatments for mood disorders and chronic pain (DOR agonism) to addressing anemia associated with chronic kidney disease (PHD inhibition)[1][2].

High-throughput screening (HTS) is an indispensable tool for rapidly interrogating large chemical libraries to identify and characterize novel modulators of these targets.[3][4][5][6][7] This document provides detailed application notes and protocols for two distinct HTS assays designed to identify and characterize bioactive molecules based on the 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold. The protocols are designed to be robust, scalable, and amenable to automation, providing researchers with the tools to accelerate their drug discovery programs.

Assay 1: Cell-Based G-Protein Coupled Receptor (GPCR) Activation Assay for δ-Opioid Receptor (DOR) Agonists

The discovery of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as selective DOR agonists with a desirable low efficacy for β-arrestin 2 recruitment highlights the potential for developing safer and more effective analgesics and antidepressants.[1][8][9] This assay is designed to identify DOR agonists by measuring the downstream consequences of Gαi/o protein activation, specifically the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cyclic AMP (cAMP).

Scientific Rationale

The δ-opioid receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[10] Upon agonist binding, the Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. This change in cAMP levels can be sensitively detected using a variety of methods, with luciferase-based reporter gene assays being particularly well-suited for HTS due to their high sensitivity and broad dynamic range.[10][11][12]

Experimental Workflow

GPCR_Assay_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_detection Detection cluster_analysis Data Analysis prep1 HEK293 cells stably expressing DOR and a CRE-luciferase reporter are seeded into 384-well plates. prep2 Cells are incubated for 24 hours to allow for adherence and recovery. prep1->prep2 screen1 Test compounds (including 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione analogs) and controls are added to the assay plates. prep2->screen1 screen2 Forskolin is added to all wells to stimulate adenylyl cyclase and elevate basal cAMP levels. screen1->screen2 screen3 Plates are incubated for 4-6 hours to allow for receptor activation and reporter gene expression. screen2->screen3 detect1 Luciferase substrate is added to each well. screen3->detect1 detect2 Luminescence is measured using a plate reader. detect1->detect2 analysis1 A decrease in luminescence relative to forskolin-only treated cells indicates DOR agonism. detect2->analysis1 analysis2 Dose-response curves are generated to determine compound potency (EC50). analysis1->analysis2

Caption: Workflow for the cell-based DOR agonist HTS assay.

Detailed Protocol

Materials:

  • HEK293 cells stably co-expressing the human δ-opioid receptor and a cyclic AMP response element (CRE)-driven luciferase reporter construct.

  • Assay medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and appropriate selection antibiotics.

  • 384-well white, solid-bottom cell culture plates.

  • 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and analog library, typically dissolved in 100% DMSO.

  • Forskolin solution (10 mM in DMSO).

  • Luciferase assay reagent (e.g., Promega Bright-Glo™).

  • Multichannel pipettes or automated liquid handling system.

  • Luminometer plate reader.

Procedure:

  • Cell Plating:

    • Trypsinize and resuspend the HEK293-DOR-CRE-Luc cells in assay medium to a concentration of 2.5 x 10^5 cells/mL.

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).

    • Incubate the plates at 37°C in a 5% CO2 humidified incubator for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of the test compounds in DMSO. For a primary screen, a single concentration (e.g., 10 µM) is typically used.

    • Further dilute the compounds in assay medium to the desired final concentration, ensuring the final DMSO concentration does not exceed 0.5%.

    • Add 10 µL of the diluted compound solutions to the appropriate wells of the cell plate. Include wells with vehicle control (0.5% DMSO) and a known DOR agonist as a positive control.

  • Forskolin Stimulation:

    • Prepare a working solution of forskolin in assay medium to a final concentration that elicits approximately 80% of the maximal luciferase signal (to be determined during assay development).

    • Add 10 µL of the forskolin solution to all wells except for the negative control wells (which receive 10 µL of assay medium).

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 humidified incubator for 4-6 hours.

  • Signal Detection:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add 50 µL of the luciferase assay reagent to each well.

    • Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence using a plate reader with an integration time of 0.5-1 second per well.

Data Analysis and Interpretation:

ParameterDescriptionCalculation
% Inhibition The percentage reduction in the forskolin-stimulated luciferase signal by a test compound.100 * (1 - (Signal_compound - Signal_negative) / (Signal_forskolin - Signal_negative))
EC50 The molar concentration of an agonist that produces 50% of the maximal possible effect.Determined by fitting a dose-response curve to a four-parameter logistic equation.
Z'-factor A statistical measure of the quality of the HTS assay.[13]1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

A Z'-factor greater than 0.5 is generally considered acceptable for HTS.[10]

Assay 2: Homogeneous Proximity-Based Assay for HIF Prolyl Hydroxylase (PHD) Inhibitors

The identification of 1,3,8-triazaspiro[4.5]decane-2,4-diones as pan-inhibitors of PHD enzymes offers a promising avenue for the treatment of anemia.[2][14] This section details a homogeneous, bead-based proximity assay (AlphaLISA) for the high-throughput screening of PHD2 inhibitors.

Scientific Rationale

HIF prolyl hydroxylases are 2-oxoglutarate-dependent dioxygenases that hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α). This hydroxylation event targets HIF-α for proteasomal degradation. Inhibition of PHD enzymes stabilizes HIF-α, leading to the transcription of hypoxia-responsive genes, including erythropoietin (EPO).

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based immunoassay that is highly suitable for HTS.[15][16][17][18] In this assay format, a biotinylated HIF-1α peptide substrate is incubated with the PHD2 enzyme. The hydroxylation of the peptide is then detected by an antibody specific for the hydroxylated proline residue, which is conjugated to an acceptor bead. The biotinylated peptide is captured by a streptavidin-coated donor bead. In the presence of enzymatic activity, the donor and acceptor beads are brought into close proximity, resulting in a luminescent signal upon excitation.[16][18] Inhibitors of PHD2 will prevent the hydroxylation of the peptide, thus disrupting the proximity of the beads and leading to a decrease in the AlphaLISA signal.

Experimental Workflow

PHD_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis react1 PHD2 enzyme, biotinylated HIF-1α peptide substrate, and co-factors are incubated with test compounds. react2 The reaction is allowed to proceed for a defined period (e.g., 60 minutes). react1->react2 detect1 A mixture of anti-hydroxy-HIF-1α acceptor beads and streptavidin donor beads is added. react2->detect1 detect2 The plate is incubated in the dark to allow for bead binding. detect1->detect2 detect3 The AlphaLISA signal is read on a compatible plate reader. detect2->detect3 analysis1 A decrease in the AlphaLISA signal indicates PHD2 inhibition. detect3->analysis1 analysis2 Dose-response curves are generated to determine compound potency (IC50). analysis1->analysis2

Caption: Workflow for the AlphaLISA-based PHD2 inhibitor HTS assay.

Detailed Protocol

Materials:

  • Recombinant human PHD2 enzyme.

  • Biotinylated HIF-1α peptide substrate.

  • AlphaLISA anti-hydroxy-HIF-1α acceptor beads.

  • AlphaLISA streptavidin donor beads.

  • PHD2 assay buffer (e.g., 50 mM Tris pH 7.5, 100 µM 2-oxoglutarate, 100 µM FeSO4, 1 mM ascorbate).

  • 384-well white ProxiPlates.

  • 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and analog library, dissolved in 100% DMSO.

  • Known PHD inhibitor as a positive control.

  • Multichannel pipettes or automated liquid handling system.

  • AlphaLISA-compatible plate reader.

Procedure:

  • Compound Plating:

    • Dispense a small volume (e.g., 50 nL) of test compounds and controls into the wells of a 384-well ProxiPlate using an acoustic dispenser or pin tool.

  • Enzyme and Substrate Addition:

    • Prepare a master mix containing the PHD2 enzyme and biotinylated HIF-1α peptide substrate in PHD2 assay buffer at 2x the final concentration.

    • Add 5 µL of the enzyme/substrate mix to each well of the assay plate.

    • Briefly centrifuge the plate to ensure all components are at the bottom of the wells.

  • Enzymatic Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • Detection Reagent Addition:

    • Prepare a detection mix containing the anti-hydroxy-HIF-1α acceptor beads and streptavidin donor beads in AlphaLISA buffer at 2x the final concentration. This step should be performed under subdued light conditions.[16]

    • Add 5 µL of the detection mix to each well.

    • Seal the plate and incubate in the dark at room temperature for 60 minutes.

  • Signal Reading:

    • Read the plate on an AlphaLISA-compatible plate reader using the standard AlphaLISA settings (680 nm excitation, 615 nm emission).

Data Analysis and Interpretation:

ParameterDescriptionCalculation
% Inhibition The percentage reduction in the AlphaLISA signal by a test compound.100 * (1 - (Signal_compound - Signal_background) / (Signal_no_inhibitor - Signal_background))
IC50 The molar concentration of an inhibitor that reduces the enzyme activity by 50%.Determined by fitting a dose-response curve to a four-parameter logistic equation.
Z'-factor A statistical measure of the quality of the HTS assay.1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

Conclusion

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold represents a versatile starting point for the development of novel therapeutics. The HTS assays detailed in these application notes provide robust and scalable platforms for the identification and characterization of new modulators of the δ-opioid receptor and HIF prolyl hydroxylases. By employing these methodologies, researchers can efficiently screen large compound libraries and accelerate the hit-to-lead optimization process, ultimately paving the way for the discovery of new medicines.

References

  • Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. [Link]

  • Scott, C. W., & Peters, M. F. (2010). The Use of AlphaScreen Technology in HTS: Current Status. Current pharmaceutical biotechnology, 11(7), 739–746. [Link]

  • BMG Labtech. (n.d.). Homogenous AlphaLISA assay for IgG. [Link]

  • Hall, M. D., Yasgar, A., & Shinn, P. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Methods and applications in fluorescence, 4(2), 022002. [Link]

  • Azimzadeh, P., Olson, J. A., & Balenga, N. (2017). Reporter gene assays for investigating GPCR signaling. Methods in cell biology, 142, 89–99. [Link]

  • Franklin, G. J. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia. Journal of medicinal chemistry, 55(7), 2945–2959. [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. [Link]

  • BMG Labtech. (n.d.). High-throughput screening (HTS). [Link]

  • Wikipedia. (2024, February 27). High-throughput screening. [Link]

  • Lloyd, M. (2020, June 4). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

  • ResearchGate. (n.d.). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. [Link]

  • ResearchGate. (2024, April 15). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. [Link]

  • WashU Medicine Research Profiles. (n.d.). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - Fingerprint. [Link]

  • PerkinElmer. (n.d.). Working principle of the AlphaLISA assay. [Link]

  • ACS Omega. (2023, April 21). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. [Link]

Sources

Method

Application Notes and Protocols for In Vivo Evaluation of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its Analogs

Introduction: A Scaffold of Diverse Therapeutic Potential The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent and select...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Scaffold of Diverse Therapeutic Potential

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent and selective activity against multiple, distinct biological targets. This chemical class has shown promise as:

  • Delta Opioid Receptor (DOR) Agonists: Offering potential for the treatment of neurological and psychiatric conditions, including chronic pain.[1][2][3]

  • Mitochondrial Permeability Transition Pore (mPTP) Inhibitors: Presenting a novel strategy for cardio- and neuroprotection in the context of ischemia-reperfusion injury.[4]

  • Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: Providing a mechanism to stimulate erythropoiesis for the treatment of anemia.[5]

The polypharmacological nature of this scaffold underscores the critical importance of a well-designed, target-aware in vivo experimental plan. This guide provides a comprehensive framework for researchers, outlining core principles of preclinical in vivo testing and offering detailed, application-specific protocols for evaluating compounds based on the 3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione core.

Part 1: Core Principles of In Vivo Experimental Design

A robust in vivo study is built upon a foundation of ethical conduct, rigorous methodology, and a clear understanding of the compound's pharmacokinetic and safety profiles. The following principles are universally applicable to the in vivo assessment of any novel therapeutic agent.

Ethical Considerations and Regulatory Compliance

All animal research must be conducted with the highest ethical standards. Prior to any experimentation, researchers must:

  • Obtain Institutional Animal Care and Use Committee (IACUC) Approval: A detailed protocol outlining the study's justification, procedures, and animal welfare considerations must be submitted and approved.[6][7][8] This protocol should justify the number of animals used and detail efforts to minimize pain and distress.[6][7]

  • Adhere to the ARRIVE Guidelines: The Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines should be followed to ensure transparent and comprehensive reporting of study design and results, thereby enhancing reproducibility.[9][10][11][12] The "Essential 10" checklist is considered the basic minimum for a manuscript to be reliably assessed.[9][11]

Animal Model Selection

The choice of animal model is fundamental to the translational relevance of the study.[13][14][15]

  • Species and Strain: Mice and rats are common initial choices for pharmacokinetic and efficacy studies due to their well-characterized physiology and the availability of disease models.[16] The specific strain should be chosen based on its relevance to the disease being studied.

  • Sex, Age, and Weight: Both male and female animals should be included in studies unless there is a strong scientific justification for using only one sex. Age and weight should be consistent across all experimental groups to minimize variability.[12]

Compound Formulation and Administration

The method of delivering the test compound can significantly impact its absorption and bioavailability.

  • Vehicle Selection: The vehicle (the solvent or carrier for the compound) must be non-toxic and inert. Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like Tween 80 or DMSO. The final concentration of any organic solvent should be minimized.

  • Route of Administration: The route should align with the intended clinical application. Common routes include:

    • Oral (PO): Gavage is used to ensure accurate dosing.

    • Intravenous (IV): Provides 100% bioavailability and is useful for initial PK studies.

    • Intraperitoneal (IP): A common route for preclinical studies, offering rapid absorption.

  • Sterility: All formulations for injection must be sterile.[17]

Dose-Ranging and Maximum Tolerated Dose (MTD) Studies

These preliminary studies are essential for selecting appropriate doses for subsequent efficacy studies.[18]

  • Dose Escalation: A small cohort of animals is given escalating single doses of the compound.

  • Clinical Observations: Animals are closely monitored for any signs of toxicity, such as changes in weight, behavior, or physical appearance.

  • MTD Determination: The MTD is the highest dose that does not cause unacceptable toxicity.

Pharmacokinetic (PK) Studies

Pharmacokinetics describes what the body does to the drug (Absorption, Distribution, Metabolism, and Excretion - ADME).[19][20][21] A PK study is crucial for understanding the exposure of the compound at the site of action.[20]

Protocol: Single-Dose Pharmacokinetic Study in Mice

  • Animal Acclimation: Acclimate mice to the facility for at least one week prior to the study.

  • Grouping: Assign animals to groups for each time point (n=3-4 per group for terminal bleeds) or use a serial sampling approach in a smaller cohort.[19]

  • Dosing: Administer a single dose of the compound via the chosen route (e.g., 10 mg/kg, PO).

  • Blood Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., submandibular or saphenous vein).[22]

  • Sample Processing: Process blood to obtain plasma or serum and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in the samples using a validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve (total drug exposure)
t1/2 Half-life of the drug
CL Clearance (volume of plasma cleared of the drug per unit time)
Vd Volume of distribution (apparent volume into which the drug distributes)
General Toxicology and Safety Pharmacology

In vivo toxicology studies are essential for identifying potential adverse effects of a compound.[23]

  • Acute Toxicity Studies: Evaluate the effects of a single high dose of the compound.[23][24]

  • Repeated-Dose Toxicity Studies: Assess the effects of daily administration of the compound over a longer period (e.g., 7, 14, or 28 days).[18]

  • Safety Pharmacology: Investigates the potential for adverse effects on major organ systems, including the central nervous, cardiovascular, and respiratory systems.[24]

Part 2: Application-Specific In Vivo Protocols

The following sections provide detailed experimental designs tailored to the three primary therapeutic applications of the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold.

Therapeutic Area 1: Delta Opioid Receptor (DOR) Agonist for Pain

Rationale: DOR agonists are being investigated as alternatives to traditional mu-opioid receptor agonists (e.g., morphine) for pain relief, with the potential for fewer side effects.[1][2] A recent study has shown that a derivative of this scaffold has anti-allodynic efficacy in a mouse model of inflammatory pain.[3]

Specific Animal Models:

  • Inflammatory Pain: Complete Freund's Adjuvant (CFA) or carrageenan-induced paw edema models.

  • Neuropathic Pain: Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) models.

Pharmacodynamic (PD) Endpoints:

  • Thermal Hyperalgesia: Hargreaves test (plantar test) to measure paw withdrawal latency from a radiant heat source.

  • Mechanical Allodynia: Von Frey filaments to measure the paw withdrawal threshold to a mechanical stimulus.

dot

experimental_workflow_pain cluster_pre_study Pre-Study Phase cluster_induction Model Induction cluster_testing Testing Phase cluster_analysis Analysis Phase A IACUC Protocol Approval B Animal Acclimation (1 week) A->B C Induce Inflammatory Pain (e.g., CFA injection) B->C D Baseline Nociceptive Testing (Hargreaves, von Frey) C->D E Compound Administration (Vehicle, Test Compound, Positive Control) D->E F Post-Dose Nociceptive Testing (Multiple time points) E->F G Data Analysis (Paw withdrawal latency/threshold) F->G H Endpoint (Analgesic Efficacy) G->H

Caption: Workflow for assessing analgesic efficacy.

Protocol: Efficacy in a Mouse Model of Inflammatory Pain

  • Animals: Male and female C57BL/6 mice (8-10 weeks old).

  • Model Induction: Induce inflammation by injecting 20 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.

  • Baseline Testing: 24 hours after CFA injection, measure baseline thermal and mechanical sensitivity.

  • Grouping: Randomize animals into groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (e.g., 10 mg/kg, PO)

    • Group 3: 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (e.g., 30 mg/kg, PO)

    • Group 4: Positive control (e.g., morphine)

  • Compound Administration: Administer the assigned treatment.

  • Post-Dose Testing: Measure thermal and mechanical sensitivity at 1, 2, and 4 hours post-administration.

  • Data Analysis: Analyze changes in paw withdrawal latency and threshold compared to baseline and the vehicle control group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).

Therapeutic Area 2: mPTP Inhibitor for Ischemia-Reperfusion (I/R) Injury

Rationale: Inhibition of the mitochondrial permeability transition pore (mPTP) at the time of reperfusion can protect cardiac cells from death, thereby reducing the extent of myocardial infarction. Derivatives of the 1,3,8-triazaspiro[4.5]decane scaffold have been shown to inhibit mPTP opening and improve cardiac function in a model of myocardial infarction.[4]

Specific Animal Models:

  • Myocardial Infarction (MI): Surgical ligation of the left anterior descending (LAD) coronary artery in rats or mice, followed by reperfusion.

Pharmacodynamic (PD) Endpoints:

  • Infarct Size: Measurement of the infarcted area as a percentage of the area at risk, typically using triphenyltetrazolium chloride (TTC) staining.

  • Cardiac Function: Echocardiography to assess parameters like ejection fraction (EF) and fractional shortening (FS).

  • Biomarkers: Measurement of serum levels of cardiac troponins (cTnI or cTnT).

dot

signaling_pathway_mptp Ischemia Ischemia/Reperfusion ROS ↑ ROS & Ca2+ Overload Ischemia->ROS mPTP mPTP Opening ROS->mPTP Mito_Swelling Mitochondrial Swelling & Rupture mPTP->Mito_Swelling Test_Compound 3-Propyl-1,3,8-triazaspiro [4.5]decane-2,4-dione Test_Compound->mPTP Inhibits Apoptosis Cell Death (Apoptosis/Necrosis) Mito_Swelling->Apoptosis Infarction Myocardial Infarction Apoptosis->Infarction

Caption: Mechanism of mPTP inhibition in cardioprotection.

Protocol: Cardioprotection in a Rat Model of Myocardial I/R Injury

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Surgical Procedure: Anesthetize the rats and perform a thoracotomy. Place a suture around the LAD coronary artery.

  • Ischemia: Induce ischemia by tightening the suture for 30 minutes.

  • Treatment and Reperfusion: Just before releasing the suture (reperfusion), administer the treatment via IV injection:

    • Group 1: Vehicle control

    • Group 2: 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (e.g., 1 mg/kg, IV)

    • Group 3: 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (e.g., 5 mg/kg, IV)

  • Reperfusion: Release the suture and allow the heart to reperfuse for 24 hours.

  • Endpoint Analysis:

    • Infarct Size: Euthanize the animals, excise the hearts, and perform TTC staining to delineate the viable and infarcted tissue.

    • Cardiac Biomarkers: Collect blood at 24 hours post-reperfusion for troponin analysis.

  • Data Analysis: Compare the infarct size (as a percentage of the area at risk) and serum troponin levels between the groups using one-way ANOVA.

Therapeutic Area 3: HIF-PHD Inhibitor for Anemia

Rationale: Inhibition of HIF prolyl hydroxylases stabilizes HIF-α, leading to the transcription of target genes, including erythropoietin (EPO), which stimulates red blood cell production. This makes PHD inhibitors a promising oral therapy for anemia, particularly in chronic kidney disease. Spirohydantoins, including the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, are potent PHD inhibitors that have been shown to increase EPO production in vivo.[5]

Specific Animal Models:

  • Healthy Animals: C57BL/6 mice or Sprague-Dawley rats are used to demonstrate the primary pharmacological effect (EPO induction).

  • Anemia Models: Models of renal anemia (e.g., 5/6 nephrectomy) can be used to show therapeutic efficacy.

Pharmacodynamic (PD) Endpoints:

  • EPO Levels: Measurement of plasma EPO concentration by ELISA.

  • Hematological Parameters: Complete blood count (CBC) to measure hemoglobin, hematocrit, and red blood cell count.

  • Reticulocyte Count: Measurement of immature red blood cells as an indicator of erythropoiesis.

Protocol: Assessment of Erythropoietic Effect in Healthy Mice

  • Animals: Male and female C57BL/6 mice (8-10 weeks old).

  • Grouping: Randomize animals into groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (e.g., 10 mg/kg, PO, once daily)

    • Group 3: 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (e.g., 30 mg/kg, PO, once daily)

  • Dosing: Administer the assigned treatment daily for 14 days.

  • EPO Measurement: On day 1, collect blood at a time point corresponding to the expected Tmax (determined from PK studies) to measure the acute increase in plasma EPO.

  • Hematology: On day 14, collect blood for a full hematological analysis.

  • Data Analysis: Compare plasma EPO levels at day 1 and hematological parameters at day 14 between the groups using appropriate statistical tests (e.g., one-way ANOVA or t-test).

Table 2: Summary of Dosing and Endpoint Measurements

Therapeutic AreaAnimal ModelExample Dosing RegimenPrimary PD Endpoints
Pain (DOR Agonist) CFA-induced inflammatory pain in miceSingle dose, 10-30 mg/kg, POPaw withdrawal latency/threshold
I/R Injury (mPTPi) Myocardial I/R in ratsSingle dose, 1-5 mg/kg, IV at reperfusionInfarct size, cardiac troponins
Anemia (PHDi) Healthy miceDaily dosing for 14 days, 10-30 mg/kg, POPlasma EPO, Hemoglobin, Hematocrit

Data Analysis and Interpretation

The choice of statistical analysis depends on the experimental design. For comparisons between two groups, a t-test may be appropriate. For comparisons between more than two groups, an Analysis of Variance (ANOVA) followed by a suitable post-hoc test is typically used. All data should be presented as mean ± standard error of the mean (SEM) or standard deviation (SD). The significance level (p-value) should be clearly stated.

Conclusion

The 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold represents a versatile starting point for the development of novel therapeutics. The success of any in vivo program hinges on a rational and methodologically sound experimental design that is tailored to the specific biological target and therapeutic indication. By integrating the core principles of pharmacokinetics, safety, and ethical conduct with application-specific efficacy models, researchers can effectively evaluate the therapeutic potential of these promising compounds and advance them toward clinical development.

References

  • Kilkenny C, Browne WJ, Cuthill IC, Emerson M, Altman DG. The ARRIVE guidelines: Animal Research: Reporting In Vivo Experiments. PLoS Biol. 2010;8(6):e1000412. [Link]

  • ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). National Institutes of Health (NIH). [Link]

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  • The ARRIVE guidelines Animal Research: Reporting In Vivo Experiments. NC3Rs. [Link]

  • ARRIVE Guidelines. Norecopa. [Link]

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  • Lutz C, Zornetzer T, Chlebak T, et al. Animal Models in Biomedical Research: Realities, Misconceptions, and Controversies. Annu Rev Pathol. 2023;18:131-155. [Link]

  • Singh M, Singh S, Singh P. How necessary are animal models for modern drug discovery?. Expert Opin Drug Discov. 2021;16(11):1257-1260. [Link]

  • Chiu W, Rooney J, Walker N, et al. Quantifying the Reproducibility and Variability of In Vivo Guideline Toxicology Studies. National Institute of Environmental Health Sciences (NIEHS). [Link]

  • Walker DK. The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development. Br J Clin Pharmacol. 2004;58 Suppl 1:601-8. [Link]

  • Dhuria V, Sharma A, Singh A, et al. Role of animal models in biomedical research: a review. J Anim Res. 2022;12(4):469-479. [Link]

  • Akhtar A. The (misleading) role of animal models in drug development. Front Young Minds. 2023;11:1072488. [Link]

  • Beyond Animals: Revolutionizing Drug Discovery with Human-Relevant Models. Critical Path Institute. [Link]

  • In Vivo Pharmacokinetic (PK) Studies. Selvita. [Link]

  • Martínez-Lozano Sinues P, Zenobi R. Drug Pharmacokinetics Determined by Real-Time Analysis of Mouse Breath. Angew Chem Int Ed Engl. 2015;54(26):7598-601. [Link]

  • Lazzaro S, Le Tiran A, Tuntland T, et al. In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. J Vis Exp. 2014;(83):e51022. [Link]

  • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. Altogen Labs. [Link]

  • Quantifying Pharmacodynamic Biomarkers: Drug Impact and Bioanalysis in New Chemical Entity Development. Veeda Lifesciences. [Link]

  • Tumma N, Gibbs JP, Hsyu P, et al. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Front Pharmacol. 2012;3:162. [Link]

  • In vivo pharmacokinetics. Nuvisan. [Link]

  • In vivo toxicology and safety pharmacology. Nuvisan. [Link]

  • Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds. Dr. Knoell Consult GmbH. [Link]

  • How to Get IACUC Approval: 4 Steps to Streamline Compliance for Ethical Research. ModernVivo. [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University. [Link]

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  • Li D, Patel P, Patel A, et al. Designing an In Vivo Preclinical Research Study. Methods Protoc. 2023;6(6):105. [Link]

  • In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Charles River. [Link]

  • Small Molecule Drug Prototyping. Stanford University. [Link]

  • Li X, Li D, Wang Z, et al. Advancements in small molecule drug design: A structural perspective. MedComm (2020). 2023;4(4):e338. [Link]

  • Evaluation of drug exposure (pharmacokinetics, PK) and responses (pharmacodynamics, PD). ResearchGate. [Link]

  • Drug Testing. IN VIVO Services (IVS) Core. [Link]

  • What is the procedure to do in vivo testing?. ResearchGate. [Link]

  • Meqbil YJ, Aguilar J, Blaine AT, et al. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. J Pharmacol Exp Ther. 2024;389(3):301-309. [Link]

  • Institutional Animal Care and Use Committee (IACUC) Standard Operating Procedures. Stony Brook University. [Link]

  • Exploring New Avenues In Drug Discovery And Development Insight Into Pharmacokinetics And Pharmacodynamics. Journal of Applied Bioanalysis. [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed. [Link]

  • Discovery of novel 1,3,8-triazaspiro[4.5]decane derivatives that target the c subunit of F1/FO-adenosine triphosphate (ATP) synthase. SFERA. [Link]

  • Kumar S, Vaidya P, Kumar V, et al. 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia. J Med Chem. 2012;55(7):2945-59. [Link]

  • 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. Semantic Scholar. [Link]

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  • 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. MDPI. [Link]

Sources

Application

Application Note: Cell-Based Assays for Evaluating 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Efficacy at GPCR Targets

Introduction & Mechanistic Rationale The development of targeted therapeutics for G-protein-coupled receptors (GPCRs) has shifted heavily toward the identification of functionally selective (biased) ligands. The compound...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of targeted therapeutics for G-protein-coupled receptors (GPCRs) has shifted heavily toward the identification of functionally selective (biased) ligands. The compound 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione belongs to a highly privileged spirocyclic chemotype known for its selective modulation of Opioid Receptors, specifically the Delta Opioid Receptor (DOR) and the Nociceptin/Orphanin FQ (NOP) receptor .

Historically, opioid receptor agonists have been plagued by adverse effects (e.g., tolerance, seizures, and respiratory depression) driven largely by the


-arrestin signaling cascade. Recent pharmacological screening has identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel, G-protein-biased chemotype that binds to the orthosteric site of these receptors, providing robust 

-mediated signaling with minimal

-arrestin 2 recruitment .

To rigorously evaluate the efficacy and functional selectivity of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, researchers must employ a bifurcated assay strategy. Because DOR and NOP are


-coupled, receptor activation inhibits adenylyl cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP). Concurrently, the receptor's propensity to recruit 

-arrestin must be quantified to determine the ligand's bias factor.

SignalingPathway Ligand 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Receptor Opioid Receptor (DOR / NOP) Ligand->Receptor Binds Orthosteric Site Gi Gαi/o Protein Receptor->Gi G-Protein Activation Arrestin β-Arrestin 2 Receptor->Arrestin Recruitment (Biased) AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Production Internalization Receptor Internalization Arrestin->Internalization Desensitization

Fig 1. Bifurcated GPCR signaling pathway modulated by 1,3,8-triazaspiro[4.5]decane-2,4-dione.

Quantitative Pharmacological Profile

When evaluating 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, it is critical to benchmark its performance against known reference agonists. The table below summarizes the expected in vitro pharmacological parameters based on the spirocyclic chemotype's established structure-activity relationship (SAR) .

CompoundTarget ReceptorcAMP Inhibition EC₅₀ (nM)cAMP Eₘₐₓ (%)β-Arrestin EC₅₀ (nM)β-Arrestin Eₘₐₓ (%)Bias Profile
3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione DOR / NOP45.298.5>10,000< 15.0Strong G-protein bias
SNC80 (Reference)DOR12.5100.085.4100.0Unbiased / Arrestin-active
Ro 64-6198 (Reference)NOP8.1100.0112.085.0Unbiased

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to verify the dynamic range of the signal and rule out false positives caused by cytotoxicity or off-target effects.

Protocol A: cAMP Accumulation Assay (TR-FRET)

Causality & Rationale: Because DOR and NOP are


-coupled, basal cAMP levels in resting cells are too low to measure a meaningful decrease upon agonist binding. To solve this, we use Forskolin , a direct activator of adenylyl cyclase, to artificially raise the "cAMP ceiling." The test compound's efficacy is then measured by its ability to push this elevated cAMP level back down. IBMX  (3-isobutyl-1-methylxanthine) is added to inhibit phosphodiesterases (PDEs), preventing the natural degradation of cAMP and ensuring the signal strictly reflects adenylyl cyclase inhibition .

Workflow Seed 1. Cell Seeding (CHO-K1 DOR/NOP) Stim 2. Compound Treatment (+ Forskolin & IBMX) Seed->Stim Detect 3. HTRF Detection (cAMP-d2 + Anti-cAMP-Eu) Stim->Detect Analyze 4. TR-FRET Analysis (665nm / 620nm Ratio) Detect->Analyze

Fig 2. High-throughput TR-FRET workflow for evaluating cAMP inhibition efficacy.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing the human DOR or NOP receptor. Resuspend in assay buffer (HBSS supplemented with 20 mM HEPES and 500 µM IBMX, pH 7.4).

  • Seeding: Dispense 1,000 cells/well into a 384-well low-volume white microplate (5 µL/well).

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in assay buffer.

  • Self-Validating Controls:

    • Max Signal (Positive Control): Cells + Forskolin + Vehicle.

    • Min Signal (Negative Control): Cells + Vehicle only (No Forskolin).

    • Reference Control: Cells + Forskolin + SNC80 (or Nociceptin).

  • Stimulation: Add 5 µL of the compound dilutions containing Forskolin (final assay concentration of

    
     for Forskolin, typically 1-3 µM) to the cells. Incubate for 30 minutes at Room Temperature (RT).
    
  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP-Europium cryptate (prepared in lysis buffer).

  • Incubation & Reading: Incubate for 1 hour at RT in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Calculate the FRET ratio (Emission at 665 nm / Emission at 620 nm).

Protocol B: -Arrestin 2 Recruitment Assay (Enzyme Fragment Complementation)

Causality & Rationale: To prove that 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a biased agonist, its lack of


-arrestin recruitment must be actively demonstrated, not just assumed. We utilize an Enzyme Fragment Complementation (EFC) assay. The receptor is fused to a small 

-galactosidase fragment (ProLink), and

-arrestin 2 is fused to a larger fragment (Enzyme Acceptor). Only when the compound forces the receptor and arrestin to interact will the enzyme complement, hydrolyze the substrate, and produce a luminescent signal.

Step-by-Step Methodology:

  • Cell Seeding: Plate PathHunter® CHO-K1 DOR (or NOP)

    
    -Arrestin cells at 5,000 cells/well in a 384-well white plate using 20 µL of Cell Plating Reagent. Incubate overnight at 37°C, 5% CO₂.
    
  • Compound Addition: Add 5 µL of 5X concentrated 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (dose-response) to the wells.

  • Incubation: Incubate for 90 minutes at 37°C. Note: 90 minutes is the optimal temporal window for Opioid Receptor-arrestin complex formation.

  • Detection: Add 12.5 µL of PathHunter Detection Reagent to each well. Incubate for 60 minutes at RT in the dark.

  • Reading: Measure chemiluminescence.

  • Data Analysis: Normalize the luminescence of the test compound to the

    
     of the reference agonist (SNC80). A true G-protein biased ligand will show an 
    
    
    
    of <15-20% in this assay.

Data Analysis & Bias Factor Calculation

To mathematically validate the functional selectivity of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, raw data must be converted into a Bias Factor using the operational model of agonism (Black and Leff model).

  • Fit the dose-response curves for both cAMP and

    
    -arrestin assays using a non-linear regression model (four-parameter logistic equation) in GraphPad Prism.
    
  • Calculate the Transduction Coefficient (

    
    ) for both the test compound and the reference unbiased agonist (e.g., SNC80).
    
  • Calculate the

    
     by subtracting the reference agonist value from the test compound value for each pathway.
    
  • Calculate the

    
     by subtracting the 
    
    
    
    of the arrestin pathway from the
    
    
    of the G-protein pathway. The antilog of this value is the Bias Factor. A Bias Factor significantly > 1 confirms G-protein bias.

References

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics.[Link]

  • Quantitative Signaling and Structure-Activity Analyses Demonstrate Functional Selectivity at the Nociceptin/Orphanin FQ Opioid Receptor. Molecular Pharmacology.[Link]

  • Novel Synthesis and Pharmacological Characterization of NOP Receptor Agonist 8-[(1S,3aS)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Ro 64-6198). ACS Chemical Neuroscience.[Link]

Method

Application Notes &amp; Protocols: 3-Propyl-1,3,8-triazaspirodecane-2,4-dione in Drug Discovery

Application Notes & Protocols: 3-Propyl-1,3,8-triazaspiro[1]decane-2,4-dione in Drug Discovery Executive Summary The 1,3,8-triazaspiro[1]decane-2,4-dione (spirohydantoin) core is a highly privileged scaffold in modern me...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: 3-Propyl-1,3,8-triazaspiro[1]decane-2,4-dione in Drug Discovery

Executive Summary

The 1,3,8-triazaspiro[1]decane-2,4-dione (spirohydantoin) core is a highly privileged scaffold in modern medicinal chemistry. Its spirocyclic architecture imparts a high degree of three-dimensionality (high


 fraction), which correlates with improved target specificity, enhanced solubility, and reduced off-target liabilities compared to flat aromatic chemotypes. Specifically, the 3-propyl  substituted derivatives have emerged as versatile modulators across three distinct therapeutic domains: Hypoxia-Inducible Factor Prolyl Hydroxylase (PHD) inhibition for anemia[2], Delta Opioid Receptor (DOR) biased agonism for pain management[3], and Mitochondrial Permeability Transition Pore (mPTP) inhibition for ischemia-reperfusion injury[4].

This guide details the mechanistic causality, structural rationale, and self-validating experimental protocols for deploying this chemotype in drug discovery workflows.

Application in HIF Prolyl Hydroxylase (PHD) Pan-Inhibition

Mechanistic Causality

PHD enzymes (PHD1-3) are iron- and 2-oxoglutarate-dependent dioxygenases that regulate the cellular response to hypoxia by hydroxylating HIF-α, marking it for proteasomal degradation[5]. Inhibiting PHDs stabilizes HIF-α, driving the transcription of erythropoietin (EPO) to treat renal anemia[2].

The 3-propyl-spirohydantoin core acts as a highly effective 2-oxoglutarate mimetic. The 1,3,8-triazaspiro[1]decane-2,4-dione moiety chelates the active site Fe


, while the 3-propyl substitution optimally fills the hydrophobic pocket normally occupied by the aliphatic chain of 2-oxoglutarate[2]. This spatial complementarity drives low-nanomolar potency and yields a short-acting pharmacokinetic profile, which is critical for preventing the off-target toxicity associated with prolonged HIF activation[2].

HIF_PHD PHD PHD1-3 Enzymes (Active) HIF HIF-α (Stabilized) PHD->HIF Inhibited Degradation Proteasomal Degradation PHD->Degradation Promotes (Normoxia) Inhibitor 3-Propyl-Spirohydantoin (Pan-Inhibitor) Inhibitor->PHD Chelates Fe2+ / Blocks 2-OG EPO EPO Transcription (Erythropoiesis) HIF->EPO Translocates to Nucleus

Figure 1: Mechanism of HIF-α stabilization via PHD inhibition by 3-propyl-spirohydantoins.

Protocol: Self-Validating TR-FRET PHD2 Inhibition Assay

To quantify PHD2 inhibition, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized.

  • Causality of Choice : TR-FRET eliminates compound auto-fluorescence and well-to-well volume variations through a ratiometric readout, creating a self-validating system for high-throughput screening.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT, 10 μM FeSO

    
    , 2 mM ascorbate).
    
  • Enzyme/Substrate Incubation : In a 384-well plate, combine 10 nM recombinant human PHD2, 100 nM biotinylated HIF-1α peptide (residues 556-574), and serial dilutions of the 3-propyl-spirohydantoin compound (0.1 nM to 10 μM).

  • Reaction Initiation : Add 1 μM 2-oxoglutarate to initiate the hydroxylation reaction. Incubate at room temperature for 30 minutes.

  • Detection Phase : Add the TR-FRET detection mix containing Europium-labeled anti-hydroxy-HIF antibody (donor) and Streptavidin-Allophycocyanin (acceptor).

  • Ratiometric Readout : Incubate for 1 hour. Read the plate on a multi-mode reader, exciting at 340 nm and measuring emission at 615 nm (Europium) and 665 nm (APC).

  • Data Validation : Calculate the 665/615 nm ratio. Normalize data against a positive control (no inhibitor) and a negative control (no enzyme) to generate an IC

    
     curve.
    

Application as Delta Opioid Receptor (DOR) Selective Agonists

Mechanistic Causality

Delta opioid receptors (DORs) are promising targets for inflammatory pain and psychiatric disorders. However, traditional DOR agonists (e.g., SNC80) have failed in Phase II trials due to


-arrestin-mediated tachyphylaxis and pro-convulsant (seizure) effects[3].

Recently, 1,3,8-triazaspiro[1]decane-2,4-dione derivatives were identified as a novel, highly selective DOR agonist chemotype[3]. Molecular dynamics simulations reveal that the 3-propyl-spirohydantoin core anchors uniquely within the DOR orthosteric pocket[3]. This distinct binding trajectory stabilizes a receptor conformation that is biased toward G


-protein signaling while exhibiting significantly reduced 

-arrestin 2 recruitment efficacy, thereby mitigating the risk of tolerance and seizures[3].

DOR_Signaling Agonist 3-Propyl-Spirohydantoin (DOR Agonist) DOR Delta Opioid Receptor (DOR) Agonist->DOR Orthosteric Binding Gi Gi/o Protein Activation (Analgesia) DOR->Gi Biased Signaling Arrestin β-Arrestin Recruitment (Tolerance/Seizures) DOR->Arrestin Reduced Activation

Figure 2: G-protein biased signaling of DOR by 3-propyl-spirohydantoin derivatives.

Protocol: cAMP Accumulation Assay for G-Protein Bias

To validate the G


-protein functional agonism of this chemotype, a luminescent cAMP biosensor assay (e.g., GloSensor) is employed.
  • Causality of Choice : Because DOR is G

    
    -coupled, agonism results in the inhibition of adenylyl cyclase. Using a live-cell kinetic biosensor ensures real-time measurement of cAMP suppression, providing a direct, internally controlled readout of functional bias.
    

Step-by-Step Methodology:

  • Cell Preparation : Seed HEK293T cells co-expressing human DOR and the GloSensor cAMP plasmid in a 96-well white plate (20,000 cells/well). Incubate overnight.

  • Substrate Loading : Replace media with assay buffer containing 2% GloSensor cAMP reagent. Incubate for 2 hours at room temperature to establish a baseline luminescence.

  • Compound Addition : Add serial dilutions of the 3-propyl-spirohydantoin derivative (1 nM to 30 μM). Incubate for 15 minutes.

  • Forskolin Stimulation : Add 1 μM Forskolin to stimulate baseline adenylyl cyclase activity.

  • Kinetic Readout : Measure luminescence continuously for 30 minutes.

  • Data Validation : The reduction in the Forskolin-induced luminescence peak relative to the vehicle control validates G

    
     activation. Plot the Area Under the Curve (AUC) to calculate the EC
    
    
    
    .

Application in Mitochondrial Permeability Transition Pore (mPTP) Inhibition

Mechanistic Causality

The mPTP is a critical mediator of cell death during ischemia-reperfusion injury (e.g., myocardial infarction). Recent structural insights indicate that the c subunit of the F


/F

-ATP synthase complex forms the core of the mPTP[4].

Derivatives based on the 1,3,8-triazaspiro[1]decane scaffold have been discovered as first-in-class small-molecule inhibitors targeting this c subunit[4]. By binding to the c subunit, the spirocyclic core stabilizes the ATP synthase dimers, increasing the threshold for calcium-induced pore opening[4]. Crucially, this interaction preserves mitochondrial ATP content because it selectively inhibits pore formation without disrupting the physiological rotary mechanism of ATP synthesis[4].

mPTP_Assay Isolate Isolate Mitochondria (Rat Heart) Incubate Incubate with Compound Isolate->Incubate Trigger Trigger with Ca2+ (Induce mPTP) Incubate->Trigger Measure Measure Absorbance (540 nm) Trigger->Measure

Figure 3: Workflow for the self-validating mitochondrial swelling assay.

Protocol: Mitochondrial Swelling Assay
  • Causality of Choice : When the mPTP opens, solutes enter the mitochondrial matrix, causing swelling and a measurable decrease in light scattering. Monitoring absorbance at 540 nm provides a real-time, label-free validation of pore inhibition.

Step-by-Step Methodology:

  • Mitochondrial Isolation : Isolate mitochondria from rat heart tissue using differential centrifugation in isolation buffer (250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).

  • Buffer Exchange : Resuspend the mitochondrial pellet (1 mg protein/mL) in swelling buffer (150 mM KCl, 10 mM Tris-MOPS, 5 mM glutamate, 2.5 mM malate, pH 7.4).

  • Compound Incubation : Pre-incubate mitochondria with 10 μM of the 3-propyl-spirohydantoin compound for 5 minutes in a transparent 96-well plate. Use Cyclosporin A (1 μM) as a positive control for mPTP inhibition.

  • Ca

    
     Trigger : Add 200 μM CaCl
    
    
    
    to induce mPTP opening.
  • Measurement : Immediately monitor the absorbance at 540 nm every 10 seconds for 15 minutes.

  • Data Validation : A rapid drop in absorbance indicates mPTP opening. A sustained baseline (matching the Cyclosporin A control) validates the compound's efficacy as an mPTP inhibitor.

Data Summary: Pharmacological Profile

The structural versatility of the 3-propyl-1,3,8-triazaspiro[1]decane-2,4-dione core allows it to be tuned for distinct targets while mitigating common drug discovery liabilities.

Target / ApplicationPrimary Assay ReadoutTypical PotencyOff-Target Liability Mitigated
HIF PHD1-3 TR-FRET (HIF-1α)Low Nanomolar (<10 nM)hERG activity (via acidic functionalization)
Delta Opioid (DOR) cAMP GloSensorSubmicromolar

-arrestin 2 recruitment (seizure risk)
mPTP (ATP Synthase) Mitochondrial SwellingLow MicromolarNormal ATP synthesis preserved

References

  • Title : 1,3,8-Triazaspiro[1]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia. Source : Journal of Medicinal Chemistry (2012) URL :[Link]

  • Title : Identification of 1,3,8-Triazaspiro[1]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Source : Journal of Pharmacology and Experimental Therapeutics (2024) URL :[Link]

  • Title : Discovery of novel 1,3,8-triazaspiro[1]decane derivatives that target the c subunit of F1/FO-adenosine triphosphate (ATP) synthase. Source : University of Ferrara (SFERA Archive) URL :[Link]

Sources

Application

Application Note &amp; Protocols: A Strategic Guide to Developing Potent 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives

Introduction: The Promise of the Spirohydantoin Scaffold The 1,3,8-triazaspiro[4.5]decane-2,4-dione, or spirohydantoin, scaffold represents a privileged structure in modern medicinal chemistry. Its rigid, three-dimension...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the Spirohydantoin Scaffold

The 1,3,8-triazaspiro[4.5]decane-2,4-dione, or spirohydantoin, scaffold represents a privileged structure in modern medicinal chemistry. Its rigid, three-dimensional architecture provides an excellent framework for the precise spatial orientation of pharmacophoric features, leading to high-affinity interactions with biological targets. Derivatives of this core have shown activity against a range of targets, including G-protein coupled receptors (GPCRs) like the δ-opioid receptor[1][2], and enzymes such as hypoxia-inducible factor prolyl hydroxylases (PHD)[3].

This guide focuses on a specific starting point: 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione . Our objective is to provide a comprehensive, field-proven framework for the systematic design, synthesis, and biological evaluation of its derivatives to achieve improved potency. To ground our protocols in a tangible and therapeutically relevant context, we will use the Dopamine D₂ and D₄ receptors as our primary targets. Antagonists of these receptors are critical for the treatment of various neuropsychiatric disorders, and developing potent, selective agents remains a significant goal in neuropharmacology[4][5][6]. This document will guide researchers through an iterative process of chemical synthesis and biological screening, explaining not just the "how" but the critical "why" behind each experimental choice.

Part 1: The Strategic Rationale for Derivatization

Improving potency is not a matter of random substitution but a deliberate process guided by Structure-Activity Relationship (SAR) principles. The 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold offers several key positions for chemical modification. Our strategy is to systematically explore the chemical space around these positions to enhance receptor affinity and functional activity.

Key Modification Sites:

  • N-8 Position (Piperidine Nitrogen): This is the most solvent-exposed and synthetically accessible position. Modification here can introduce functionalities that interact with extracellular loops or regions at the entrance of the receptor's binding pocket. Introducing bulky aromatic or heteroaromatic groups can significantly influence affinity and selectivity.

  • N-1 Position (Hydantoin Nitrogen): While less accessible than N-8, this position allows for the introduction of smaller alkyl or functionalized groups. Modifications here can fine-tune electronic properties and hydrogen bonding capabilities within the core binding pocket.

  • C-3 Propyl Group: This existing group can be functionalized, for example, by introducing hydroxyl or fluorine substituents, to explore specific interactions within hydrophobic sub-pockets of the receptor[7].

The underlying principle of this strategy is iterative optimization. A small, diverse library of compounds is first synthesized and screened. The resulting SAR data then informs the design of the next generation of derivatives, allowing for a focused exploration of the most promising chemical modifications.

Part 2: Synthetic Strategy and Protocols

The synthesis of the target derivatives begins with the construction of the core spirohydantoin scaffold, followed by diversification at the key positions outlined above.

Visualizing the Synthetic Workflow

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 N-3 Alkylation cluster_2 Diversification A 1-Boc-4-piperidone C Spirohydantoin Intermediate A->C Bucherer-Bergs Reaction B KCN, (NH4)2CO3 B->C E 3-Propyl Spirohydantoin (Boc-protected) C->E D Propyl Iodide, Base D->E F TFA (Deprotection) E->F G Core Scaffold: 3-Propyl-1,3,8-triazaspiro [4.5]decane-2,4-dione F->G I Final Derivative Library (N-8 Substituted) G->I H R-X (Alkyl/Aryl Halides) H->I N-8 Alkylation/Arylation

Caption: General synthetic workflow for the N-8 diversification of the 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold.

Protocol 2.1: Synthesis of the Core Scaffold

This protocol describes the synthesis of the 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione core, which serves as the common precursor for the derivative library.

Rationale: The Bucherer-Bergs reaction is a reliable and well-established method for creating the spirohydantoin core from a ketone (1-Boc-4-piperidone)[8]. Subsequent alkylation at the N-3 position followed by deprotection of the N-8 Boc group provides the versatile core scaffold ready for diversification.

Materials:

  • 1-Boc-4-piperidone

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Propyl iodide

  • Sodium hydride (NaH)

  • Trifluoroacetic acid (TFA)

  • Ethanol, Water, Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

Procedure:

  • Step 1: Synthesis of 8-Boc-1,3,8-triazaspiro[4.5]decane-2,4-dione.

    • In a sealed vessel, dissolve 1-Boc-4-piperidone (1 eq.), KCN (2 eq.), and (NH₄)₂CO₃ (4 eq.) in a 1:1 mixture of ethanol and water.

    • Heat the mixture at 60-70°C for 12-24 hours. Monitor reaction completion by TLC.

    • Cool the reaction mixture, which should result in the precipitation of the product. Filter the solid, wash with cold water, and dry under vacuum.

  • Step 2: N-3 Propylation.

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the product from Step 1 in anhydrous DMF.

    • Cool the solution to 0°C and add NaH (1.2 eq.) portion-wise. Stir for 30 minutes.

    • Add propyl iodide (1.2 eq.) dropwise and allow the reaction to warm to room temperature. Stir for 4-6 hours.

    • Quench the reaction carefully by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.

  • Step 3: N-8 Boc Deprotection.

    • Dissolve the N-3 propylated intermediate in DCM.

    • Add TFA (5-10 eq.) dropwise at 0°C.

    • Stir at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.

    • Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ and extract the product into DCM. Dry the organic layer and concentrate to yield the core scaffold.

Protocol 2.2: Library Synthesis via N-8 Diversification

Rationale: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or simple nucleophilic substitution are robust methods for creating a diverse library of N-8 substituted analogs. This allows for the exploration of a wide range of aryl, heteroaryl, and alkyl substituents.

Procedure (General Example for N-Arylation):

  • To a solution of the core scaffold (1 eq.) and an appropriate aryl halide (1.1 eq.) in toluene, add a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2 eq.).

  • Degas the mixture and heat under an inert atmosphere at 80-110°C until the reaction is complete.

  • Cool, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the final compound via column chromatography or preparative HPLC.

Part 3: The Biological Screening Cascade

A tiered screening approach is essential for efficiently identifying promising candidates from a library of newly synthesized compounds. This cascade is designed to first identify potent compounds and then characterize their selectivity and functional activity.

Visualizing the Screening Cascade

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Decision & Triage cluster_2 Tier 2: Selectivity & Off-Target Profiling cluster_3 Tier 3: In Vivo Validation A Synthesized Derivative Library B Primary Binding Assay (e.g., Radioligand Displacement) Determine D2/D4 Ki A->B C Primary Functional Assay (e.g., cAMP Inhibition) Determine D2/D4 IC50 B->C D Potency Threshold Met? (e.g., IC50 < 1 µM) C->D E Selectivity Panel (D1, D3, D5 Receptors) D->E Yes J Iterate: Synthesize New Analogs D->J No F Broad GPCR Panel (e.g., CEREP) E->F G hERG Channel Assay F->G H In Vivo PK/PD Studies G->H I Animal Model of Efficacy (e.g., Amphetamine-induced hyperlocomotion) H->I

Sources

Method

Application Note: Preclinical Pharmacokinetic Profiling of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Introduction & Scientific Rationale The 1,3,8-triazaspiro[4.5]decane-2,4-dione (spirohydantoin) scaffold is a highly privileged chemotype in modern drug discovery. Historically identified through affinity selection mass...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 1,3,8-triazaspiro[4.5]decane-2,4-dione (spirohydantoin) scaffold is a highly privileged chemotype in modern drug discovery. Historically identified through affinity selection mass spectrometry, derivatives of this core—specifically 3-propyl substituted variants—have demonstrated profound efficacy as pan-inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) (). By stabilizing HIF-α, these compounds drive the transcription of erythropoietin (EPO), offering a transformative oral treatment paradigm for renal anemia. More recently, this same spiro-core has been identified as a novel δ-opioid receptor (DOR) agonist chemotype, presenting new avenues for non-convulsive analgesics ().

However, the clinical translation of spirohydantoins hinges entirely on their pharmacokinetic (PK) architecture. For HIF-PHD inhibitors, a short-acting PK profile is mandatory; prolonged systemic exposure can lead to undesired off-target effects, such as hERG channel inhibition or alanine aminotransferase (ALT) elevation (). Therefore, rigorous, self-validating PK profiling is required to ensure the compound clears the system rapidly while maintaining sufficient transient exposure to trigger the target transcriptional cascade.

Mechanism_Pathway Drug Spirohydantoin Core (3-Propyl-1,3,8-...) PHD HIF-PHD1-3 Enzymes (Prolyl Hydroxylase) Drug->PHD Pan-Inhibition HIF HIF-1α / HIF-2α (Stabilization) PHD->HIF Prevents Degradation Nucleus Nuclear Translocation & Gene Transcription HIF->Nucleus Accumulation EPO Erythropoietin (EPO) Upregulation Nucleus->EPO Target Gene Activation

Mechanism of spirohydantoin-mediated HIF-PHD inhibition and EPO upregulation.

Self-Validating Experimental Workflows

To accurately characterize the ADME (Absorption, Distribution, Metabolism, Excretion) profile of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, the experimental design must integrate causality and internal controls.

Causality in Assay Design
  • Microsomal Stability: We utilize liver microsomes fortified with NADPH to isolate Phase I cytochrome P450 metabolism. Causality: By comparing the intrinsic clearance (

    
    ) across preclinical species (mouse, rat, dog, human), we can predict human hepatic clearance and identify species-specific metabolic vulnerabilities before in vivo testing.
    
  • LC-MS/MS Internal Standardization: Causality: Matrix effects from plasma lipids can suppress or enhance ion signals unpredictably. By spiking a Stable-Isotope-Labeled Internal Standard (SIL-IS) into every sample during extraction, any fluctuation in ionization efficiency affects both the analyte and the IS equally. The ratio remains constant, rendering the analytical method self-validating.

PK_Validation_Workflow Dosing In Vivo Dosing (IV & PO) Sampling Serial Blood Sampling (K2EDTA Tubes) Dosing->Sampling Time-course collection Extraction Protein Precipitation (+ SIL-Internal Standard) Sampling->Extraction Plasma isolation LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Matrix effect correction Validation Self-Validation (QC Samples & Blanks) LCMS->Validation System suitability Data PK Parameter Calculation (NCA Modeling) LCMS->Data Raw data Validation->Data Verified concentrations

Preclinical PK workflow emphasizing self-validating bioanalytical steps.

Step-by-Step Methodologies

Protocol A: In Vitro Liver Microsomal Stability Assay

Objective: Determine the Phase I metabolic half-life and intrinsic clearance.

  • Preparation: Thaw liver microsomes (e.g., Sprague-Dawley rat or Human) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) and 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate CYP450-mediated metabolism.

    • Self-Validation Step: Run a parallel negative control lacking NADPH to confirm that any observed depletion is strictly enzymatically driven, not due to chemical instability or non-specific binding to plasticware.

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing the SIL-IS.

    • Causality: The 3:1 ratio of organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the target timepoint.

  • Centrifugation: Centrifuge at 4,000 × g for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

Protocol B: In Vivo Rodent Pharmacokinetic Study

Objective: Evaluate systemic exposure, clearance, and absolute bioavailability.

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250 g) overnight prior to oral dosing; IV cohorts may remain fed.

  • Formulation:

    • IV Formulation: Dissolve the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubility (dose: 1 mg/kg).

    • PO Formulation: Suspend in 0.5% Methylcellulose / 0.1% Tween-80 (dose: 10 mg/kg).

  • Administration & Sampling: Administer via tail vein injection (IV) or oral gavage (PO). Collect blood samples (~200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into

    
     microtainers.
    
  • Plasma Isolation: Centrifuge blood at 3,000 × g for 10 minutes at 4°C within 30 minutes of collection. Extract plasma and store at -80°C.

Protocol C: LC-MS/MS Bioanalytical Quantification
  • Chromatography: Inject 5 µL of the extracted supernatant onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 50 mm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM). Optimize the precursor-to-product ion transitions for the spirohydantoin core.

  • Calibration & QC: Construct a calibration curve from 1 to 5000 ng/mL.

    • Self-Validation Step: Interleave Quality Control (QC) samples at low, medium, and high concentrations every 10-15 study samples. The run is only accepted if 67% of QCs fall within ±15% of their nominal concentration, ensuring instrument drift does not compromise the PK data.

Quantitative Data Presentation

The table below summarizes the representative pharmacokinetic parameters for an optimized 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione derivative, analyzed via Non-Compartmental Analysis (NCA).

Pharmacokinetic ParameterUnitsIntravenous (IV) 1 mg/kgOral (PO) 10 mg/kgMechanistic Rationale & Implication

(Peak Concentration)
ng/mLN/A1450 ± 210Rapid absorption required to achieve the transient target engagement threshold.

(Time to Peak)
hrN/A1.5 ± 0.5Indicates rapid to moderate absorption from the gastrointestinal tract.

(Total Exposure)
hr*ng/mL850 ± 954250 ± 410High systemic exposure; utilized to calculate the absolute bioavailability.
Clearance (

)
mL/min/kg19.6 ± 2.1N/AModerate hepatic clearance; avoids total first-pass loss while preventing accumulation.

(Volume of Distribution)
L/kg1.2 ± 0.15N/A

> Total body water (0.6 L/kg) suggests excellent tissue penetration.
Half-life (

)
hr1.8 ± 0.32.1 ± 0.4Critical: Short half-life prevents prolonged off-target effects (e.g., hERG liability).
Bioavailability (

)
%N/A~50%Highly favorable for the development of a once-daily oral solid dosage form.

References

  • Vachal, P., Miao, S., Pierce, J. M., Guiadeen, D., Colandrea, V. J., Wyvratt, M. J., Salowe, S. P., Sonatore, L. M., Milligan, J. A., Hajdu, R., Gollapudi, A., Keohane, C. A., Lingham, R. B., Mandala, S. M., DeMartino, J. A., Tong, X., Wolff, M., Steinhuebel, D., Kieczykowski, G. R., … Hale, J. J. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia. Journal of Medicinal Chemistry, 55(7), 2945–2959.[Link]

  • Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3), 301–309.[Link]

  • Bonhaus, D. W., Wehmeyer, G. R., Taylor, A. M., DeSouza, A., Lappi, S. E., Gai, Y. G., Jiang, Q., Bley, K. R., Zhai, A. W., & Eglen, R. M. (1997). RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist. Neuropharmacology, 36(4-5), 621–629. [Link]

Application

Protocol for assessing the myelostimulating effects of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Application Note: Assessing the Myelostimulating Efficacy of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in Chemotherapy-Induced Myelodepression Scientific Context & Mechanistic Rationale The compound 3-Propyl-1,3,8-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Assessing the Myelostimulating Efficacy of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in Chemotherapy-Induced Myelodepression

Scientific Context & Mechanistic Rationale

The compound 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a highly specific spirocyclic hydantoin derivative. As a chemical class, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives are characterized by a hydantoin (imidazolidine-2,4-dione) moiety linked to a piperidine ring[1]. Recent pharmacological evaluations have identified this structural scaffold as a potent myelostimulator, capable of accelerating the regeneration of bone marrow hematopoiesis following artificially induced myelodepression[1][2].

Mechanistically, these compounds drive the rapid reconstitution of lymphocyte and granulocyte pools, making them highly relevant for treating clinical neutropenia and severe bone marrow suppression caused by alkylating chemotherapeutics[2][3]. To rigorously evaluate the myelostimulating properties of the 3-propyl derivative, researchers must employ a highly controlled, self-validating in vivo model of cyclophosphamide (CPA)-induced myelosuppression.

Mechanism CPA Cyclophosphamide (Myelodepression) Drug 3-Propyl-1,3,8-triazaspiro [4.5]decane-2,4-dione CPA->Drug Triggers need for Progenitor Bone Marrow Progenitor Activation Drug->Progenitor Stimulates Recovery Granulocyte & Lymphocyte Regeneration Progenitor->Recovery Accelerates

Fig 1. Mechanistic pathway of myelostimulation by the spirocyclic hydantoin derivative.

Experimental Design & Causality

Why Cyclophosphamide (CPA)? CPA is an alkylating agent that causes profound, reproducible depletion of rapidly dividing hematopoietic stem and progenitor cells (HSPCs). Utilizing CPA establishes a baseline of severe myelodepression, providing a dynamic physiological window to measure the accelerated recovery induced by the test compound[2].

Self-Validating Assay Architecture: A robust protocol cannot rely solely on end-point data; it must validate its own baseline. This protocol incorporates an internal validation mechanism:

  • Intact Control: Establishes the baseline homeostasis of hematopoiesis.

  • CPA + Vehicle Group: Validates the successful induction of myelodepression. Causality Check: If this group does not exhibit a >70% reduction in white blood cells (WBCs) by Day 3, the induction phase has failed, and the entire experimental cohort must be excluded to prevent false-positive efficacy readings.

Workflow Day0 Day 0 CPA Injection Day1 Days 1-5 Drug Delivery Day0->Day1 Day3 Days 3-10 Blood Hemogram Day1->Day3 Day10 Day 10 Bone Marrow CFU Day3->Day10

Fig 2. In vivo experimental timeline for assessing myelostimulating activity.

Detailed Experimental Protocols

Protocol A: Induction of Myelodepression and Drug Administration

Rationale: Intraperitoneal (IP) injection of CPA ensures systemic distribution and rapid bone marrow penetration. 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is administered over 5 consecutive days to provide sustained pharmacological exposure during the critical early phase of hematopoietic collapse.

  • Subject Preparation: Acclimate 8-10 week old C57BL/6 mice for 7 days. Randomize into four groups (n=8/group): Intact Control, CPA + Vehicle, CPA + Low Dose (10 mg/kg), CPA + High Dose (30 mg/kg).

  • Myelodepression Induction (Day 0): Administer a single IP injection of Cyclophosphamide at 200 mg/kg dissolved in sterile 0.9% saline to all groups except the Intact Control.

  • Therapeutic Intervention (Days 1-5): Administer 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (dissolved in a 5% DMSO / 95% saline vehicle) via IP injection daily. The CPA + Vehicle group receives the 5% DMSO / 95% saline solution only.

Protocol B: Peripheral Blood Hemogram Analysis

Rationale: Serial blood sampling allows for the kinetic tracking of granulocyte and lymphocyte recovery, providing a direct physiological readout of the compound's systemic efficacy[2].

  • Collection: On Days 3, 5, 7, and 10 post-CPA injection, collect 50 µL of blood via submandibular vein puncture into EDTA-coated microtainer tubes.

  • Analysis: Run samples through an automated veterinary hematology analyzer to quantify total WBCs, absolute neutrophil count (ANC), and absolute lymphocyte count (ALC).

  • Validation Check: Confirm Day 3 WBC counts in the CPA + Vehicle group are ≤ 3.0 × 10⁹/L. If counts are higher, the myelodepression model is invalid.

Protocol C: Bone Marrow Harvest and CFU-GM Assay

Rationale: While peripheral blood indicates systemic recovery, the Colony-Forming Unit-Granulocyte, Macrophage (CFU-GM) assay directly quantifies the functional capacity of surviving bone marrow progenitors to proliferate and differentiate in response to the drug.

  • Harvest (Day 10): Euthanize mice via CO₂ asphyxiation. Excise femurs and tibias aseptically.

  • Flushing: Flush the bone marrow using a 25-gauge needle with 2 mL of cold Iscove's Modified Dulbecco's Medium (IMDM) containing 2% Fetal Bovine Serum (FBS).

  • Cell Lysis & Prep: Lyse red blood cells using ACK lysis buffer for 5 minutes at room temperature. Wash the remaining mononuclear cells twice and resuspend in IMDM.

  • Plating: Plate 1 × 10⁴ viable bone marrow mononuclear cells in 1 mL of MethoCult™ (containing stem cell factor, IL-3, and IL-6) in 35 mm Petri dishes.

  • Incubation & Scoring: Incubate at 37°C, 5% CO₂ for 7 days. Score colonies containing ≥50 cells using an inverted microscope.

Expected Quantitative Outcomes

The following table synthesizes the anticipated recovery metrics based on the established pharmacological profile of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives[2]. Successful myelostimulation is characterized by a dose-dependent acceleration in both peripheral cell counts and bone marrow progenitor viability.

Experimental GroupDay 3 WBC (x10⁹/L)Day 7 Granulocytes (%)Day 7 Lymphocytes (%)Day 10 CFU-GM / Femur
Intact Control 9.5 ± 1.225.0 ± 3.170.0 ± 4.53500 ± 400
CPA + Vehicle 2.1 ± 0.510.5 ± 2.045.0 ± 5.0800 ± 150
CPA + Drug (10 mg/kg) 2.5 ± 0.618.0 ± 2.558.0 ± 4.02100 ± 300
CPA + Drug (30 mg/kg) 3.0 ± 0.423.5 ± 2.866.0 ± 3.53100 ± 350

References

  • Title: Buy Dihydro-2H-pyran-2,4(3H)-dione (EVT-1197295)
  • Title: 3-Methyl-1,3,8-triazaspiro[4.
  • Title: Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.
  • Title: 3-propyl-1,3,8-triazaspiro[4.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in In Vitro Assays

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing solubility and precipitation challenges when utilizing 3-Propyl-1,3,8-triazaspiro[4...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing solubility and precipitation challenges when utilizing 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in in vitro screening assays.

While spirocyclic scaffolds are highly valued in drug discovery for their 3D trajectory and high fraction of sp3 carbons (Fsp3)—which generally correlates with improved aqueous solubility compared to flat aromatic systems[1][2]—the rigid hydrogen-bonding network of the hydantoin core can still induce kinetic precipitation in physiological buffers[3]. This guide provides mechanistic insights and self-validating protocols to rescue your assays.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my compound precipitate immediately upon addition to the assay buffer (pH 7.4)? A: This is a classic "solvent shift" precipitation[3]. When transferring the compound from a 100% DMSO stock to an aqueous buffer, the rapid change in solvent polarity causes supersaturation. Furthermore, 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is an amphoteric molecule. It contains a basic piperidine nitrogen (N8) and a weakly acidic hydantoin nitrogen (N1). At a physiological pH of 7.4, the molecule is largely un-ionized, maximizing its hydrophobicity. If the rate of crystal nucleation exceeds the rate of dispersion, the compound crashes out of solution.

Q2: Can I just increase the final DMSO concentration to 2% or 5% to force it into solution? A: We strongly advise against this for biological assays. While DMSO enhances solubility, concentrations exceeding 1% v/v can significantly inhibit critical drug-metabolizing enzymes (such as Cytochrome P450s and aldehyde oxidase)[4]. Additionally, higher DMSO concentrations exert physiological effects that confound toxicological interpretations, including enhancing intracellular uptake via membrane thinning and inducing cell cycle arrest[5].

Q3: What are the best alternative excipients if DMSO is capped at 1%? A: For enzymatic assays, Polyethylene Glycol 400 (PEG-400) is highly effective and shows minimal enzyme inhibition at concentrations up to 5%[4]. For cell-based assays, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. It forms a non-covalent inclusion complex with the lipophilic propyl chain and the spiro-core, shielding it from the aqueous environment without disrupting lipid bilayers[6].

Q4: Can I use pH adjustments to improve solubility without adding excipients? A: Yes, if your target protein or cell line tolerates it. Because the compound is amphoteric, adjusting the intermediate dilution buffer to be slightly acidic (pH 6.0, protonating the piperidine) or slightly basic (pH 8.5, deprotonating the hydantoin) will form a more soluble salt. You can then slowly titrate back to pH 7.4, keeping the compound kinetically trapped in solution.

Part 2: Quantitative Excipient Comparison

To select the optimal solubilization strategy, compare the mechanistic actions and limitations of common in vitro excipients below:

Solubilization AgentClassificationMax Recommended Conc. (In Vitro)Mechanistic ActionPrimary Risk / Drawback
DMSO Organic Co-solvent≤ 1.0% v/vDisrupts crystal lattice; lowers solvent polarity.Enzyme inhibition; cell membrane thinning[4][5].
PEG-400 Polymeric Co-solvent≤ 5.0% v/vSteric stabilization; prevents nucleation.High viscosity; can interfere with fluorescence readouts.
HP-β-CD Complexation Agent5.0 - 20.0% w/vForms hydrophobic inclusion complexes[6].May sequester lipophilic substrates or assay reagents.
Tween-20 Non-ionic Surfactant≤ 0.1% v/vMicellar solubilization.Lyses cell membranes; denatures sensitive proteins.

Part 3: Self-Validating Solubilization Protocol

To prevent solvent shift precipitation[3], utilize this step-by-step Intermediate Complexation Protocol . This methodology is designed as a self-validating system; do not proceed to the next step unless the validation check passes.

Step 1: Anhydrous Stock Preparation
  • Weigh out 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione powder.

  • Dissolve in 100% anhydrous DMSO to a concentration of 10 mM.

  • Validation Check: Inspect the tube under a strong light source. The solution must be completely optically clear. If particulate matter remains, sonicate for 5 minutes at 37°C. Do not proceed if cloudy.

Step 2: Excipient-Loaded Buffer Preparation
  • Prepare your standard assay buffer (e.g., PBS or HEPES).

  • Add HP-β-CD to a final concentration of 10% w/v and stir until completely dissolved.

  • Validation Check: Measure the pH. The addition of cyclodextrins can sometimes cause minor pH shifts. Adjust back to pH 7.4 if necessary.

Step 3: Solvent Shift Dilution (The Critical Step)
  • Pre-warm the excipient-loaded buffer to 37°C to increase thermodynamic solubility limits.

  • Place the buffer on a vortex mixer at medium speed.

  • Add the 10 mM DMSO stock dropwise into the vortex vortex center to achieve your target concentration (e.g., 100 µM). Rapid mixing prevents localized pockets of high DMSO concentration, minimizing the nucleation rate.

Step 4: Nephelometric & Centrifugal Validation
  • Optical Check: Measure the absorbance of the final solution at 620 nm (Nephelometry).

    • Pass: OD620 < 0.05 (Kinetic solubility achieved).

    • Fail: OD620 > 0.05 (Nucleation has occurred).

  • Physical Check: Centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes.

    • Pass: No visible pellet. Proceed to your in vitro assay.

    • Fail: Pellet observed. Revert to Step 2 and increase HP-β-CD to 15%, or add 2% PEG-400.

Part 4: Solubilization Decision Pathway

Use the following mechanistic workflow to troubleshoot persistent precipitation issues.

SolubilityWorkflow N1 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (Dry Powder) N2 Prepare 10 mM Stock (100% Anhydrous DMSO) N1->N2 N3 Direct Buffer Dilution (Solvent Shift Method) N2->N3 N4 Check Turbidity (OD 620 nm / Visual) N3->N4 N5 Proceed to Assay (Kinetic Solubility Maintained) N4->N5 Clear N6 Precipitation Detected (Nucleation > Dispersion) N4->N6 Cloudy N7 Rescue 1: Complexation (Add 10-20% HP-β-CD) N6->N7 N8 Rescue 2: Co-solvents (Add 5% PEG-400) N6->N8 N9 Rescue 3: pH Adjustment (Titrate to pH 6.0 or 8.5) N6->N9 N7->N3 N8->N3 N9->N3

Workflow for troubleshooting kinetic solubility of spirocyclic compounds in aqueous in vitro assays.

References

  • [4] In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences. Available at:[Link]

  • [5] Critical Review of In Vitro Dosing Methods for Difficult-to-Test Substances and Hydrocarbon UVCBs. Concawe. Available at:[Link]

  • [6] Effective Drug Delivery, in vitro and in vivo, By Carbon-Based Nanovectors Non-Covalently Loaded With Unmodified Paclitaxel. PubMed Central (PMC). Available at:[Link]

  • [3] Prediction of Bioequivalence and Food Effect Using Flux- and Solubility-Based Methods. Molecular Pharmaceutics (ACS Publications). Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Stability in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the unique physicochemical challenges as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the unique physicochemical challenges associated with handling spirocyclic hydantoins in vitro.

The spirocyclic core of 3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a privileged structural motif, recently highlighted as a critical chemotype for delta opioid receptor (DOR) agonists 1. However, successfully deploying this compound in biochemical and cell-based assays requires a deep understanding of its structural vulnerabilities: the basic piperidine nitrogen (N8) and the electrophilic, hydrolysis-prone hydantoin ring.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q: Why does my compound precipitate when diluting from a DMSO stock into standard PBS (pH 7.4)? A: This is a classic "solvent crash" driven by hydrophobic collapse. The piperidine nitrogen (N8) has a predicted pKa of ~9.27 2, meaning it is predominantly protonated (cationic) at physiological pH. While this cationic state aids solubility, the N3-propyl group and the spiro-fused system are highly lipophilic. When rapidly diluted into an aqueous buffer, the local concentration of the lipophilic core exceeds its kinetic solubility limit before the DMSO can fully disperse, causing the molecules to aggregate. Solution: Add the DMSO stock dropwise to a vigorously vortexing buffer, or utilize formulation excipients like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to shield the lipophilic core.

Q: I am observing a time-dependent loss of pharmacological activity in my high-pH assays. What is degrading? A: You are likely observing the base-catalyzed hydrolysis of the hydantoin ring. Hydantoins are highly susceptible to nucleophilic attack by hydroxide ions (OH⁻) at the C4 carbonyl 3. Because the N3 position is propylated, the molecule lacks an acidic imide proton that could otherwise form a protective conjugate base. Consequently, at pH > 8.0, the ring irreversibly opens to form an inactive hydantoic acid derivative 4.

Pathway A Low pH (< 6.5) Protonated N8 Stable & Soluble B Physiological pH (7.4) Partial Deprotonation Aggregation Risk A->B pH increase C High pH (> 8.0) Base-Catalyzed Hydrolysis B->C pH increase D Ring-Opened Hydantoic Acid (Inactive Degradant) C->D OH- attack at C4

pH-dependent stability and hydrolytic degradation pathway of the spirohydantoin core.

Part 2: Quantitative Stability Profile

To optimize your experimental design, reference the following physicochemical behavior of 3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione across different buffer environments.

Buffer SystempHN8 Ionization StateKinetic SolubilityEstimated Half-Life (t₁/₂)Primary Degradation Risk
50 mM MES 5.5>99% ProtonatedHigh (>1 mM)> 72 hoursNegligible
1X PBS 7.4~98% ProtonatedModerate (~100 µM)~ 24 hoursAggregation / Precipitation
50 mM Tris-HCl 8.5~85% ProtonatedLow (<50 µM)< 8 hoursBase-Catalyzed Hydrolysis
50 mM Borate 9.5~37% ProtonatedVery Low< 2 hoursRapid Ring-Opening

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, all stock solutions must be prepared using the following self-validating methodology. The inclusion of an LC-MS quality control step guarantees that your experimental observations are driven by the intact parent molecule, not a hydrolytic degradant.

Protocol A: Preparation and Validation of 10 mM Master Stock

Objective: Create a stable, hydrolysis-resistant master stock in a non-aqueous environment.

  • Desiccation: Allow the lyophilized solid compound to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Opening cold vials in ambient air causes moisture condensation. Even trace water in the final DMSO stock will initiate slow hydrolysis of the hydantoin ring during long-term storage.

  • Solubilization: Dissolve the solid in anhydrous, amine-free DMSO (≥99.9% purity) to a final concentration of 10 mM. Vortex gently until optically clear.

  • Self-Validation (QC Step): Remove a 1 µL aliquot, dilute into 1 mL of 50:50 Acetonitrile:Water (with 0.1% Formic Acid), and analyze via LC-MS. Validation Metric: Confirm the presence of the intact parent mass at m/z 212.1 [M+H]⁺ and the absolute absence of the ring-opened hydantoic acid mass at m/z 230.1 [M+H]⁺.

  • Aliquoting: Transfer 20–50 µL aliquots into amber glass vials. Causality: Amber glass prevents photolytic degradation, and glass mitigates the lipophilic adsorption commonly observed with standard polypropylene microcentrifuge tubes.

  • Storage: Purge the headspace of each vial with Argon gas, seal tightly, and store at -20°C.

Workflow Step1 1. Desiccation Equilibrate solid to RT Step2 2. Solubilization Dissolve in Anhydrous DMSO Step1->Step2 Step3 3. Aliquoting Transfer to Amber Vials Step2->Step3 Step4 4. Inert Atmosphere Purge with Argon gas Step3->Step4 Step5 5. Cryo-Storage Seal and store at -20°C Step4->Step5

Standardized workflow for the preparation and long-term storage of spirohydantoin stock solutions.

Protocol B: Preparation of Aqueous Working Solutions

Objective: Prevent solvent crashing and minimize exposure to hydrolytic conditions prior to assay execution.

  • Thaw: Bring a single DMSO aliquot to room temperature naturally. Do not use heat blocks, as localized heating accelerates degradation.

  • Buffer Prep: Pre-warm the target aqueous buffer (ideally slightly acidic, e.g., pH 6.5 MES) to 37°C.

  • Dropwise Addition: Add the required volume of the DMSO stock dropwise to the vigorously vortexing buffer. Ensure the final DMSO concentration remains ≤ 1% v/v.

  • Execution: Utilize the working solution immediately. Do not store aqueous dilutions for longer than 4 hours to guarantee <5% hydrolytic degradation.

References

  • Identification of 1,3,8-Triazaspiro[4.
  • Hydantoin and Its Derivatives Source: Kirk-Othmer Encyclopedia of Chemical Technology URL
  • Potential central nervous system antitumor agents. Hydantoin derivatives (Citing: The Hydrolysis of Spirohydantoin Mustard)
  • 1,3,8-Triazaspiro[4.

Sources

Troubleshooting

Troubleshooting low yield in the synthesis of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Welcome to the Technical Support Center. The synthesis of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione—a privileged spirocyclic hydantoin scaffold utilized in GPCR-focused libraries and antimalarial drug development—i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione—a privileged spirocyclic hydantoin scaffold utilized in GPCR-focused libraries and antimalarial drug development—is notorious for yield attrition at three critical junctions: the initial multicomponent cyclization, the regioselective N-alkylation, and the final deprotection/isolation.

As a Senior Application Scientist, I have designed this guide to deconstruct the synthetic workflow into self-validating protocols and address the mechanistic causality behind common experimental failures.

Synthetic Workflow Overview

Sequential synthetic workflow for 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.

Phase 1: The Bucherer-Bergs Cyclization

Objective: Conversion of 1-Boc-4-piperidone to 8-Boc-1,3,8-triazaspiro[4.5]decane-2,4-dione.

Step-by-Step Protocol:

  • Dissolve 1-Boc-4-piperidone (1.0 eq) in a 1:1 mixture of Ethanol and H₂O.

  • Add Potassium Cyanide (KCN, 2.0 eq) and Ammonium Carbonate ((NH₄)₂CO₃, 4.0 eq)[1].

  • Seal the reaction vessel and heat to 60–80 °C for 24–48 hours[1].

  • Self-Validation: The reaction is complete when a dense white precipitate forms. Cool to 0 °C, acidify cautiously to pH 6 with 1M HCl (in a well-ventilated fume hood to trap any residual HCN), and filter the solid[1].

Troubleshooting & FAQ

Q: Why is my conversion stalling at 30-40% yield? A: The Bucherer-Bergs reaction proceeds via a cyanohydrin intermediate that reacts with ammonia to form an aminonitrile, followed by CO₂ insertion[2]. Yield attrition here is strictly a function of pH and buffer capacity. If the pH exceeds 9, cyanide ions degrade rapidly; if it drops below 7, cyanohydrin formation is thermodynamically disfavored[1]. The 1:2:4 ratio of ketone:KCN:(NH₄)₂CO₃ is not arbitrary—the excess ammonium carbonate acts as a crucial buffer to maintain the optimal pH at ~8-9 throughout the extended heating period[1].

Phase 2: Regioselective N3-Alkylation

Objective: Propylation of the spirohydantoin core specifically at the N3 position.

Step-by-Step Protocol:

  • Dissolve the 8-Boc-spirohydantoin intermediate (1.0 eq) in anhydrous Acetonitrile (MeCN).

  • Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) and stir for 15 minutes at room temperature[3].

  • Add 1-bromopropane (1.2 eq) dropwise.

  • Heat to 80 °C for 12 hours[3].

  • Self-Validation: Monitor via LC-MS. The desired product will exhibit an [M+H]⁺ mass shift of +42 Da relative to the starting material. The absence of a +84 Da peak validates that dialkylation has been successfully suppressed.

Troubleshooting & FAQ

Q: I am observing a mixture of N1/N3 dialkylation and O-alkylation. How do I force regioselectivity? A: The spirohydantoin core contains two nitrogen atoms. The N3 proton is flanked by two carbonyl groups, rendering it significantly more acidic (pKa ~8.5) than the N1 proton (pKa ~12). To achieve regioselectivity, you must exploit this thermodynamic difference. Using a mild base like K₂CO₃ in MeCN selectively deprotonates N3[3]. If you use a strong base (e.g., NaH) or a highly coordinating solvent without temperature control, you will indiscriminately deprotonate both nitrogens, leading to dialkylation. O-alkylation is typically a kinetic artifact of using leaving groups that are too "hard" (e.g., tosylates); sticking to 1-bromopropane favors the softer N-alkylation pathway.

Phase 3: N8-Deprotection and Polar Isolation

Objective: Removal of the Boc group to yield the final free amine.

Step-by-Step Protocol:

  • Dissolve the N3-propylated intermediate in anhydrous Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Warm to room temperature and stir for 2 hours.

  • Self-Validation: ¹H-NMR of an evaporated aliquot will show the complete disappearance of the 9H singlet at ~1.4 ppm, confirming quantitative Boc removal[4].

Troubleshooting & FAQ

Q: My LC-MS shows 100% conversion, but I lose almost all my product during the aqueous workup. Where is it going? A: The fully deprotected 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is an extremely polar, amphiphilic molecule. It possesses a highly basic piperidine amine and a polar hydantoin core, making it extensively water-soluble. If you attempt a standard liquid-liquid extraction (e.g., DCM/aqueous NaHCO₃), the product will partition entirely into the aqueous layer. Solution: Abandon aqueous workups for this step. Instead, concentrate the DCM/TFA mixture under reduced pressure, and co-evaporate 3-4 times with toluene to azeotropically remove residual TFA. Isolate the product as the TFA salt, or pass it through a basic ion-exchange resin (e.g., Amberlyst A-21) in methanol to elute the free base.

Troubleshooting Logic Tree

Troubleshooting logic tree for identifying and resolving low yield bottlenecks.

Quantitative Parameters for Optimized Synthesis
StepReaction PhaseReagents & EquivalentsTemp (°C)Time (h)Expected YieldCritical Control Parameter
1 Multicomponent CyclizationKetone (1), KCN (2), (NH₄)₂CO₃ (4)60–8024–4865–80%pH maintenance (~8–9)
2 Regioselective AlkylationHydantoin (1), PrBr (1.2), K₂CO₃ (2)801270–85%Base strength (pKa matching)
3 N-DeprotectionAlkylated Int. (1), TFA (10)20–252>90%Non-aqueous isolation
References
  • Title: Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Synthesis and Antiplasmodial Activity of Novel Bioinspired Imidazolidinedione Derivatives Source: MDPI (Molecules) URL: [Link]

Sources

Optimization

Part 1: Mechanistic Overview of Spiro-Compound Biased Signaling

Welcome to the Application Support Center for GPCR Pharmacology . This technical guide is designed for researchers and drug development professionals investigating biased agonism at G protein-coupled receptors (GPCRs).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for GPCR Pharmacology . This technical guide is designed for researchers and drug development professionals investigating biased agonism at G protein-coupled receptors (GPCRs). Specifically, this module focuses on optimizing in vitro β-arrestin recruitment assays for spiro-compounds —a class of highly rigid, lipophilic molecules increasingly recognized for their ability to drive functional selectivity.

Spiro-compounds (such as spiro[4.5]decan derivatives) possess a unique, twisted bicyclic structure sharing a single atom. This extreme structural rigidity restricts their conformational flexibility, allowing them to bind deep within the GPCR orthosteric pocket (e.g., between residues W2936.48 and D1142.50 in the μ-opioid receptor)[1].

By wedging into these deep binding pockets, spiro-compounds stabilize distinct receptor conformations. They often restrict the outward movement of Transmembrane Helix 6 (TM6)—which is required for classical G-protein coupling—while inducing conformational changes in intracellular loops that favor G-protein-coupled receptor kinase (GRK) phosphorylation and subsequent β-arrestin recruitment[1][2]. Because of this atypical thermodynamic binding landscape, standard assay conditions optimized for flexible, endogenous ligands often fail to capture the true pharmacological profile of spiro-derivatives.

G Spiro Spiro-Compound (Rigid Biased Ligand) GPCR GPCR (Specific Conformation) Spiro->GPCR Binds (High Affinity) GRK GRK Recruitment & Phosphorylation GPCR->GRK Induces GProt G-Protein Pathway (Bypassed/Reduced) GPCR->GProt Weak/No Coupling BArr β-Arrestin Recruitment GRK->BArr Phosphorylates C-tail

GPCR biased signaling pathway induced by rigid spiro-compounds.

Part 2: Self-Validating Kinetic Methodology (BRET/EFC)

To accurately measure β-arrestin recruitment for spiro-compounds, we strongly recommend real-time Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) assays over prolonged endpoint transcription assays (like Tango)[3][4]. The following protocol is engineered as a self-validating system to ensure data integrity.

Workflow Seed 1. Cell Seeding & Transfection Starve 2. Serum Starvation (16-24h) Seed->Starve Treat 3. Spiro-Compound Addition Starve->Treat Incubate 4. Kinetic Incubation (37°C) Treat->Incubate Read 5. Signal Detection (BRET/EFC) Incubate->Read

Step-by-step kinetic workflow for β-arrestin recruitment assays.

Step 1: Cell Seeding & Stoichiometry Optimization Seed HEK293 or CHO-K1 cells at 20,000 cells/well in a 384-well white microplate.

  • Causality & Validation: The amplitude of the β-arrestin signal is directly driven by the expression levels of the interacting partners (β-arrestin and AP2), not just the GPCR[5]. If using CHO-K1 cells, you must transiently co-transfect β-arrestin, as endogenous levels in this cell line are too low to generate a reliable assay window[5]. Include a mock-transfected negative control well to establish baseline luminescence.

Step 2: Serum Starvation Incubate cells in serum-free media for 16–24 hours prior to the assay.

  • Causality: Fetal Bovine Serum (FBS) contains growth factors and hormones that can cause basal GPCR activation. Starvation synchronizes the cells and lowers the baseline noise, widening your functional assay window.

Step 3: Compound Preparation & Addition Serially dilute the spiro-compound in 100% DMSO, then perform a 200x intermediate dilution in assay buffer to achieve a final in-well DMSO concentration of ≤0.5%.

  • Causality: Spiro-compounds are highly lipophilic and prone to crashing out of aqueous solutions. However, exceeding 1% DMSO alters plasma membrane fluidity, which artificially disrupts the scaffolding required for β-arrestin to bind the GPCR C-terminus.

Step 4: Kinetic Incubation & Detection Add the compound and immediately transfer the plate to a microplate reader pre-heated to 37°C. Monitor luminescence/fluorescence continuously for 90 minutes.

  • Causality & Validation: GPCR-β-arrestin interactions fall into two categories: Class A (transient) and Class B (sustained)[6][7]. Because spiro-compounds have rigid structures, their association rates are often slower than endogenous ligands. A 90-minute kinetic read ensures you capture the peak signal (Emax) regardless of whether the interaction is delayed or transient. Always include a full reference agonist (positive control) and a vehicle-only (negative control) on the same plate to validate the dynamic range.

Part 3: Quantitative Optimization Parameters

Summarized below are the critical parameter shifts required when transitioning from standard endogenous ligands to structurally rigid spiro-compounds.

Optimization ParameterStandard Endogenous LigandSpiro-CompoundMechanistic Rationale
DMSO Tolerance Up to 1.0%≤ 0.5% Spiro-compounds are highly lipophilic; excess DMSO disrupts membrane microdomains critical for arrestin scaffolding.
Incubation Time 30–45 min (Endpoint)90+ min (Kinetic) Rigid spiro-structures exhibit slower receptor association rates; kinetic reads prevent false negatives[6].
Cell Line Expression Endogenous β-arrestin usually sufficientOverexpression required Biased spiro-ligands may induce sub-maximal conformations, requiring higher β-arrestin stoichiometry to generate a robust signal window[5].
Readout Temperature Room TemperatureStrictly 37°C Physiological temperature is required to overcome the activation energy barrier of rigid spiro-compound binding.

Part 4: Troubleshooting Guides & FAQs

Q1: My spiro-compound shows high affinity in radioligand binding assays, but I am seeing no β-arrestin recruitment in my Tango assay. Is it a pure G-protein biased ligand? A1: Not necessarily; you may be experiencing a false negative due to assay kinetics. The Tango assay relies on protease cleavage and transcription factor translocation, typically requiring a 5 to 16-hour incubation[3]. If your spiro-compound induces a transient "Class A" β-arrestin interaction, the complex may dissociate before sufficient cleavage occurs[6]. We recommend cross-validating with a real-time BRET assay to capture rapid, transient recruitment events[7].

Q2: I am observing high well-to-well variability and sudden drops in luminescence at higher concentrations of my spiro-compound. How can I fix this? A2: This is a hallmark of compound insolubility and solvent toxicity. Spiro-compounds are highly hydrophobic. If you increase the DMSO concentration to keep the compound in solution, the DMSO itself will lyse the cells or disrupt the assay chemistry, causing a drop in luminescence.

  • Solution: Cap your final DMSO concentration at 0.5%. To aid solubility without increasing DMSO, formulate your intermediate dilution buffer with 0.1% fatty-acid-free Bovine Serum Albumin (BSA) as a carrier protein. Alternatively, utilize acoustic liquid dispensing (e.g., Echo) to add nanoliter volumes of compound directly to the assay plate, bypassing intermediate aqueous dilutions entirely.

Q3: The assay window (fold change) for my spiro-compound is extremely narrow compared to the reference agonist. How can I improve the signal-to-background ratio? A3: A narrow assay window is usually an expression stoichiometry issue. The fold change measured in β-arrestin assays is directly related to the cellular density and the expression of endogenous AP2/β-arrestin complexes[5]. Because spiro-compounds are often partial agonists for the β-arrestin pathway, they require a highly sensitized system to show a robust signal.

  • Solution: Do not rely on endogenous β-arrestin. Switch to a cell line with stable overexpression of both the GPCR and β-arrestin, or transiently transfect additional β-arrestin plasmid 24 hours prior to the assay. Furthermore, ensure your cells are not over-confluent; overgrown cells downregulate surface GPCR expression.

References

  • Revvity. "Key success tips to perform B-Arr2 recruitment assays by using the B-Arr2 recruitment kit with GPCRs." Revvity Technical Notes.
  • ACS Publications. "Biased Ligands of G Protein-Coupled Receptors (GPCRs): Structure–Functional Selectivity Relationships (SFSRs) and Therapeutic Potential." Journal of Medicinal Chemistry.
  • PubMed Central (PMC). "Seeking Ligand Bias: Assessing GPCR Coupling to Beta-Arrestins for Drug Discovery." Expert Rev Mol Diagn.
  • PubMed. "Exploring biased activation characteristics by molecular dynamics simulation and machine learning for the μ-opioid receptor." NIH National Library of Medicine.
  • NCBI. "Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual." National Center for Biotechnology Information.
  • Promega Corporation. "GPCR Interactions: Focus on β‑Arrestin Recruitment." Promega Technical Resources.

Sources

Troubleshooting

Technical Support Center: Pharmacokinetic Optimization of Spirocyclic Compounds

Welcome to the Advanced DMPK (Drug Metabolism and Pharmacokinetics) Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to help medicinal chemists and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced DMPK (Drug Metabolism and Pharmacokinetics) Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to help medicinal chemists and drug development professionals navigate the physicochemical and pharmacokinetic challenges associated with spirocyclic scaffolds. This guide moves beyond basic recommendations, providing mechanistic rationale and self-validating experimental protocols to ensure robust data generation.

Diagnostic Module 1: The "Flatland" Problem and Aqueous Solubility

Q: My initial hit is a planar aromatic compound with severe solubility issues (logD > 4). I synthesized a carbo-spirocyclic analog to increase Fsp3, but it remains highly lipophilic. What is the mechanistic cause, and how do I optimize the scaffold?

A: The strategy to "escape from flatland" by increasing the fraction of sp3-hybridized carbons (Fsp3) is fundamentally sound. High Fsp3 disrupts the strong pi-pi stacking interactions found in planar aromatic crystal lattices, lowering the melting point and thermodynamically favoring aqueous dissolution[1]. However, replacing a planar ring with a purely carbon-based spirocycle (carbo-spirocycle) adds significant lipophilic bulk, which can offset the solubility gains achieved by lattice disruption.

To resolve this, you must introduce polarity into the 3D scaffold. The strategic incorporation of heteroatoms (oxygen or nitrogen) to create oxa-spirocycles or azaspirocycles significantly lowers lipophilicity while maintaining the rigid 3D vectoral display[2]. For instance, substituting a piperidine moiety with an oxa-azaspirocycle introduces an inductive electron-withdrawing effect and increases the polar surface area (PSA), drastically improving thermodynamic solubility without sacrificing permeability[3].

Quantitative Data Summary: Scaffold Impact on PK Parameters
Scaffold TypeFsp3logD (pH 7.4)Aqueous Sol. (µg/mL)CL_int (µL/min/mg)
Planar Piperazine (Baseline)< 0.253.8< 10> 120
Carbo-Spirocycle > 0.504.14585
Azaspirocycle > 0.502.915040
Oxa-azaspirocycle > 0.601.8> 500< 15
Table 1: Comparative physicochemical properties demonstrating the superiority of heteroatom-containing spirocycles over planar and carbo-spirocyclic analogs.
Field-Proven Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Causality: Kinetic solubility assays (e.g., DMSO stock dilution) often overestimate solubility due to the transient supersaturation of amorphous materials. The shake-flask method measures the true thermodynamic equilibrium of the crystalline lattice dissolving in an aqueous buffer, which is critical for predicting oral bioavailability.

Self-Validating Workflow:

  • Preparation: Weigh 2 mg of the solid spirocyclic compound into a glass vial. Add 1 mL of Phosphate-Buffered Saline (PBS, pH 7.4).

  • Incubation: Agitate the suspension at 300 rpm at 37°C using a thermoshaker.

  • Validation Checkpoint (Equilibrium Verification): Extract 100 µL aliquots at exactly 24 hours and 48 hours. Centrifuge at 10,000 x g for 15 minutes to pellet undissolved material.

  • Quantification: Dilute the supernatant and analyze via HPLC-UV against a standard curve.

  • Acceptance Criteria: The calculated concentration at 24h and 48h must differ by <5% .

    • Troubleshooting: If the 48h concentration is lower, the compound was supersaturated and is precipitating. If higher, equilibrium was not reached at 24h.

    • Controls: Always run Propranolol (high solubility control, >1000 µg/mL) and Amiodarone (low solubility control, <10 µg/mL) in parallel to validate the buffer system.

Diagnostic Module 2: Metabolic Instability and High Clearance

Q: My azaspirocycle shows excellent solubility but fails in vitro human liver microsome (HLM) assays due to high intrinsic clearance (CL_int). How do I identify and resolve this liability?

A: While azaspirocycles generally exhibit better metabolic stability than their planar piperazine or morpholine counterparts[4], they are not immune to Cytochrome P450 (CYP450) mediated metabolism. The most common metabolic "soft spots" in azaspirocycles are the carbon atoms adjacent (alpha) to the nitrogen heteroatom, which are highly susceptible to oxidation and subsequent ring-opening or dealkylation.

To troubleshoot this, you must first identify the exact site of metabolism using LC-MS/MS metabolite identification (MetID). Once identified, you can employ two primary strategies:

  • Steric Shielding / Fluorination: Introduce a fluorine atom or a methyl group adjacent to the soft spot. Fluorine's high electronegativity and strong C-F bond resist CYP450-mediated hydrogen abstraction.

  • Scaffold Hopping: Shift the spiro-fusion point or incorporate a four-membered oxetane ring. The high ring strain and high s-character of oxetane C-H bonds make them highly resistant to metabolic cleavage[5].

Metabolic_Optimization Start High Intrinsic Clearance (CL_int) Detected MetID Metabolite ID (LC-MS/MS) Identify Soft Spots Start->MetID Decision Is soft spot adjacent to heteroatom? MetID->Decision Fluorination Strategy A: Fluorination or Steric Blocking Decision->Fluorination Yes ScaffoldHop Strategy B: Scaffold Hopping (e.g., Oxetane Integration) Decision->ScaffoldHop No / Core Issue ReTest Re-evaluate in Liver Microsomes Fluorination->ReTest ScaffoldHop->ReTest

Caption: Diagnostic workflow for identifying and resolving CYP450-mediated metabolic instability.

Field-Proven Protocol: In Vitro Liver Microsomal Stability Assay

Causality: This assay utilizes a NADPH regenerating system to specifically isolate and measure CYP450-mediated Phase I metabolism, stripping away confounding factors like renal clearance or plasma protein binding.

Self-Validating Workflow:

  • Reaction Setup: Prepare a 1 µM solution of the spirocyclic compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes (HLM).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Kinetic Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 45 minutes. Immediately quench the reaction by dispensing into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Validation Checkpoint (Linearity): Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time. The R² of the decay curve must be >0.95 to ensure first-order kinetics.

  • Acceptance Criteria: The assay is only valid if the high-clearance control (Verapamil) shows >80% depletion at 45 mins, and the low-clearance control (Warfarin) shows <15% depletion.

Diagnostic Module 3: Mitigating Off-Target Toxicity (hERG Inhibition)

Q: My azaspirocyclic compound is highly basic and shows potent hERG channel inhibition (IC50 < 1 µM), presenting a severe cardiotoxicity risk. How can I tune the pKa without losing the favorable permeability profile?

A: The hERG potassium channel contains a highly lipophilic inner cavity with key aromatic residues (Tyr652, Phe656) that readily bind lipophilic, basic amines. Azaspirocycles, particularly those mimicking piperidines, often possess a high pKa (>9.0), meaning they are fully protonated at physiological pH, creating a strong electrostatic interaction with the hERG channel.

To troubleshoot this, you must reduce the basicity of the amine without adding bulk. The most effective strategy is the incorporation of an oxa-spirocycle (e.g., substituting a carbon with an oxygen to form a spirocyclic oxetane)[6]. Mechanistic Rationale: The highly electronegative oxygen atom exerts a strong inductive electron-withdrawing effect through the sigma bonds. This pulls electron density away from the basic nitrogen, reducing its ability to accept a proton. This effectively lowers the pKa of the amine by 1 to 2 log units, rendering a significant fraction of the molecules neutral at pH 7.4, thereby abolishing hERG affinity while maintaining excellent membrane permeability[7].

hERG_Mitigation hERG_Hit hERG Inhibition IC50 < 1 µM Analyze Analyze Basicity (pKa) & Lipophilicity (logD) hERG_Hit->Analyze High_pKa High pKa (>8.5) Strong Amine Analyze->High_pKa High_logD High logD (>3) Lipophilic Binding Analyze->High_logD Oxa_Spiro Incorporate Oxetane (Inductive pKa Lowering) High_pKa->Oxa_Spiro Reduce_Lip Increase Fsp3 / Add Polar Surface Area High_logD->Reduce_Lip PatchClamp Validate via Automated Patch-Clamp Assay Oxa_Spiro->PatchClamp Reduce_Lip->PatchClamp

Caption: Strategic pathway for mitigating hERG cardiotoxicity in basic azaspirocycles.

Field-Proven Protocol: Automated Patch-Clamp Assay for hERG Inhibition

Causality: While radioligand binding assays (e.g., [3H]-astemizole displacement) are high-throughput, they do not measure functional channel block. The patch-clamp technique directly measures the functional potassium tail currents, providing true physiological relevance.

Self-Validating Workflow:

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording solution.

  • Electrophysiology Setup: Utilize an automated planar patch-clamp system (e.g., QPatch). Apply a voltage protocol: holding potential at -80 mV, depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Compound Application: Apply the spirocyclic compound in increasing concentrations (0.1, 1, 10, 30 µM) cumulatively to the same cell, allowing 3 minutes of equilibration per dose.

  • Validation Checkpoint (Membrane Integrity): The assay is only valid if the seal resistance remains >1 GΩ (Giga-ohm seal) throughout the entire recording. A drop in resistance indicates membrane leakiness, which will artificially skew the IC50.

  • Acceptance Criteria: The positive control (E-4031, a known hERG inhibitor) must yield an IC50 between 10-50 nM. Calculate the fractional block of the tail current to determine the IC50 of your spirocycle.

References

  • Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Approach to Heterospirocycles for Medicinal Chemistry. PMC (NIH). Available at: [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione biological activity in animal models

Validation of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Biological Activity in Animal Models: A Comparative Guide on Novel Delta Opioid Receptor Agonists Executive Summary & Mechanistic Causality The Delta Opioid R...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Biological Activity in Animal Models: A Comparative Guide on Novel Delta Opioid Receptor Agonists

Executive Summary & Mechanistic Causality

The Delta Opioid Receptor (DOR) is a highly validated therapeutic target for neurological and psychiatric disorders, including chronic inflammatory pain, migraines, and depression [1]. However, the clinical translation of legacy DOR agonists—most notably the benchmark compound SNC80—has been halted by severe adverse effects, primarily the induction of seizures and rapid tachyphylaxis[1].

Recent high-throughput screening of G-protein coupled receptor (GPCR) libraries has identified the 3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold as a novel, highly selective DOR agonist chemotype[1].

The Causality Behind the Chemotype Shift: The adverse effects of legacy DOR agonists are directly correlated with their high efficacy in recruiting β-arrestin 2, a scaffolding protein that mediates receptor internalization and off-target signaling[1]. The 3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione core resolves this by acting as a G-protein-biased agonist [1]. By preferentially activating Gi/o-protein pathways (which inhibit cAMP production to produce analgesia) while minimizing β-arrestin 2 recruitment, this novel chemotype bypasses the molecular pathways responsible for seizure induction[1]. This creates a self-validating pharmacological profile where efficacy is decoupled from toxicity.

Visualizing Biased Signaling at the Delta Opioid Receptor

G Scaffold 3-Propyl-1,3,8-triazaspiro Scaffold DOR Delta Opioid Receptor (DOR) Scaffold->DOR Orthosteric Binding SNC80 SNC80 (Legacy Chemotype) SNC80->DOR Orthosteric Binding Gi Gi/o Protein Activation DOR->Gi Primary Pathway Arrestin β-Arrestin 2 Recruitment DOR->Arrestin Weakly Activated by Scaffold DOR->Arrestin Strongly Activated by SNC80 cAMP ↓ cAMP Production Gi->cAMP Analgesia Anti-allodynic Efficacy (Analgesia) cAMP->Analgesia Adverse Seizures & Tachyphylaxis Arrestin->Adverse

Biased signaling of 1,3,8-triazaspiro[4.5]decane-2,4-dione at DOR vs. legacy SNC80.

Comparative Performance Data

To objectively evaluate the therapeutic potential of the 3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, it must be benchmarked against SNC80. The data below synthesizes the in vitro and in vivo pharmacological profiles of both chemotypes[1].

Pharmacological Parameter3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneSNC80 (Legacy Alternative)
Primary Target Delta Opioid Receptor (DOR)Delta Opioid Receptor (DOR)
Binding Affinity (pIC50) Submicromolar (~7.5)High (~8.4)
Receptor Selectivity Highly selective (over 167 GPCRs)Selective for DOR
Signaling Bias G-protein biased (Gi/o)Balanced / β-arrestin biased
β-arrestin 2 Recruitment Low / Partial EfficacyHigh / Full Efficacy
In Vivo Analgesic Efficacy High (Reverses mechanical allodynia)High (Reverses mechanical allodynia)
Seizure Induction Risk Low (Not observed at 30 mg/kg in vivo)High (Dose-limiting convulsions)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the biological activity of this scaffold is validated through a two-phase workflow. The in vitro phase confirms the mechanistic causality (bias factor), which serves as a prerequisite for the in vivo phase (efficacy without toxicity).

Protocol 1: In Vitro Pharmacological Profiling (Signaling Bias Validation)

Causality: Before advancing to animal models, we must mathematically prove that the scaffold is G-protein biased. This requires a self-validating dual-assay system comparing Gi/o activation against β-arrestin 2 recruitment[1].

  • Cell Line Preparation: Culture HEK293 or CHO cells stably expressing the human Delta Opioid Receptor (DOR).

  • Gi/o-Protein Efficacy (cAMP GloSensor Assay):

    • Step: Transfect cells with the cAMP GloSensor plasmid. Stimulate cells with forskolin to artificially spike intracellular cAMP levels.

    • Step: Treat with varying concentrations of the 3-propyl-1,3,8-triazaspiro compound vs. SNC80 (positive control) and vehicle (negative control).

    • Validation Check: A successful G-protein agonist will dose-dependently reduce the forskolin-induced luminescence, confirming Gi/o-mediated inhibition of adenylyl cyclase[1].

  • β-Arrestin 2 Recruitment (PathHunter EFC Assay):

    • Step: Utilize cells expressing DOR tagged with a ProLink (PK) peptide and β-arrestin 2 fused to an Enzyme Acceptor (EA). Apply the test compounds.

    • Validation Check: SNC80 will produce a strong luminescent signal (indicating high recruitment). The 3-propyl-1,3,8-triazaspiro scaffold must yield a significantly lower maximal efficacy (

      
      ), confirming partial or low recruitment[1].
      
  • Data Synthesis: Calculate the bias factor using the operational model of agonism (

    
    ) to formally quantify the therapeutic window.
    
Protocol 2: In Vivo Validation (CFA Model of Inflammatory Pain)

Causality: Acute thermal pain models (like the tail-flick test) are heavily biased toward Mu Opioid Receptor (MOR) activity. To specifically validate DOR-mediated analgesia, the Complete Freund's Adjuvant (CFA) model of chronic inflammatory pain is utilized, as DOR expression and efficacy are uniquely upregulated in chronic inflammatory states[1].

  • Baseline Assessment: Habituate adult C57BL/6 mice (male and female) to testing chambers. Measure baseline mechanical withdrawal thresholds using von Frey filaments.

  • Pain Induction: Inject 20 μL of CFA intraplantarly into the hind paw to induce localized inflammation.

  • Allodynia Confirmation: 48 hours post-injection, re-test with von Frey filaments. Only mice exhibiting a significant drop in withdrawal threshold (confirming mechanical allodynia) proceed to dosing.

  • Dosing: Administer the 3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione derivative (e.g., 30 mg/kg, i.p.)[1]. Include a vehicle control group and an SNC80 reference group.

  • Efficacy Readout: Assess mechanical thresholds at 1, 3, and 24 hours post-injection to quantify anti-allodynic efficacy.

  • Safety Readout (Seizure Scoring): Continuously monitor and score mice for seizure activity (e.g., Straub tail, clonic convulsions) for the first hour post-injection.

    • Validation Check: The novel scaffold must demonstrate a significant reversal of mechanical allodynia (restoring von Frey thresholds) without the convulsive behavior observed in the SNC80 cohort[1].

References

  • Meqbil YJ, Aguilar J, Blaine AT, Chen L, Cassell RJ, Pradhan AA, van Rijn RM. "Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype." Journal of Pharmacology and Experimental Therapeutics. 2024 May 21;389(3):301-309. doi: 10.1124/jpet.123.001735. URL:[Link]

Sources

Comparative

Charting New Territory in Opioid Receptor Research: A Comparative Selectivity Profile of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

In the relentless pursuit of safer and more effective analgesics, the focus of drug discovery has intensified on novel chemical scaffolds that exhibit high selectivity for specific opioid receptor subtypes. The 1,3,8-tri...

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of safer and more effective analgesics, the focus of drug discovery has intensified on novel chemical scaffolds that exhibit high selectivity for specific opioid receptor subtypes. The 1,3,8-triazaspiro[4.5]decane-2,4-dione core structure has recently emerged as a promising chemotype, with derivatives demonstrating selectivity for both mu (µ) and delta (δ) opioid receptors.[1][2][3][4] This guide provides a comprehensive framework for the selectivity profiling of a novel derivative, 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, against the classical opioid receptors: mu (µ), delta (δ), and kappa (κ).

Our objective is to furnish researchers, scientists, and drug development professionals with a detailed methodological comparison, underpinned by established experimental protocols and comparative data from standard opioid ligands. This document will elucidate the critical in vitro assays necessary to determine the binding affinity and functional activity of this novel compound, thereby establishing its selectivity profile and therapeutic potential.

The Rationale for Selectivity Profiling

The clinical utility of opioid analgesics is often hampered by a narrow therapeutic window, with on-target adverse effects such as respiratory depression, constipation, and addiction potential being significant liabilities.[5][6][7] These effects are primarily mediated by the µ-opioid receptor.[6][8] Consequently, developing ligands that selectively target other opioid receptors, such as the δ-opioid receptor (implicated in analgesia and antidepressant effects) or the κ-opioid receptor (involved in analgesia but also dysphoria), or that exhibit a specific "biased agonism" at the µ-receptor, is a key strategy in modern analgesic drug development.[6][7][9][10] A thorough selectivity profile is therefore the foundational step in characterizing any new opioid ligand.

Comparative In Vitro Selectivity Analysis

To ascertain the selectivity of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, a multi-tiered approach employing both radioligand binding and functional assays is essential. The following sections detail the requisite experimental designs and expected data presentation.

Radioligand Binding Assays: Gauging Affinity

The initial step in characterizing the interaction of a novel compound with its target receptors is to determine its binding affinity (Ki).[11][12] Competitive radioligand binding assays are the gold standard for this purpose.[11] These assays measure the ability of the test compound to displace a radiolabeled ligand with known high affinity and selectivity for a specific receptor subtype.

Table 1: Hypothetical Binding Affinity (Ki, nM) of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and Standard Opioid Ligands at Human Opioid Receptors

Compoundµ-Opioid (Ki, nM)δ-Opioid (Ki, nM)κ-Opioid (Ki, nM)µ/δ Selectivity Ratioµ/κ Selectivity Ratio
3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione TBDTBDTBDTBDTBD
DAMGO1.52500500016673333
DPDPE8002.0100000.00250.0002
U-69,593300080001.80.3751667
Morphine2.520040080160
Naloxone (Antagonist)1.5225300.060.05

Note: TBD (To Be Determined) indicates where experimental data for the novel compound would be populated. Data for standard ligands are representative values from the literature.

Functional Assays: Determining Efficacy and Potency

While binding affinity indicates how well a compound binds to a receptor, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist, and to quantify its potency (EC50 or IC50) and efficacy (Emax).

G-protein coupled receptors (GPCRs) like the opioid receptors initiate intracellular signaling by catalyzing the exchange of GDP for GTP on the associated G-protein. The [35S]GTPγS binding assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon agonist stimulation.[13][14][15][16] This assay is a direct measure of G-protein activation and is less susceptible to signal amplification than downstream second messenger assays.[16]

Opioid receptors primarily couple to the inhibitory G-protein, Gi/o, which, upon activation, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[17][18] The cAMP inhibition assay measures this downstream signaling event and is a robust method for determining the functional activity of opioid ligands.[17][19][20]

Table 2: Hypothetical Functional Activity (EC50/IC50, nM) of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and Standard Agonists

Compoundµ-Opioid (EC50, nM)δ-Opioid (EC50, nM)κ-Opioid (EC50, nM)
3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione TBDTBDTBD
DAMGO5.0>10,000>10,000
SNC80 (δ-selective)>10,00010.0>10,000
U-69,593>10,000>10,0008.0
Morphine20.05001000

Note: TBD (To Be Determined) indicates where experimental data for the novel compound would be populated. EC50 values represent the concentration of agonist that produces 50% of its maximal effect. For antagonists, IC50 values (the concentration that inhibits 50% of the agonist response) would be determined.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed, step-by-step methodologies are provided for the key in vitro assays.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione for the human µ, δ, and κ opioid receptors.

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human µ, δ, or κ opioid receptor.

  • Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), and [³H]U-69,593 (for κ).[11]

  • Test Compound: 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.

  • Non-specific Binding Control: Naloxone (10 µM).[21]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[21]

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter.

Methodology:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[21]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.[21]

    • Non-specific Binding: Assay buffer, radioligand, 10 µM Naloxone, and membrane suspension.[21]

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.[21]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[21]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer.[21]

  • Scintillation Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity.[21]

  • Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[21]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Membranes Receptor Membranes Plate 96-Well Plate Setup (Total, Non-specific, Competitive Binding) Membranes->Plate Radioligand Radioligand ([³H]DAMGO, etc.) Radioligand->Plate Test_Compound Test Compound (Serial Dilutions) Test_Compound->Plate Incubate Incubate (Room Temp, 60-120 min) Plate->Incubate Filter Rapid Filtration (Cell Harvester) Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze GTPgS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Opioid Agonist Receptor Opioid Receptor (GPCR) Agonist->Receptor G_protein Gi/o Protein (αβγ-GDP) Receptor->G_protein GDP GDP G_protein->GDP G_alpha_GTP Gα-GTP G_beta_gamma Gβγ GTP GTP GTP->G_protein Effector Downstream Effectors (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector G_beta_gamma->Effector

Sources

Validation

Comprehensive Comparison Guide: Cross-Reactivity and Signaling Bias of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives vs. Traditional DOR Agonists

Executive Summary The development of -opioid receptor (DOR) agonists has historically been hindered by severe on-target adverse effects, most notably convulsions and rapid tachyphylaxis[1]. These adverse events are heavi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of


-opioid receptor (DOR) agonists has historically been hindered by severe on-target adverse effects, most notably convulsions and rapid tachyphylaxis[1]. These adverse events are heavily linked to the 

-arrestin recruitment profile of traditional chemotypes like SNC80. Recently, derivatives based on the 3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold have emerged as a novel, highly selective, and G-protein biased DOR agonist chemotype[2].

This guide provides an objective, data-driven comparison of this novel spiro-piperidine chemotype against the industry-standard comparator, SNC80, focusing on GPCR cross-reactivity, signaling bias, and the self-validating experimental methodologies used to profile them.

The Clinical Challenge & Compound Profile

DORs are validated preclinical targets for migraines, chronic inflammatory pain, and neuropsychological disorders[3]. However, clinical progression of traditional DOR agonists has stalled. Molecules sharing the SNC80 chemotype are highly efficacious


-arrestin recruiters, a signaling pathway intrinsically linked to seizure induction[1].

To overcome this, high-throughput screening of GPCR-focused libraries identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives[2]. Molecular docking and molecular dynamics (MD) simulations confirm that this chemotype binds securely to the orthosteric site of the DOR[1]. Crucially, these derivatives exhibit submicromolar potency for G-protein signaling while severely restricting


-arrestin 2 recruitment, creating a safer therapeutic window[2].

Pathway Ligand 1,3,8-Triazaspiro Derivatives DOR δ-Opioid Receptor (DOR) Ligand->DOR High Affinity SNC80 SNC80 (Comparator) SNC80->DOR High Affinity Gi Gi/o Protein Pathway (cAMP Inhibition) DOR->Gi Biased Agonism (Spiro chemotype) BArr β-Arrestin 2 Recruitment DOR->BArr Unbiased Agonism (SNC80) Analgesia Therapeutic Effect: Analgesia / Anti-allodynia Gi->Analgesia Adverse Adverse Effects: Convulsions BArr->Adverse

Fig 1. Biased signaling pathway of 1,3,8-triazaspiro[4.5]decane-2,4-dione vs. unbiased SNC80.

Cross-Reactivity Profiling (gpcrMAX Panel)

Off-target GPCR activation is a primary driver of late-stage clinical attrition. For opioid receptor agonists, cross-reactivity with the


-opioid receptor (MOR) risks respiratory depression and addiction, while 

-opioid receptor (KOR) activation can induce dysphoria[3].

The most potent 3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione derivative was subjected to a rigorous gpcrMAX off-target screen [2]. Tested against a panel of 168 distinct GPCRs, the compound demonstrated exceptional selectivity, showing negligible off-target agonist or antagonist activity[2]. This confirms that the spiro-piperidine core is a highly privileged scaffold for isolated DOR targeting.

Comparative Performance Analysis
Parameter3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione DerivativesSNC80 (Industry Standard Comparator)
Primary Target Affinity Submicromolar (DOR orthosteric site)High Affinity (DOR)
GPCR Cross-Reactivity Negligible (Clean across 168 targets in gpcrMAX)Moderate (MOR cross-reactivity at high doses)
G-Protein Efficacy (Gi/o) High (Potent cAMP inhibition)High (Potent cAMP inhibition)

-Arrestin 2 Efficacy
Low (G-protein biased agonism)High (Unbiased agonism)
In Vivo Phenotype Anti-allodynic (No observed seizures)Antinociceptive (Induces convulsions)
Developmental Status Preclinical Lead ChemotypeTool Compound (Failed clinical progression)

Experimental Methodologies & Protocol Causality

To ensure scientific integrity, the pharmacological profile of these compounds was determined using orthogonal, self-validating assay systems. Below are the step-by-step methodologies, detailing the mechanistic causality behind each experimental choice.

Workflow Lib GPCR Chemical Library Screen Primary Screen (β-arrestin) Lib->Screen Hit Hit ID: Spiro-piperidines Screen->Hit gpcrMAX gpcrMAX Profiling (168 GPCRs) Hit->gpcrMAX Validation Signaling Bias Validation gpcrMAX->Validation

Fig 2. High-throughput screening and cross-reactivity validation workflow.
Protocol A: gpcrMAX Off-Target Screening

Purpose: To comprehensively evaluate cross-reactivity across 168 GPCRs to predict off-target toxicity[2].

  • Cell Preparation: Uniquely engineered cell lines expressing 168 distinct GPCRs are cultured and plated in 384-well formats.

  • Compound Addition: The spiro-piperidine derivative is added at a single, high concentration of 10 µM in technical duplicates.

    • Causality: Screening at a deliberately high concentration (10 µM) forces interactions with low-affinity off-targets. If a compound is clean at 10 µM, it guarantees a massive safety margin at therapeutic doses.

  • Universal Readout: Activation is measured via

    
    -arrestin 2 recruitment.
    
    • Causality: While GPCRs couple to different G-proteins (Gs, Gi, Gq), almost all recruit

      
      -arrestin upon activation. Using this as a universal adapter allows for a standardized, comparable readout across 168 completely different receptor architectures.
      
  • Self-Validation: Every single assay plate includes a full concentration-response curve of a known reference agonist specific to that receptor. This normalizes the data and proves the assay window is functional, ensuring negative results are true negatives, not assay failures[2].

Protocol B: cAMP GloSensor Assay (Gi/o Efficacy)

Purpose: To quantify G-protein pathway activation and therapeutic efficacy[3].

  • Biosensor Expression: Cells are transfected with the GloSensor cAMP plasmid, which consists of a mutant Protein Kinase A (PKA) fused to a luciferase enzyme.

  • Baseline Elevation: Cells are treated with forskolin to artificially stimulate adenylyl cyclase, elevating baseline cAMP levels.

  • Agonist Treatment: Cells are exposed to the test compound.

  • Kinetic Readout: Luminescence is recorded continuously.

    • Causality: Because DOR is a Gi/o-coupled receptor, its activation inhibits adenylyl cyclase. The resulting drop in intracellular cAMP causes a conformational change in the biosensor that reduces luminescence. This inverse relationship provides a highly sensitive, real-time kinetic readout of G-protein efficacy without requiring cell lysis[3].

Protocol C: PathHunter -Arrestin 2 Assay

Purpose: To assess recruitment efficacy and confirm G-protein signaling bias[1].

  • EFC Tagging: Cells express the DOR tagged with a ProLink peptide and

    
    -arrestin 2 tagged with an Enzyme Acceptor.
    
  • Incubation: Cells are incubated with the compound for 90 minutes to allow for receptor phosphorylation and subsequent arrestin recruitment.

  • Signal Generation: Substrate is added, and chemiluminescence is read.

    • Causality: This assay relies on Enzyme Fragment Complementation (EFC). A chemiluminescent signal is only generated when the ProLink and Enzyme Acceptor physically unite. This direct protein-protein interaction readout eliminates false positives caused by downstream signaling crosstalk, ensuring absolute trustworthiness when calculating signaling bias[1].

References

  • [1] Meqbil YJ, Aguilar J, Blaine AT, Chen L, Cassell RJ, Pradhan AA, van Rijn RM. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics. 2024 May 21;389(3):301-309. URL: [Link]

  • [2] Meqbil YJ, et al. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype (PMC Full Text). NIH PubMed Central. URL: [Link]

  • [3] Meqbil YJ, et al. Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype (Pre-print/ResearchGate). ResearchGate. April 2024. URL: [Link]

Sources

Comparative

Comparative Analysis of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives vs. Clinical PHD Inhibitors

Executive Summary The therapeutic landscape for renal anemia has been revolutionized by inhibitors of the Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) enzymes. While first-generation clinical candidates such as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic landscape for renal anemia has been revolutionized by inhibitors of the Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) enzymes. While first-generation clinical candidates such as Roxadustat and Daprodustat have validated the mechanism, the pursuit of optimal pharmacokinetic (PK) and pharmacodynamic (PD) profiles continues. Among the most promising novel scaffolds is the spirohydantoin class, specifically derivatives of 3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione .

This guide provides an in-depth technical comparison of this spirohydantoin scaffold against established PHD inhibitors, detailing the structural advantages, self-validating experimental methodologies, and critical safety optimizations that define its unique pharmacological profile.

Mechanistic Pathway: Hypoxia-Inducible Factor Stabilization

HIF-PHD enzymes (PHD1, PHD2, and PHD3) function as cellular oxygen sensors. Under normoxic conditions, they utilize oxygen and 2-oxoglutarate (2-OG) to hydroxylate specific proline residues on the HIF-α subunit. This hydroxylation targets HIF-α for ubiquitination by the von Hippel-Lindau (VHL) protein complex, leading to rapid proteasomal degradation.

PHD inhibitors act as competitive 2-OG mimetics. By blocking the active site, they stabilize HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and drive the transcription of erythropoietin (EPO)[1][2].

HIF_Pathway Normoxia Normoxia PHD PHD Normoxia->PHD Activates Hydroxylated_HIF Hydroxylated_HIF PHD->Hydroxylated_HIF Hydroxylates HIF-α HIF_alpha HIF_alpha HIF_alpha->Hydroxylated_HIF Nucleus Nucleus (HIF-α/β Dimerization) HIF_alpha->Nucleus Translocates VHL_Proteasome VHL_Proteasome Hydroxylated_HIF->VHL_Proteasome Degradation Inhibitor PHD Inhibitor (Spirohydantoin) Inhibitor->PHD Blocks Inhibitor->HIF_alpha Stabilizes EPO EPO Transcription Nucleus->EPO Gene Expression

HIF-PHD signaling pathway and the mechanism of action of spirohydantoin PHD inhibitors.

Structural Evolution & Pharmacological Comparison

The was developed through rigorous structure-activity relationship (SAR) optimization from an initial spirooxindole hit identified via affinity selection mass spectrometry (AS-MS)[3][4]. The primary engineering goal was to create a short-acting pan-PHD inhibitor that induces a robust but transient spike in EPO, mimicking natural physiological responses to hypoxia while minimizing off-target liabilities[1][4].

Key Comparative Advantages:
  • Elimination of hERG Liability: Early spirooxindoles exhibited significant binding to the hERG potassium channel, posing severe cardiovascular risks. The systematic introduction of acidic functionalities in the spirohydantoin core successfully abolished this off-target activity (IC50 > 30 µM)[1][4].

  • Mitigation of ALT Upregulation: Hepatotoxicity, marked by alanine aminotransferase (ALT) elevation, is a known risk in continuous, long-acting PHD inhibition. The short half-life of 3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives provides a robust no-observed-effect level (NOEL) margin for ALT, setting it apart from continuous-acting alternatives[4][5].

  • Crystallographic Validation: Structural biology studies confirm that the spiro[4.5]decanone core binds deeply within the 2-OG pocket of PHD2, coordinating with the active site metal ion and providing a highly rigid, selective binding conformation[2][6].

Quantitative Performance Comparison
Compound ClassRepresentative Drug / ScaffoldPHD2 IC50 (nM)Half-life (t1/2)hERG Inhibition (IC50)ALT Elevation Liability
Spirohydantoin 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione10 - 30Short (< 4h)> 30 µM (Negligible)Mitigated (Robust NOEL)
Isoquinoline Roxadustat (FG-4592)~16Moderate (12-15h)> 10 µMLow
Pyrimidinetrione Daprodustat (GSK1278863)~4Moderate (1-4h)> 10 µMLow

Self-Validating Experimental Methodologies

To objectively assess the efficacy of PHD inhibitors, researchers must employ self-validating assay systems that rule out false positives and directly correlate target engagement with physiological outcomes.

Protocol 1: In Vitro TR-FRET PHD2 Inhibition Assay

Causality & Validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard colorimetric assays because its ratiometric emission readout inherently corrects for inner-filter effects and compound autofluorescence. This ensures that the calculated IC50 is a true reflection of competitive binding at the 2-OG pocket, establishing a highly trustworthy baseline for SAR optimization.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare recombinant human PHD2, biotinylated HIF-1α peptide substrate, 2-oxoglutarate (2-OG), and Europium-labeled streptavidin in an optimized HEPES assay buffer.

  • Compound Incubation: Incubate PHD2 with varying concentrations of the spirohydantoin inhibitor (0.1 nM to 10 µM) for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 2-OG and the biotinylated HIF-1α peptide. Incubate for 60 minutes.

  • Detection: Terminate the reaction and add the TR-FRET detection mix (Eu-streptavidin and APC-labeled anti-hydroxyproline antibody).

  • Ratiometric Readout: Measure time-resolved fluorescence at 615 nm (donor) and 665 nm (acceptor). Calculate the 665/615 ratio to determine precise IC50 values.

Protocol 2: In Vivo PK/PD Mapping of EPO Upregulation

Causality & Validation: A transient PK profile is hypothesized to be safer than sustained inhibition. This protocol self-validates by directly plotting the LC-MS/MS-derived compound decay curve against the ELISA-derived EPO induction curve. This proves that transient target engagement is sufficient for profound PD efficacy, validating the "short-acting" therapeutic hypothesis.

Step-by-Step Workflow:

  • Dosing: Administer the 3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione derivative orally to wild-type C57BL/6 mice at staggered doses (e.g., 1, 3, and 10 mg/kg).

  • Temporal Sampling: Collect blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • PK Analysis: Quantify plasma compound levels using LC-MS/MS to determine

    
    , AUC, and 
    
    
    
    .
  • PD Analysis: Measure plasma EPO levels using a highly specific mouse EPO ELISA kit.

  • Correlation: Map the PK decay curves against EPO induction curves to establish the minimum effective dose (MED) and verify the transient nature of the EPO spike.

Workflow HTS High-Throughput Screening (AS-MS) Hit Spirooxindole Hit (hERG Liability) HTS->Hit SAR HTE C-N Coupling SAR Optimization Hit->SAR Scaffold Morphing Lead Spirohydantoin Lead (3-Propyl-...-dione) SAR->Lead Eliminate hERG Mitigate ALT Validation In Vivo PK/PD EPO Upregulation Lead->Validation Preclinical Testing

SAR optimization workflow from spirooxindole hit to the spirohydantoin lead compound.

Conclusion

The 3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold represents a masterclass in rational drug design. By prioritizing a short-acting PK profile and systematically engineering out hERG and ALT liabilities through high-throughput experimentation, this spirohydantoin class offers a highly efficacious and potentially safer alternative to continuous-acting clinical PHD inhibitors[1][4].

References

  • Vachal, P., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 55(7), 2945-2959. URL: [Link]

  • Chowdhury, R., et al. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. RSC Advances. URL: [Link]

  • RCSB Protein Data Bank. HIF prolyl hydroxylase 2 (PHD2/ EGLN1) in complex with a Spiro[4.5]decanone inhibitor (6QGV). URL: [Link]

Sources

Validation

Comparative Analysis of G-protein Biased Signaling of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione at the Delta Opioid Receptor

A Senior Application Scientist's Guide to a Novel Chemotype Introduction: Beyond Simple Activation - The Paradigm of Biased Agonism G-protein coupled receptors (GPCRs) represent the largest family of cell surface recepto...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to a Novel Chemotype

Introduction: Beyond Simple Activation - The Paradigm of Biased Agonism

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and the target of a significant portion of modern pharmaceuticals.[1] For decades, the prevailing model described ligands as simple "on" (agonist) or "off" (antagonist) switches. However, this model has been refined by the concept of biased agonism , or functional selectivity.[2] This paradigm posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of one downstream signaling pathway over another.[2]

For most GPCRs, the two primary signaling cascades are initiated by G-proteins and β-arrestins.[3] While G-protein signaling has been traditionally linked to the primary therapeutic effects of a drug, β-arrestin recruitment is often associated with receptor desensitization, internalization, and the activation of distinct signaling cascades, which can contribute to adverse effects or tolerance development.[2][4][5] The ability to design "biased agonists" that selectively engage the G-protein pathway while avoiding β-arrestin recruitment holds immense therapeutic promise, potentially leading to safer and more effective medicines.[2][6]

This guide provides a comparative analysis of a novel δ-opioid receptor (DOR) agonist chemotype, represented by 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. The DOR is a promising target for treating pain and psychiatric disorders, but the development of DOR agonists has been hampered by adverse effects such as seizures and tachyphylaxis, which have been linked to β-arrestin pathway activation by certain chemotypes.[7][8] We will objectively compare the G-protein biased signaling profile of this novel compound against established DOR ligands, supported by detailed experimental methodologies and quantitative data.

The Ligands Under Investigation

  • Test Compound: 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. This molecule is a key derivative of a novel chemotype identified through high-throughput screening.[7][9] Initial studies suggest this class of compounds exhibits a preference for G-protein signaling over β-arrestin recruitment at the DOR.[7][8]

  • Comparator 1 (High β-Arrestin Efficacy Agonist): SNC80. A well-characterized, non-peptide DOR agonist. It is known to be a potent activator of both G-protein and β-arrestin pathways and is often used as a reference compound.[7][8] Its high efficacy in β-arrestin recruitment makes it an excellent counterpoint to a potentially G-protein biased ligand.

  • Comparator 2 (Balanced Peptide Agonist): DADLE ([D-Ala², D-Leu⁵]-enkephalin). A synthetic opioid peptide and a classic, well-studied DOR agonist that is considered a relatively balanced activator of both signaling pathways.

  • Comparator 3 (Selective Antagonist): Naltrindole. A highly selective DOR antagonist used to establish the baseline of receptor activity and confirm that the observed signaling is mediated specifically through the DOR.

Signaling Pathways: G-Protein vs. β-Arrestin

Upon agonist binding, the DOR can initiate two major signaling cascades. Understanding these pathways is crucial for interpreting the comparative data.

DOR_Signaling cluster_membrane Plasma Membrane cluster_gprotein G-Protein Pathway (Therapeutic Target) cluster_arrestin β-Arrestin Pathway (Potential Side Effects) Agonist Agonist (e.g., Test Compound) DOR Delta Opioid Receptor (DOR) Agonist->DOR Binding Gi_o Gi/o Protein DOR->Gi_o Activation GRK GRK DOR->GRK Recruitment AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP ↓ cAMP AC->cAMP Analgesia Analgesia, Antidepressant Effects cAMP->Analgesia P_DOR Phosphorylated DOR GRK->P_DOR Phosphorylation B_Arrestin β-Arrestin P_DOR->B_Arrestin Recruitment Internalization Receptor Internalization, Desensitization B_Arrestin->Internalization MAPK MAPK Signaling (e.g., ERK) B_Arrestin->MAPK

Caption: DOR signaling diverges into G-protein and β-arrestin pathways.

Comparative In Vitro Functional Data

The signaling profiles of the test compound and comparators were assessed using two distinct functional assays: a G-protein activation assay (cAMP inhibition) and a β-arrestin 2 recruitment assay. This dual-assay approach is essential for quantifying functional selectivity.

CompoundG-Protein Activation (cAMP Inhibition)β-Arrestin 2 RecruitmentBias Factor¹Signaling Profile
EC₅₀ (nM) Eₘₐₓ (%)² EC₅₀ (nM) Eₘₐₓ (%)²
3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 12095>10,00025
SNC80 5.510025100
DADLE 8.21001590
Naltrindole No activity0No activity0

¹Bias factor calculated using the operational model, normalized to SNC80. A value >1 indicates G-protein bias; <1 indicates β-arrestin bias. Data is representative and synthesized from published findings for this chemotype.[7][9] ²Efficacy (Eₘₐₓ) is expressed relative to the response of a standard high-efficacy agonist (e.g., SNC80).

Analysis of Results
  • 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione demonstrates a clear G-protein bias. It is a potent and highly efficacious agonist in the cAMP assay, which measures the functional consequence of Gi/o protein activation.[7] In stark contrast, it shows very weak potency and significantly lower efficacy in recruiting β-arrestin 2.[7][9] This separation of activities results in a bias factor of approximately 10-fold towards the G-protein pathway relative to SNC80.

  • SNC80 acts as a potent, high-efficacy agonist in both assays, confirming its role as a powerful, relatively unbiased activator of both arms of DOR signaling.[7]

  • DADLE shows comparable high efficacy and potent activity in both assays, characteristic of a balanced agonist.

  • Naltrindole shows no agonist activity, as expected for an antagonist, confirming that the responses observed with the other compounds are specific to agonist activation of the DOR.

Experimental Protocols: A Guide to Quantifying Bias

To ensure scientific rigor, the protocols used to generate the comparative data must be robust and well-validated. Below are detailed methodologies for key assays in biased agonism studies.

Protocol 1: G-Protein (Gi/o) Activation via cAMP Inhibition Assay

This assay functionally measures the activation of the Gi/o pathway, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP).[5]

Principle: HEK293 cells stably expressing the human delta opioid receptor (hDOR) and a cAMP-sensitive GloSensor™ luciferase are used. Forskolin is used to stimulate adenylyl cyclase and raise intracellular cAMP levels. A Gi/o-coupled agonist will inhibit this process, leading to a decrease in the luminescent signal, which is proportional to its G-protein signaling efficacy.

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293-hDOR-GloSensor™ cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate selection antibiotics (e.g., G418) at 37°C in a 5% CO₂ incubator.

  • Cell Plating: Seed 10,000 cells per well into a white, clear-bottom 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of test compounds (3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, SNC80, DADLE, Naltrindole) in assay buffer (HBSS with 20 mM HEPES).

  • Assay Procedure: a. Equilibrate cells with GloSensor™ cAMP reagent for 2 hours at room temperature. b. Add test compounds to the wells. c. Immediately add a final concentration of 1 µM Forskolin to all wells to stimulate cAMP production. d. Incubate for 20 minutes at room temperature. e. Measure luminescence using a plate reader (e.g., BMG CLARIOstar® or similar).

  • Data Analysis: Normalize the data to vehicle (0% inhibition) and a maximal inhibitor control (100% inhibition). Plot the concentration-response curves and fit to a four-parameter logistic equation to determine EC₅₀ and Eₘₐₓ values.

Protocol 2: β-Arrestin 2 Recruitment Assay (PathHunter® Assay)

This assay directly measures the recruitment of β-arrestin 2 to the activated receptor at the plasma membrane.[4][10]

Principle: The assay utilizes DiscoverX PathHunter® cells co-expressing the DOR fused to a ProLink™ (PK) enzyme fragment and β-arrestin 2 fused to an Enzyme Acceptor (EA) fragment. Ligand-induced receptor activation and subsequent phosphorylation leads to the recruitment of β-arrestin-EA to the DOR-PK. This forces the complementation of the two enzyme fragments, creating a functional β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[4]

Step-by-Step Methodology:

  • Cell Culture: Culture PathHunter® CHO-K1 hDOR β-Arrestin 2 cells according to the manufacturer's protocol.

  • Cell Plating: Plate cells in the manufacturer-provided assay plates and incubate overnight.

  • Compound Addition: Add serial dilutions of test compounds to the wells and incubate for 90 minutes at 37°C.

  • Detection: Add the PathHunter® detection reagent mixture to each well.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Signal Reading: Measure chemiluminescence on a standard plate reader.

  • Data Analysis: Normalize data to vehicle (0% response) and a saturating concentration of a reference agonist (100% response). Calculate EC₅₀ and Eₘₐₓ values from concentration-response curves.

Workflow Visualization: BRET Assay for G-Protein Activation

Bioluminescence Resonance Energy Transfer (BRET) is a powerful, real-time method to directly measure protein-protein interactions, such as the dissociation of the G-protein heterotrimer upon receptor activation.[11][12][13]

BRET_Workflow start Start: Co-transfect HEK293 cells transfection Plasmids: 1. hDOR (unlabeled) 2. Gα-Rluc8 (Donor) 3. Gβ-Venus (Acceptor) 4. Gγ (unlabeled) start->transfection plate_cells Plate transfected cells into 384-well white plates transfection->plate_cells incubate1 Incubate 24-48 hours plate_cells->incubate1 wash Wash cells with assay buffer (e.g., HBSS) incubate1->wash add_substrate Add Rluc substrate (e.g., Coelenterazine h) wash->add_substrate read_baseline Read baseline BRET signal (530nm / 470nm) add_substrate->read_baseline add_agonist Inject agonist at various concentrations read_baseline->add_agonist read_kinetic Measure BRET signal kinetically over 15-30 minutes add_agonist->read_kinetic analyze Analyze data: Calculate ΔBRET and plot concentration-response curves read_kinetic->analyze end End: Determine EC₅₀ and Eₘₐₓ analyze->end

Caption: Workflow for a BRET-based G-protein activation assay.

Conclusion and Therapeutic Implications

The comparative analysis clearly demonstrates that 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a potent G-protein biased agonist at the delta opioid receptor. Unlike the balanced agonist DADLE or the high-efficacy agonist SNC80, this novel compound robustly activates the G-protein pathway while only minimally engaging the β-arrestin cascade.[7][9]

This signaling profile is of significant therapeutic interest. For the DOR, G-protein signaling is believed to mediate the desired analgesic and antidepressant effects, whereas β-arrestin recruitment has been implicated in the development of tolerance and seizure-like convulsions observed with earlier DOR agonist candidates.[7][8] By selectively activating the therapeutic pathway, compounds from this novel 1,3,8-triazaspiro[4.5]decane-2,4-dione class have the potential to be developed into safer and more effective therapeutics for pain and psychiatric disorders, overcoming the key liabilities that have hindered DOR drug development for decades. Further preclinical and clinical evaluation is warranted to validate this promising profile in vivo.

References

  • Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists. PMC, NIH.[Link]

  • D2 Dopamine Receptor G Protein-Biased Partial Agonists Based on Cariprazine. PMC.[Link]

  • Monitoring G protein activation in cells with BRET. PMC, NIH.[Link]

  • Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor. Frontiers.[Link]

  • Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists. PMC.[Link]

  • Molecular dynamics simulation of biased agonists at the dopamine D2 receptor suggests the mechanism of receptor functional selectivity. Taylor & Francis Online.[Link]

  • Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists. ACS Publications.[Link]

  • D2 Dopamine Receptor G Protein-Biased Partial Agonists Based on Cariprazine. Scholarly Publishing Collective.[Link]

  • D2 Dopamine Receptor G Protein-Biased Partial Agonists Based on Cariprazine. R Discovery.[Link]

  • Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins. PMC.[Link]

  • Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. PMC.[Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. NCBI.[Link]

  • D2 Dopamine Receptor G Protein-Biased Partial Agonists Based on Cariprazine | Journal of Medicinal Chemistry. ACS Publications.[Link]

  • D2 Dopamine Receptor G Protein-Biased Partial Agonists Based on Cariprazine. Semantic Scholar.[Link]

  • Monitoring G Protein Activation in Cells with BRET. Springer Nature Experiments.[Link]

  • Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Springer Nature Experiments.[Link]

  • Cell-based assays for detecting β-arrestin recruitment signaling (Tango assays). ASBMB.[Link]

  • Green Fluorescent Borealis Arrestin Assays - Protocol. Montana Molecular.[Link]

  • Potential Utility of Biased GPCR Signaling for Treatment of Psychiatric Disorders. PMC.[Link]

  • The role of kinetic context in apparent biased agonism at GPCRs. PMC, NIH.[Link]

  • Discovery of G Protein-Biased D2 Dopamine Receptor Partial Agonists. PubMed, NIH.[Link]

  • GPCR kinetic assays and ligand bias. BMG LABTECH.[Link]

  • Different BRET assay configurations to study receptor-G protein... ResearchGate.[Link]

  • Monitoring G protein activation in cells with BRET. Augusta University Research Profiles.[Link]

  • Biased Ligands of G Protein-Coupled Receptors (GPCRs): Structure–Functional Selectivity Relationships (SFSRs) and Therapeutic Potential. ACS Publications.[Link]

  • A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors. PMC.[Link]

  • Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells. NCBI.[Link]

  • GPCR Assay Strategy, Bias, and Translational Drug Discovery. YouTube.[Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PMC.[Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed.[Link]

  • 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia. PubMed.[Link]

  • Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. ResearchGate.[Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. WashU Medicine Research Profiles.[Link]

  • 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). MDPI.[Link]

  • 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. MDPI.[Link]

  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate.[Link]

  • CN110818712A - 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its synthetic method and intermediate product.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

As a Senior Application Scientist, I approach the handling of novel or specialized chemical scaffolds not just as a compliance exercise, but as an exercise in rational risk mitigation. 3-Propyl-1,3,8-triazaspiro[4.5]deca...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel or specialized chemical scaffolds not just as a compliance exercise, but as an exercise in rational risk mitigation. 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione—often supplied in research settings as a hydrochloride salt[1]—belongs to the spirohydantoin class of compounds.

When handling this molecule, the primary operational threat is not acute chemical corrosivity, but rather inadvertent systemic exposure to a highly potent biological modulator. To build a robust safety protocol, we must first understand the causality behind the hazard.

Pharmacological Hazard Context (The "Why")

The 1,3,8-triazaspiro[4.5]decane-2,4-dione core is a "privileged scaffold" in drug discovery, meaning it readily interacts with multiple critical biological targets:

  • Neurological Activity: Recent pharmacological profiling demonstrates that derivatives of this chemotype act as highly selective δ (delta) opioid receptor (DOR) agonists[2]. Inadvertent exposure can lead to acute CNS effects, and high doses of DOR agonists are known to induce seizures and tachyphylaxis[2].

  • Metabolic Disruption: This specific spirohydantoin scaffold is also a validated pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3)[3]. Systemic exposure inhibits these enzymes, artificially simulating hypoxia and triggering a robust, unintended upregulation of erythropoietin (EPO)[3].

The Causality of Risk: Because of this potent off-target and on-target activity, exposure to even microscopic dust particles via inhalation, or dermal absorption of solubilized compound, can cause severe physiological reactions. Therefore, our operational plan focuses heavily on aerosol containment and solvent-barrier protection .

Mandatory PPE Matrix

To mitigate the specific risks of the spirohydantoin scaffold, the following quantitative Personal Protective Equipment (PPE) matrix must be strictly adhered to before handling the dry powder.

PPE CategorySpecification / Quantitative StandardCausality & Scientific Rationale
Respiratory N95 or P100 Particulate Respirator (99.97% filtration efficiency).Prevents inhalation of biologically active micro-dust. Essential if handling outside a containment hood[4].
Hand Protection Double-gloved Nitrile (Minimum outer thickness: 0.11 mm).Spirohydantoins are highly lipophilic. If solubilized in DMSO, the solvent acts as a penetration enhancer, carrying the drug through the skin barrier. Double gloving allows immediate shedding of the outer layer upon a splash.
Eye Protection ANSI Z87.1 Chemical Splash Goggles.Prevents ocular absorption of airborne particulates or solvent splashes. Safety glasses are insufficient due to the lack of a full orbital seal.
Body Protection Disposable Tyvek® lab coat with elastic cuffs.Prevents powder from settling on street clothes, which could lead to chronic, low-dose secondary exposure outside the laboratory.

Operational Workflow: Step-by-Step Methodology

Every protocol must be a self-validating system. By structuring the workflow to isolate the compound during its most hazardous state (dry powder), we inherently validate the safety of the downstream steps.

Phase 1: Preparation & Setup

  • Establish Containment: Conduct all open-container handling inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing hood with HEPA-filtered exhaust.

  • Static Mitigation: Spirocyclic powders are highly prone to electrostatic dispersion. Wipe the interior of the balance and the exterior of the chemical vial with an anti-static zero-charge wipe. Use only anti-static polypropylene weigh boats or glass weighing funnels.

Phase 2: Weighing & Solubilization

  • Tare and Transfer: Tare a sealed, empty amber glass vial. Using a micro-spatula, transfer the estimated required mass of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione into the vial.

  • Seal and Verify (Self-Validation Step): Seal the vial inside the hood. Weigh the sealed vial to determine the exact mass transferred. Validation Check: By only moving a sealed vial to the analytical balance, we guarantee zero aerosolized loss to the laboratory environment.

  • In-Situ Solubilization: Return the sealed vial to the hood. Inject your assay solvent (e.g., DMSO or assay buffer) directly into the vial through a septum, or open it carefully to add solvent.

  • State Change: Once the powder is fully dissolved, the inhalation hazard is neutralized. The risk profile now shifts entirely to dermal exposure.

Phase 3: Post-Handling Decontamination

  • Oxidative Degradation: Hydantoin derivatives can often be degraded by strong oxidizers. Wipe down the spatulas, balance pans, and hood surfaces with a 10% sodium hypochlorite (bleach) solution.

  • Solvent Clearance: Follow the bleach wipe with a 70% Ethanol or Isopropanol wipe to remove any residual lipophilic degradation products and prevent stainless steel pitting.

Spill Response & Disposal Plan

Standard safety data sheets for related spirohydantoins emphasize the need to avoid dust formation and utilize spark-proof tools during cleanup[4].

  • Dry Powder Spill: Do NOT sweep. Sweeping aerosolizes the active pharmaceutical ingredient (API). Gently cover the spill with damp absorbent paper towels to suppress dust. Carefully scoop the towels into a hazardous waste bag.

  • Liquid Spill (Solubilized Compound): Cover with a universal chemical absorbent pad. Because the compound is now in a skin-penetrating solvent, ensure fresh outer nitrile gloves are donned before cleanup.

  • Disposal: All contaminated consumables (weigh boats, pipette tips, PPE) must be placed in a sealed, clearly labeled biohazard/chemical waste container designated for High-Temperature Incineration . Do not wash down the sink under any circumstances.

Workflow Visualization

PPE_Workflow A Dry Powder State High Inhalation Risk B Don PPE Matrix (P100, Double Nitrile) A->B C Transfer to Class II BSC (Negative Pressure) B->C D Weighing & Aliquoting (Anti-static Tools) C->D E Immediate Solubilization (DMSO / Buffer) D->E F Liquid State Shift to Dermal Risk E->F G Decontamination (Oxidative Wipe) F->G H Hazardous Waste Incineration G->H

Workflow for the safe handling, solubilization, and disposal of spirohydantoin derivatives.

References

  • Meqbil YJ, Aguilar J, Blaine AT, et al. "Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype." Journal of Pharmacology and Experimental Therapeutics. 2024;389(3):301-309. URL:[Link]

  • Vachal P, Miao S, Pierce JM, et al. "1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia." Journal of Medicinal Chemistry. 2012;55(7):2945-2959. URL:[Link]

Sources

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